5-Methyl-1-phenyl-1H-pyrazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-methyl-1-phenylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-9-7-8-11-12(9)10-5-3-2-4-6-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIPOQOUSJKAZMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NN1C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80218464 | |
| Record name | 1H-Pyrazole, 5-methyl-1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80218464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6831-91-0 | |
| Record name | 1H-Pyrazole, 5-methyl-1-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006831910 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Pyrazole, 5-methyl-1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80218464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-Methyl-1-phenyl-1H-pyrazole from Ethylacetoacetate and Phenylhydrazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 5-methyl-1-phenyl-1H-pyrazole, a significant heterocyclic compound, from the reaction of ethylacetoacetate and phenylhydrazine. This reaction is a classic example of the Knorr pyrazole synthesis, a cornerstone method for constructing pyrazole and pyrazolone rings.[1] The resulting product, also known by names such as Edaravone or 3-methyl-1-phenyl-5-pyrazolone, is a potent antioxidant with neuroprotective properties.[2][3] This document details the underlying chemical principles, provides structured quantitative data from various synthetic protocols, and offers detailed experimental methodologies.
Reaction Principle: The Knorr Pyrazole Synthesis
The synthesis of this compound from ethylacetoacetate and phenylhydrazine proceeds via a cyclocondensation reaction.[3] The mechanism involves the initial reaction of the more nucleophilic nitrogen atom of phenylhydrazine with the ketone carbonyl group of ethylacetoacetate to form a phenylhydrazone intermediate.[2][3] This is followed by an intramolecular nucleophilic attack from the second nitrogen atom of the hydrazine moiety onto the ester carbonyl group.[3][4] Subsequent cyclization and elimination of ethanol and water lead to the formation of the stable pyrazolone ring.[2] The reaction can be performed under various conditions, including solvent-free, with acid or base catalysis, or in different solvents, which can influence the reaction rate and yield.[5][6]
It is important to note that the product, this compound-5-one, exists in tautomeric forms, including the CH, OH, and NH forms. The keto form (pyrazolone) is commonly drawn, but the enol tautomer (pyrazolol) often represents a major structural form, contributing to the aromaticity of the five-membered ring.[4][6]
Quantitative Data Summary
The following table summarizes quantitative data from various reported syntheses of this compound (or its tautomer, 3-methyl-1-phenyl-5-pyrazolone) from ethylacetoacetate and phenylhydrazine, providing a comparative overview of different reaction conditions and their outcomes.
| Reactant Ratio (EAA:PH) | Solvent/Catalyst | Temperature (°C) | Time (h) | Yield (%) | Melting Point (°C) | Reference |
| 1:1 (equimolar) | None | 135-145 | 1 | Not specified | Not specified | [2] |
| 1.21:1 | Glacial Acetic Acid | Reflux | 6 | 41 | 127-130 | [5] |
| 1.1:1 | None | 80-90 | 1.5 | ~100 | 126-128 | [6] |
| Not specified | Acetic Acid | Boiling Water Bath | 1 | Not specified | Not specified | [7] |
| Not specified | Not specified | Reflux | Not specified | Not specified | Not specified | [8] |
EAA: Ethylacetoacetate, PH: Phenylhydrazine
Experimental Protocols
Below are detailed methodologies for the synthesis of this compound, based on established literature procedures.
Protocol 1: Solvent-Free Synthesis [2][6]
Materials:
-
Ethylacetoacetate
-
Phenylhydrazine
-
Diethyl ether
-
Round-bottomed flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Ice-water bath
-
Beaker
-
Stirring apparatus
-
Büchner funnel and vacuum filtration setup
Procedure:
-
In a round-bottomed flask, add ethylacetoacetate (1.0 equivalent) and phenylhydrazine (1.0-1.1 equivalents).[2][6] Note that the addition may be exothermic.[9]
-
Assemble a reflux condenser and heat the reaction mixture in an oil bath to 135–145 °C for 1 hour, or at 80-90 °C for 1.5 hours.[2][6]
-
After heating, a heavy syrup will be formed.[2] Transfer the hot syrup into a beaker and cool it thoroughly in an ice-water bath.[2]
-
Add a small portion of diethyl ether (e.g., 2 mL) and stir the mixture vigorously until a crude powdered product precipitates.[2]
-
Isolate the solid product by vacuum filtration using a Büchner funnel.[2]
-
Wash the solid thoroughly with cold diethyl ether to remove any unreacted starting materials.[2]
-
Dry the product. For further purification, recrystallization from ethanol or a mixture of benzene and petroleum ether can be performed.[3][5]
Protocol 2: Acetic Acid Catalyzed Synthesis [5]
Materials:
-
Ethylacetoacetate
-
Phenylhydrazine
-
Glacial acetic acid
-
Diethyl ether or hexane
-
Round-bottomed flask with reflux condenser
-
Heating mantle or oil bath
-
Rotary evaporator
-
Ice bath
-
Filtration apparatus
Procedure:
-
To a round-bottomed flask, add ethylacetoacetate (17 mmol), phenylhydrazine (14 mmol), and glacial acetic acid (5 mL).[5]
-
Heat the mixture to reflux in an oil bath for 6 hours.[5]
-
After the reaction is complete, evaporate the solvent under reduced pressure using a rotary evaporator.[5]
-
Solidify the remaining oily residue in an ice bath by adding cold diethyl ether or hexane (20 mL) and stirring.[5]
-
Filter the resulting solid using a Gooch crucible or Büchner funnel and wash it 2-3 times with cold ether.[5]
-
The crude product can be further purified by column chromatography (e.g., SiO2; n-hexane/ethyl acetate 2:1) or recrystallization from a suitable solvent system like benzene-petroleum ether (1:3).[5]
Mandatory Visualizations
Caption: Reaction pathway for the Knorr synthesis of this compound.
Caption: General experimental workflow for the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ias.ac.in [ias.ac.in]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Synthesis of Pyrazolone Derivatives and their Biological Activities – Oriental Journal of Chemistry [orientjchem.org]
- 9. benchchem.com [benchchem.com]
Spectroscopic Characterization of 5-Methyl-1-phenyl-1H-pyrazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic characterization of 5-Methyl-1-phenyl-1H-pyrazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document details the experimental protocols and presents the key spectroscopic data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). The information herein is intended to serve as a comprehensive resource for the structural elucidation and analysis of this compound and its derivatives.
Introduction
This compound belongs to the pyrazole class of heterocyclic compounds, which are known to exhibit a wide range of biological activities. The structural integrity and purity of such compounds are paramount in the drug discovery and development process. Spectroscopic techniques are indispensable tools for confirming the chemical structure and purity of synthesized molecules. This guide focuses on the practical application and data interpretation of ¹H NMR, ¹³C NMR, FTIR, and MS for the unambiguous characterization of this compound.
Spectroscopic Data
The following sections present the quantitative spectroscopic data for this compound and its closely related precursor, ethyl this compound-4-carboxylate, which provides valuable comparative data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
Table 1: ¹H NMR Spectroscopic Data for Ethyl this compound-4-carboxylate in DMSO-d₆. [1]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.99 | s | 1H | Pyrazole H-3 |
| 7.49-7.57 | m | 5H | Phenyl protons |
| 4.22 | q | 2H | -OCH₂CH₃ |
| 2.49 | s | 3H | Pyrazole-CH₃ |
| 1.26 | t | 3H | -OCH₂CH₃ |
Table 2: ¹³C NMR Spectroscopic Data for Ethyl this compound-4-carboxylate in DMSO-d₆. [1][2]
| Chemical Shift (δ, ppm) | Assignment |
| 112.97-143.21 | Aromatic and pyrazole ring carbons |
| Specific assignments require further 2D NMR analysis. |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in a molecule.
Table 3: FTIR Spectroscopic Data for Ethyl this compound-4-carboxylate. [1]
| Wavenumber (cm⁻¹) | Assignment |
| 3041 | Aromatic C-H stretching |
| 1702 | C=O stretching (ester) |
Note: The spectrum for the core this compound would lack the characteristic ester C=O stretch.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in the confirmation of its identity.
Table 4: Predicted Mass Spectrometry Data for this compound.
| m/z | Interpretation |
| 158 | [M]⁺ (Molecular ion) |
| 157 | [M-H]⁺ |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
Note: This data is predicted based on the fragmentation of similar pyrazole derivatives. Experimental verification is recommended.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of this compound.
Instrumentation: A 300 MHz or higher field NMR spectrometer.
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a pulse angle of 30-45°, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the proton-decoupled spectrum. Typical parameters include a spectral width of 200-220 ppm, a pulse angle of 45°, and a longer relaxation delay (2-5 seconds) to ensure proper relaxation of quaternary carbons. A larger number of scans is typically required compared to ¹H NMR.
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the TMS signal.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to assign the signals to the respective protons and carbons in the molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Instrumentation: An FTIR spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory for solid samples.
Sample Preparation (ATR method):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply pressure using the instrument's press to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected in the range of 4000-400 cm⁻¹.
Data Processing and Interpretation:
-
The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups and bond vibrations (e.g., C-H aromatic stretching, C=C and C=N ring stretching, C-H bending).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Instrumentation: A mass spectrometer, for example, one coupled with a Gas Chromatography (GC-MS) system for sample introduction and separation.
Sample Preparation:
-
Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol, acetonitrile, or dichloromethane) at a concentration of approximately 1 mg/mL.[1]
Data Acquisition (Electron Ionization - EI):
-
The sample is introduced into the ion source where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV).
-
The resulting positively charged ions (molecular ion and fragment ions) are accelerated into the mass analyzer.
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion.
Data Interpretation:
-
The mass spectrum is a plot of relative ion abundance versus m/z.
-
Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound.
-
Analyze the fragmentation pattern by identifying the major fragment ions. The fragmentation can provide valuable structural information. For pyrazoles, common fragmentation pathways include the loss of a hydrogen atom, and cleavage of the pyrazole ring.
Experimental and Logical Workflow Visualization
The general workflow for the spectroscopic characterization of a synthesized compound like this compound is depicted below.
References
An In-depth Technical Guide on the ¹H and ¹³C NMR Data of 5-Methyl-1-phenyl-1H-pyrazole
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 5-Methyl-1-phenyl-1H-pyrazole. Due to the limited availability of experimentally verified NMR data for this compound in publicly accessible databases, this report presents the spectral data for its close structural isomer, 3-Methyl-1-phenyl-1H-pyrazole (CAS No. 1128-54-7) . This information serves as a valuable reference for the characterization and structural elucidation of this class of compounds.
Introduction
This compound is a heterocyclic organic compound with a pyrazole ring substituted with a methyl and a phenyl group. The precise characterization of such molecules is crucial in various fields, including medicinal chemistry and materials science, where structure dictates function. NMR spectroscopy is an essential analytical technique for the unambiguous determination of molecular structure. This document outlines the expected ¹H and ¹³C NMR spectral data and provides a standardized experimental protocol for data acquisition.
NMR Spectral Data
The following tables summarize the ¹H and ¹³C NMR spectral data for 3-Methyl-1-phenyl-1H-pyrazole . These values are indicative of what would be expected for the isomeric this compound, with slight variations in chemical shifts due to the different substitution pattern on the pyrazole ring.
Table 1: ¹H NMR Data for 3-Methyl-1-phenyl-1H-pyrazole
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| A | 7.79 | d | Phenyl H (ortho) |
| B | 7.64 | d | Pyrazole H-5 |
| C | 7.41 | t | Phenyl H (meta) |
| D | 7.23 | t | Phenyl H (para) |
| E | 6.23 | d | Pyrazole H-4 |
| F | 2.37 | s | Methyl H |
Solvent: CDCl₃, Reference: TMS (0 ppm). Data sourced from publicly available spectra.[1]
Table 2: ¹³C NMR Data for 3-Methyl-1-phenyl-1H-pyrazole
| Signal | Chemical Shift (δ, ppm) | Assignment |
| 1 | 151.7 | Pyrazole C-3 |
| 2 | 140.0 | Pyrazole C-5 |
| 3 | 139.6 | Phenyl C-1' (ipso) |
| 4 | 128.9 | Phenyl C-3'/C-5' (meta) |
| 5 | 126.9 | Phenyl C-4' (para) |
| 6 | 118.8 | Phenyl C-2'/C-6' (ortho) |
| 7 | 107.5 | Pyrazole C-4 |
| 8 | 13.6 | Methyl C |
Solvent: CDCl₃, Reference: TMS (0 ppm). Data sourced from publicly available spectra and spectral prediction tools.
Experimental Protocols
A standardized protocol is essential for obtaining high-quality and reproducible NMR data. The following methodology is recommended for the analysis of this compound.
Sample Preparation
-
Weighing: Accurately weigh approximately 5-10 mg of the solid this compound.
-
Dissolution: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.
-
Homogenization: Ensure the sample is fully dissolved. If necessary, vortex or sonicate the tube to achieve a homogeneous solution.
-
Internal Standard: For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added.
NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei and shim the magnetic field to ensure homogeneity.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' in Bruker terminology).
-
Spectral Width: Typically 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans are usually sufficient for a concentrated sample.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' in Bruker terminology).
-
Spectral Width: Typically 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing and Analysis
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing and Baseline Correction: Phase the spectrum to obtain pure absorption line shapes and apply a baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift axis by setting the residual solvent peak or the internal standard (TMS) to its known chemical shift (0.00 ppm).
-
Peak Picking and Integration: Identify all significant peaks in the spectrum. For ¹H NMR, integrate the signals to determine the relative number of protons.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the NMR analysis of this compound.
This comprehensive guide provides the necessary spectral data and a robust experimental framework for researchers working with this compound and related compounds. The provided data for the 3-methyl isomer offers a strong starting point for the characterization and confirmation of the 5-methyl analogue.
References
Spectroscopic Analysis of 5-Methyl-1-phenyl-1H-pyrazole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) and Mass Spectrometry (MS) analysis of 5-Methyl-1-phenyl-1H-pyrazole. Due to the limited availability of published, dedicated spectra for this specific compound, this guide synthesizes information from closely related pyrazole derivatives and fundamental spectroscopic principles to present a predictive analysis. This document offers detailed experimental protocols and interpreted spectral data to support the identification and characterization of this compound in a research and development setting.
Introduction
This compound is a heterocyclic aromatic organic compound with a pyrazole core substituted with methyl and phenyl groups. Pyrazole derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of pharmacological activities.[1] Accurate structural elucidation and characterization are critical for ensuring the purity, stability, and activity of such compounds. FT-IR spectroscopy and mass spectrometry are powerful analytical techniques for this purpose. FT-IR provides information about the functional groups present in a molecule, while mass spectrometry determines the molecular weight and provides structural information through fragmentation analysis.[2][3]
Experimental Protocols
Detailed and standardized experimental procedures are crucial for obtaining high-quality and reproducible spectral data.
FT-IR Spectroscopy Protocol
A common and effective method for analyzing solid organic compounds is Attenuated Total Reflectance (ATR) FT-IR spectroscopy.[4]
Methodology:
-
Instrument Preparation: Ensure the FT-IR spectrometer, equipped with a diamond ATR accessory, is purged and a background spectrum is collected to subtract atmospheric and instrumental interferences.[5]
-
Sample Preparation: Place a small amount of solid this compound powder directly onto the ATR crystal.
-
Data Acquisition: Apply consistent pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.[6] The spectrum is typically recorded over a range of 4000-400 cm⁻¹.[7]
-
Data Processing: The resulting spectrum should be baseline-corrected and the peaks identified and labeled.
Mass Spectrometry Protocol
Electron Ionization (EI) mass spectrometry is a standard technique for the analysis of relatively volatile and thermally stable small organic molecules.[8]
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.[7]
-
Injection: Introduce the sample into the mass spectrometer, often via a Gas Chromatography (GC) system for separation and purification prior to ionization.[5]
-
Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[4][9]
-
Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.[8]
-
Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum.
FT-IR Spectral Analysis
The FT-IR spectrum of this compound is predicted to exhibit characteristic absorption bands corresponding to its aromatic and heterocyclic structures. The following table summarizes the expected vibrational modes.
| Wavenumber (cm⁻¹) | Vibration Type | Predicted Intensity | Notes |
| 3100-3000 | Aromatic C-H Stretch | Medium to Weak | Characteristic of C-H bonds on the phenyl and pyrazole rings.[10][11] |
| 2975-2850 | Aliphatic C-H Stretch | Medium to Weak | Arising from the methyl group. |
| 1600-1585 | Aromatic C=C Stretch | Strong to Medium | In-ring vibrations of the phenyl group.[10][11] |
| 1550-1450 | Pyrazole Ring Vibrations | Strong to Medium | Involving C=N and C=C stretching within the pyrazole ring. |
| 1400-1500 | Aromatic C=C Stretch | Strong to Medium | In-ring vibrations of the phenyl group.[10] |
| 900-675 | Aromatic C-H Out-of-Plane Bend | Strong | The pattern of these bands can indicate the substitution pattern on the phenyl ring.[10] |
Mass Spectrometry Analysis
The mass spectrum of this compound (C₁₀H₁₀N₂) will provide its molecular weight and a distinct fragmentation pattern.
Molecular Ion: The expected molecular ion peak [M]⁺• for C₁₀H₁₀N₂ would appear at an m/z of 158.
Fragmentation Pathway
The fragmentation of pyrazoles is often characterized by the cleavage of the heterocyclic ring.[5] For N-phenyl substituted pyrazoles, fragmentation can also involve the phenyl substituent. A plausible fragmentation pathway for this compound is outlined below and illustrated in the subsequent diagram.
-
Formation of the Molecular Ion (m/z 158): The initial ionization of the molecule.
-
Loss of a Phenyl Radical: Cleavage of the N-phenyl bond can lead to a fragment at m/z 81.
-
Loss of Acetonitrile (CH₃CN): A common rearrangement and fragmentation pathway for methyl-substituted nitrogen heterocycles can result in the formation of a phenyl cation at m/z 77.
-
Formation of Phenylacetylene Cation: The phenyl cation (m/z 77) can further fragment by losing acetylene (C₂H₂) to produce a fragment at m/z 51.
-
Loss of HCN: Cleavage of the pyrazole ring can lead to the expulsion of hydrogen cyanide, resulting in a fragment at m/z 131.[5]
The following table summarizes the predicted major fragments.
| m/z | Proposed Fragment | Formula |
| 158 | Molecular Ion | [C₁₀H₁₀N₂]⁺• |
| 131 | [M - HCN]⁺• | [C₉H₉N]⁺• |
| 81 | [M - C₆H₅]⁺ | [C₄H₅N₂]⁺ |
| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ |
| 51 | [C₄H₃]⁺ | [C₄H₃]⁺ |
Visualizations
Experimental Workflow
Caption: General experimental workflow for FT-IR and Mass Spectrometry analysis.
Proposed Mass Spectrometry Fragmentation Pathway
Caption: Proposed fragmentation of this compound in EI-MS.
References
- 1. researchgate.net [researchgate.net]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. mdpi.com [mdpi.com]
- 4. BiblioBoard [openresearchlibrary.org]
- 5. Identification of fipronil metabolites by time-of-flight mass spectrometry for application in a human exposure study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of fipronil metabolites by time-of-flight mass spectrometry for application in a human exposure study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
An In-depth Technical Guide to the Chemical Properties and Reactivity of 5-Methyl-1-phenyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 5-Methyl-1-phenyl-1H-pyrazole. This pyrazole derivative is a valuable scaffold in medicinal chemistry and materials science, exhibiting a range of biological activities. This document is intended to serve as a detailed resource for researchers and professionals engaged in the study and application of this compound.
Chemical and Physical Properties
This compound is a colorless to light yellow liquid under standard conditions. Its core structure consists of a pyrazole ring substituted with a methyl group at the 5-position and a phenyl group at the 1-position. A summary of its key physical and spectroscopic properties is presented below.
Table 1: Physical and Chemical Properties of this compound and Related Compounds
| Property | Value | Source/Notes |
| Molecular Formula | C₁₀H₁₀N₂ | |
| Molecular Weight | 158.20 g/mol | |
| Boiling Point | 263.5 °C (at 140 Torr) | [1] |
| Density | 1.1192 g/cm³ (estimate) | [1] |
| Refractive Index | 1.6392 (estimate) | [1] |
| pKa | 3.38 ± 0.25 (Predicted for the carboxylic acid derivative) | Predicted for this compound-4-carboxylic acid.[1] The pKa of the pyrazole ring itself is not readily available. |
| Solubility | Soluble in chloroform. | For this compound-4-carboxylic acid.[1] General pyrazoles are soluble in many organic solvents. |
| Appearance | Colorless to light yellow liquid | [1] |
Table 2: Spectroscopic Data for this compound and Derivatives
| Spectroscopy | Data | Source/Notes |
| ¹H NMR (CDCl₃) | δ 7.46-7.19 (m, 5H, Ar-H), 5.90 (s, 1H, pyrazole-H4), 2.25 (s, 6H, two CH₃ groups) | Data for 3,5-dimethyl-1-phenyl-1H-pyrazole.[2] Specific data for the title compound is not available in the search results. |
| ¹³C NMR (CDCl₃) | δ 148.1, 139.4, 138.4, 128.3, 126.4, 124.0, 106.4, 12.9, 11.8 | Data for 3,5-dimethyl-1-phenyl-1H-pyrazole.[2] Specific data for the title compound is not available in the search results. |
| Mass Spectrometry (MS) | m/z = 173 [M+H]⁺ | For 3,5-dimethyl-1-phenyl-1H-pyrazole.[2] |
| Infrared (IR) | Not available for the specific compound. | General pyrazole derivatives show characteristic C=N, C=C, and C-H stretching vibrations. |
Synthesis of this compound
The most common and direct method for the synthesis of this compound is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.
Knorr Pyrazole Synthesis
The reaction proceeds via the condensation of phenylhydrazine with acetylacetone (2,4-pentanedione).
References
In-Depth Technical Guide: Solubility and Stability of 5-Methyl-1-phenyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 5-Methyl-1-phenyl-1H-pyrazole in common laboratory solvents. The information contained herein is essential for researchers and professionals in drug development and other scientific fields who require a thorough understanding of this compound's physicochemical properties for experimental design, formulation, and analytical method development.
Introduction
This compound is a heterocyclic aromatic organic compound with a pyrazole core. The pyrazole moiety is a key structural feature in many biologically active compounds and pharmaceuticals. A comprehensive understanding of its solubility and stability is paramount for its application in research and development. This guide summarizes the available data on its solubility in various solvents and its stability under different environmental conditions.
Solubility Profile
The solubility of a compound is a critical parameter that influences its bioavailability, formulation, and route of administration in drug development. It also dictates the choice of solvents for chemical reactions, purification, and analytical testing.
Quantitative Solubility Data
Precise quantitative solubility data for this compound in a wide range of common laboratory solvents is not extensively documented in publicly available literature. However, some data for the isomeric compound 3-Methyl-5-phenyl-1H-pyrazole, which may exist in tautomeric equilibrium with the target compound, is available.
| Solvent | Temperature (°C) | Solubility | Reference |
| Water (pH 7.4) | Not Specified | 5.2 µg/mL |
For a structurally related compound, 1-Phenyl-3-methyl-5-pyrazolone, the following qualitative and quantitative solubility information has been reported:
| Solvent | Temperature (°C) | Solubility | Reference |
| Water | 20 | 3 g/L | |
| Hot Water | Not Specified | Soluble | |
| Ethanol | Not Specified | Soluble | |
| Acidic Solutions | Not Specified | Soluble | |
| Alkaline Solutions | Not Specified | Soluble | |
| Benzene | Not Specified | Slightly Soluble | |
| Diethyl Ether | Not Specified | Insoluble | |
| Petroleum Ether | Not Specified | Insoluble |
Ruthenium(II) complexes containing a this compound moiety have shown good solubility in acetonitrile, DMF, and DMSO, but negligible solubility in methanol, dichloromethane, and chloroform. They are completely insoluble in diethyl ether and n-hexane.[1]
Stability Profile
The chemical stability of a compound is a crucial factor in determining its shelf-life, storage conditions, and potential degradation pathways. Understanding the stability of this compound under various conditions is essential for ensuring its integrity in experimental and pharmaceutical preparations.
Currently, specific stability data for this compound under varying pH, temperature, and light conditions is limited in the available literature. General information suggests that pyrazole derivatives can be susceptible to degradation under certain conditions. For instance, microwave-assisted synthesis of related pyrazoles indicates that elevated temperatures can lead to decomposition.[2]
Further experimental investigation is required to fully characterize the stability of this compound.
Experimental Protocols
The following are detailed methodologies for determining the solubility and stability of this compound.
Solubility Determination Protocol (Shake-Flask Method)
This protocol outlines the widely accepted shake-flask method for determining the thermodynamic solubility of a compound.
Figure 1. Workflow for Solubility Determination.
Stability Testing Protocol (Forced Degradation Study)
Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a compound.
Figure 2. Workflow for Stability Testing.
Conclusion
The solubility and stability of this compound are critical parameters for its successful application in research and drug development. While the available data provides some initial insights, this technical guide highlights the need for more comprehensive, quantitative studies. The provided experimental protocols offer a framework for researchers to generate the necessary data to fully characterize this compound. A thorough understanding of its physicochemical properties will facilitate its use in the synthesis of novel compounds, the development of new analytical methods, and the formulation of potential therapeutic agents.
References
Crystal structure analysis of 5-Methyl-1-phenyl-1H-pyrazole derivatives
An In-Depth Technical Guide to the Crystal Structure Analysis of 5-Methyl-1-phenyl-1H-pyrazole Derivatives
Introduction
Pyrazole derivatives are a cornerstone in medicinal chemistry and materials science, demonstrating a vast array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The this compound scaffold is a "privileged structure" in drug design, meaning it is frequently found in potent, selective, and drug-like molecules.[2][3][4] Understanding the precise three-dimensional arrangement of atoms within these molecules is critical for elucidating structure-activity relationships (SAR) and for the rational design of new, more effective therapeutic agents.[1]
Single-crystal X-ray diffraction is the most powerful technique for determining the atomic and molecular structure of a crystalline solid. This guide provides a comprehensive overview of the crystal structure analysis of this compound derivatives, detailing experimental protocols, presenting comparative crystallographic data, and visualizing key workflows and structural features.
Experimental Protocols
The determination of crystal structures for this compound derivatives involves a standardized set of procedures, from synthesis and crystallization to X-ray diffraction data collection and analysis.
Synthesis and Crystallization
The initial step is the chemical synthesis of the target pyrazole derivative. A common method involves a one-pot, two-component reaction. For example, Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate can be prepared by refluxing an equimolar mixture of phenylhydrazine and dimethyl acetylene dicarboxylate (DMAD) in a suitable solvent mixture like toluene and dichloromethane.[5]
Following synthesis and purification, obtaining a single crystal of sufficient quality is paramount.
-
Crystal Growth : A common technique is slow evaporation or cooling of a saturated solution of the compound. For instance, single crystals of Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate were successfully grown by recrystallization from an ethanol solution.[5]
-
Crystal Selection : A suitable single crystal is carefully selected under a polarizing microscope for its size, shape, and lack of visible defects.[1]
-
Mounting : The selected crystal is mounted on a goniometer head, often using a cryoprotectant oil, in preparation for data collection.[1]
X-ray Diffraction Data Collection and Structure Refinement
-
Data Collection : The mounted crystal is placed in a diffractometer and cooled by a stream of cold nitrogen (typically 100-150 K) to minimize thermal vibrations.[1][6] X-ray diffraction data are collected using a suitable X-ray source, such as Mo Kα radiation, and a detector like a CCD area detector.[5][7] A series of diffraction images are recorded as the crystal is rotated.[1]
-
Data Reduction : The collected raw diffraction data are processed to correct for experimental factors. The intensities of the reflections are integrated, and the unit cell parameters are refined.[8]
-
Structure Solution : The crystal structure is solved using direct methods, which is a common approach for determining the initial phases of the structure factors.[5]
-
Structure Refinement : The initial structural model is refined against the experimental data using full-matrix least-squares on F².[5] In this iterative process, atomic positions and displacement parameters are adjusted to improve the agreement between the calculated and observed structure factors. All non-hydrogen atoms are typically refined anisotropically.[5]
Data Presentation: Crystallographic Parameters
The following tables summarize key crystallographic data for several this compound derivatives, providing a basis for structural comparison.
Table 1: Crystallographic Data for Selected this compound Derivatives
| Parameter | C₁₇H₁₄N₂O₂[7] | C₁₁H₁₀N₂O₃[5][9] | C₁₀H₉N₃O₅S[2][3] | C₃₁H₂₈N₆[6] |
| Chemical Name | 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde | Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate | 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate | Tris(5-methyl-3-phenyl-1H-pyrazol-1-yl)methane |
| Formula | C₁₇H₁₄N₂O₂ | C₁₁H₁₀N₂O₃ | C₁₀H₉N₃O₅S | C₃₁H₂₈N₆ |
| Crystal System | Monoclinic | Monoclinic | - | Monoclinic |
| Space Group | P2₁/c | P2₁/c | - | Cc |
| a (Å) | 8.6207(1) | 9.5408(16) | - | 6.678(3) |
| b (Å) | 7.1695(1) | 9.5827(16) | - | 21.730(9) |
| c (Å) | 22.9228(3) | 11.580(2) | - | 17.831(7) |
| β (˚) | 99.168(1) | 105.838(3) | - | 94.922(7) |
| Volume (ų) | 1398.67(3) | 1018.5(3) | - | 2578.2(19) |
| Z | 4 | 4 | - | 4 |
| Temp (K) | 100 | 130(2) | - | 150(2) |
| Radiation | Mo Kα | Mo Kα | - | Mo Kα |
Structural Commentary and Visualization
The final refined structure provides precise information on molecular conformation, bond lengths, bond angles, and intermolecular interactions.
Key Structural Features
-
Ring Planarity : The central pyrazole ring in these derivatives is generally reported to be planar or nearly planar.[1][10]
-
Dihedral Angles : A significant structural parameter is the dihedral angle between the plane of the pyrazole ring and the attached phenyl ring at the N1 position. This angle is influenced by the substituents on both rings and affects the overall molecular conformation. For example, in Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, this angle is 60.83(5)°.[5] In another derivative, 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde, the angle is 73.67 (4)°.[7]
-
Intermolecular Interactions : The crystal packing is often stabilized by a network of intermolecular interactions. Hydrogen bonds, such as O–H···N and C–H···O, are commonly observed, linking molecules into chains or dimers.[5][10] Additionally, C–H···π and π-π stacking interactions can play a crucial role in the supramolecular architecture.[10] For instance, the crystal structure of (Z)-3-methyl-4-((naphthalen-1-ylamino)methylidene)-1-phenyl-1H-pyrazol-5(4H)-one is stabilized by N–H···O, C–H···O, C–H···π, and π-π interactions.[10]
Application in Drug Design
The detailed structural information obtained from X-ray crystallography is vital for understanding the SAR of pyrazole derivatives. By identifying the precise conformation and key interaction points of a molecule, researchers can design more potent and selective inhibitors for biological targets. Many pyrazole derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT/mTOR pathway.[1]
Conclusion
The crystal structure analysis of this compound derivatives provides invaluable insights into their solid-state structures, molecular conformations, and intermolecular interactions. The comparative crystallographic data highlight the structural diversity within this class of compounds, which is influenced by the nature and position of various substituents. This detailed three-dimensional structural knowledge is paramount for the rational design and development of next-generation pyrazole-based therapeutics and advanced materials.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.iucr.org [journals.iucr.org]
- 4. journals.iucr.org [journals.iucr.org]
- 5. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate | MDPI [mdpi.com]
- 6. Tris(5-methyl-3-phenyl-1H-pyrazol-1-yl)methane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.iucr.org [journals.iucr.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Initial Biological Screening of 5-Methyl-1-phenyl-1H-pyrazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial biological screening of the core heterocyclic compound, 5-Methyl-1-phenyl-1H-pyrazole. While much of the existing research focuses on its derivatives, this document consolidates available data to evaluate the therapeutic potential inherent in the core structure and to understand the structure-activity relationships that drive its diverse biological activities. The pyrazole scaffold is a well-established pharmacophore, and its derivatives have shown a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer effects.[1]
Antimicrobial Activity
The this compound core is a foundational structure for a variety of antimicrobial agents. Studies on its derivatives have demonstrated activity against a range of bacterial and fungal pathogens.
Summary of Antimicrobial Activity Data
The antimicrobial potential of the this compound scaffold is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) or by measuring the zone of inhibition in agar diffusion assays. While specific data for the unsubstituted core compound is limited in the reviewed literature, numerous derivatives have been synthesized and tested, providing insight into the structural modifications that enhance antimicrobial efficacy.
| Compound/Derivative | Test Organism | Activity Metric | Result | Reference |
| 5-aryl-1-phenyl-1H-pyrazole-3-carbothioamide derivatives | E. coli, P. mirabilis, S. aureus, B. subtilis | Zone of Inhibition | Moderate to good activity | |
| 5-chloro-3-methyl-1-phenyl-1H-pyrazole derivatives | Gram-positive and Gram-negative bacteria, fungi | MIC | Significant activity | [2] |
| 1,3,5-trisubstituted-1H-pyrazole derivatives | Gram-positive and Gram-negative bacteria, C. albicans | Zone of Inhibition | Promising activity, especially against C. albicans | |
| Pyrazole Phenyl Methanamine Derivatives | S. aureus, B. subtilis, P. aeruginosa, E. coli | Zone of Inhibition | Significant antibacterial activity | |
| 5-phenyl-3-(Trifluoromethyl)-1H-pyrazole analogues | Gram-positive and Gram-negative bacteria | Not specified | Examined for antibacterial activity | [3] |
Experimental Protocol: Agar Disc Diffusion Assay
This method is widely used for the preliminary screening of antimicrobial activity.
References
Unveiling the Potential: A Technical Guide to Novel Pyrazole Compounds
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1] Its remarkable structural versatility and capacity to engage in various biological interactions have cemented its status as a "privileged structure" in drug discovery. This guide delves into the fundamental characteristics of novel pyrazole compounds, offering a comprehensive overview of their synthesis, biological activities, and the experimental methodologies crucial for their evaluation.
Core Physicochemical and Structural Characteristics
Pyrazole, a colorless solid with a melting point of 70°C, is characterized by its aromatic nature and the ability to exhibit tautomerism.[2][3] This unique feature, along with its capacity to act as both a hydrogen bond donor and acceptor, underpins its diverse pharmacological profiles.[4] The pyrazole nucleus is a versatile scaffold that allows for substitutions at various positions, directly influencing the compound's steric, electronic, and lipophilic properties, and consequently its biological activity.[5] Structure-activity relationship (SAR) studies have demonstrated that specific substitutions on the pyrazole ring are crucial for potent and selective activity against various biological targets.[5]
Synthetic Strategies for Novel Pyrazole Derivatives
The construction of the pyrazole core has evolved from classical methods to more sophisticated and efficient strategies, enabling the generation of diverse compound libraries for drug discovery.
1. Knorr Pyrazole Synthesis: This foundational method involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. It remains a fundamental and widely used approach for creating basic pyrazole structures.
2. [3+2] Cycloaddition Reactions: A powerful strategy for forming the five-membered pyrazole ring is the [3+2] dipolar cycloaddition. This typically involves the reaction of a diazo compound with an alkyne or alkene.
3. Multicomponent Reactions: Modern synthetic approaches often employ one-pot, multicomponent reactions, which offer significant advantages in terms of efficiency, atom economy, and the ability to generate complex molecules in a single step.[1]
Diverse Biological Activities of Novel Pyrazoles
The inherent structural features of the pyrazole nucleus have led to the development of compounds with a broad spectrum of biological activities. These include anti-inflammatory, anticancer, antimicrobial, antiviral, and insecticidal properties.[6][7]
Anticancer Activity
Numerous novel pyrazole derivatives have demonstrated significant potential as anticancer agents by targeting various key signaling pathways and cellular processes.
Table 1: Anticancer Activity of Novel Pyrazole Compounds
| Compound ID | Cancer Cell Line | Assay Type | Result (IC50/GI50) | Target/Mechanism | Reference |
| 5b | K562 (Leukemia) | Cell Growth Inhibition | GI50 = 0.021 µM | Tubulin Polymerization Inhibitor | [8][9] |
| 5b | A549 (Lung) | Cell Growth Inhibition | GI50 = 0.69 µM | Tubulin Polymerization Inhibitor | [8][9] |
| 4a | K562 (Leukemia) | Cell Growth Inhibition | GI50 = 0.26 µM | Not specified | [8][9] |
| 4a | A549 (Lung) | Cell Growth Inhibition | GI50 = 0.19 µM | Not specified | [8][9] |
| Compound 29 | HepG2 (Liver) | Cytotoxicity | IC50 = 10.05 µM | CDK2 Inhibitor | [1] |
| Compound 41 | MCF7 (Breast) | Antiproliferative | IC50 = 1.937 µg/mL | PI3K/AKT & MAPK/ERK Pathway | [1] |
| Compound 42 | HCT116 (Colon) | Antiproliferative | IC50 = 2.914 µg/mL | PI3K/AKT & MAPK/ERK Pathway | [1] |
| Compound 25 | HT29 (Colon) | Antiangiogenic | IC50 = 3.17 µM | VEGFR-2 Inhibitor | [1] |
Antimicrobial and Other Activities
Beyond cancer, pyrazole derivatives have shown promise in combating microbial infections and other diseases.
Table 2: Antimicrobial and Other Biological Activities of Novel Pyrazole Compounds
| Compound Class | Organism/Target | Assay Type | Result (MIC/Activity) | Reference |
| Pyrazole Oxime Derivatives | Aphis medicagini (Aphid) | Insecticidal Activity | Excellent activity at 0.5 mg/mL | [10] |
| Pyrazole Carboxamides | Plutella xylostella (Moth) | Insecticidal Activity | 100% lethality at 400 µg/mL | [11] |
| Di, tri, and tetrasubstituted pyrazoles | Various bacteria and fungi | Antimicrobial Activity | Varied activities | [1] |
Key Signaling Pathways Targeted by Pyrazole Compounds
The anticancer and anti-inflammatory effects of many pyrazole derivatives are attributed to their ability to modulate critical intracellular signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. oxfordre.com [oxfordre.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Drug Development Process Flowchart | EdrawMax Template [edrawsoft.com]
- 10. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 11. process.st [process.st]
Preliminary investigation into the pharmacological potential of pyrazole derivatives
Introduction
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a privileged scaffold in modern drug discovery.[1][2][3][4][5] Its inherent structural versatility and capacity for diverse chemical modifications have established it as an indispensable building block in the development of therapeutic agents across a wide spectrum of diseases.[2][3] Marketed drugs such as the anti-inflammatory agent celecoxib, the anti-obesity drug rimonabant, and the antipsychotic CDPPB underscore the clinical significance of this heterocyclic core.[1][3][6][7] This technical guide provides a preliminary investigation into the pharmacological potential of pyrazole derivatives, focusing on their anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities. It summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows.
Anticancer Activity
Pyrazole derivatives have demonstrated significant potential as anticancer agents by targeting various key players in cancer cell proliferation and survival.[8][9][10]
Quantitative Data on Anticancer Activity
| Compound Class | Target/Cell Line | IC50 | Reference |
| Indole-pyrazole derivatives (33 and 34) | CDK2 | 0.074 µM and 0.095 µM | [8] |
| Pyrazole carbaldehyde derivative (43) | PI3 Kinase (MCF7 breast cancer cells) | 0.25 µM | [8] |
| Pyrazolone-pyrazole derivative (27) | VEGFR-2 | 828.23 nM | [8] |
| Pyrazole-isoxazole hybrids (4a-l) | Various cancer cell lines | ≥ 100 µM | [11] |
| Pyrazole-1,2,3-triazole hybrids (5a-c) | HT-1080 | Moderate cytotoxic effect | [11] |
| 1,3-diphenyl-N-(phenylcarbamothioyl)-1H-pyrazole-4-carboxamide derivative (24) | CDK2 | 25 nM | [12] |
| Pyrazole derivative (49) | EGFR and HER-2 tyrosine kinase | 0.26 µM and 0.20 µM | [12] |
Signaling Pathway: VEGFR-2 Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a critical process for tumor growth and metastasis. Certain pyrazole derivatives have been shown to inhibit VEGFR-2, thereby disrupting downstream signaling cascades.
Caption: VEGFR-2 signaling pathway and its inhibition by pyrazole derivatives.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic effects of pyrazole derivatives on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Anti-inflammatory Activity
Pyrazole derivatives are well-known for their anti-inflammatory properties, with celecoxib being a prime example of a selective COX-2 inhibitor.[13][14] Their mechanisms of action often involve the inhibition of key inflammatory enzymes and the modulation of pro-inflammatory cytokine production.[13]
Quantitative Data on Anti-inflammatory Activity
| Compound | Target/Assay | IC50 / Effect | Reference |
| 3-(trifluoromethyl)-5-arylpyrazole | COX-2 | 0.02 µM | [13] |
| 3-(trifluoromethyl)-5-arylpyrazole | COX-1 | 4.5 µM | [13] |
| 3,5-diarylpyrazole | COX-2 | 0.01 µM | [13] |
| Pyrazole-thiazole hybrid | COX-2 | 0.03 µM | [13] |
| Pyrazole-thiazole hybrid | 5-LOX | 0.12 µM | [13] |
| Pyrazolo-pyrimidine | COX-2 | 0.015 µM | [13] |
| Pyrazole derivative 6g | IL-6 expression | 9.562 µM | [15] |
| Pyrazole derivative 2a | COX-2 | 19.87 nM | [16] |
| Pyrazole derivative 3b | COX-2 | 39.43 nM | [16] |
| Pyrazole derivative 5b | COX-2 | 38.73 nM | [16] |
| Pyrazole derivative 5e | COX-2 | 39.14 nM | [16] |
Signaling Pathway: COX-2 Inhibition
Cyclooxygenase-2 (COX-2) is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Selective inhibition of COX-2 is a major therapeutic strategy for inflammatory disorders.
Caption: Inhibition of the COX-2 pathway by pyrazole derivatives.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents
This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.
-
Animal Acclimatization: Acclimatize rodents (rats or mice) to the laboratory conditions for at least one week.
-
Compound Administration: Administer the pyrazole derivative or vehicle control orally or intraperitoneally. A standard reference drug like indomethacin is also used.
-
Induction of Edema: After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group at each time point.
Antimicrobial Activity
Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi.[1][17][18][19]
Quantitative Data on Antimicrobial Activity
| Compound Class/Number | Organism(s) | MIC (µg/mL) | Reference |
| Pyrazole derivative 210 | MRSA, PRSA, VRE | 1-2 | [1] |
| Pyrazole derivatives 158, 159, 160, 161 | S. aureus, B. subtilis, E. coli, P. aeruginosa | Comparable to ceftriaxone | [1] |
| Pyrazole derivative 162 | Gram-positive and Gram-negative bacteria | Not specified | [1] |
| Thiazolo-pyrazole derivatives | MRSA | As low as 4 | [19] |
| Imidazo-pyridine substituted pyrazole (18) | Gram-positive and Gram-negative bacteria | <1 (MBC) | [19] |
| Pyrazole carbothiohydrazide 21a | Bacteria and Fungi | 62.5-125 (antibacterial), 2.9-7.8 (antifungal) | [20] |
Experimental Workflow: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Experimental Protocol: Broth Microdilution Method for MIC Determination
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.
-
Serial Dilution: Perform a two-fold serial dilution of the pyrazole derivative in a 96-well microtiter plate containing broth.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth with inoculum) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Neuroprotective Effects
Recent studies have highlighted the potential of pyrazole derivatives as neuroprotective agents, with activities demonstrated in models of neuroinflammation and oxidative stress.[15][21][22][23][24]
Quantitative Data on Neuroprotective Activity
| Compound | Assay/Model | Effect | Reference |
| Pyrazole derivative 6g | IL-6 suppression in LPS-stimulated BV2 microglia | IC50 = 9.562 µM | [15] |
| Pyrazolone derivative Ic | Ameliorated PTZ-induced neuroinflammation | Significant | [23] |
| Pyrazolone derivative C4 | Paraquat-induced oxidative stress in Drosophila | Significant antioxidant and neuroprotective activity | [24] |
Logical Relationship: Neuroprotection via Anti-inflammatory and Antioxidant Effects
The neuroprotective effects of pyrazole derivatives are often attributed to their ability to mitigate neuroinflammation and oxidative stress, two key pathological processes in many neurological disorders.
Caption: Logical relationship of pyrazole derivatives' neuroprotective action.
Experimental Protocol: Lipopolysaccharide (LPS)-Induced Neuroinflammation in Microglial Cells
This in vitro assay is used to screen compounds for their ability to suppress the inflammatory response in brain immune cells.
-
Cell Culture: Culture microglial cells (e.g., BV2) in appropriate medium.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the pyrazole derivative for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Incubation: Incubate the cells for a specified period (e.g., 24 hours).
-
Measurement of Inflammatory Mediators: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA kits. Cell lysates can be used to measure the expression of inflammatory proteins by Western blotting.
-
Data Analysis: Determine the ability of the pyrazole derivatives to reduce the production of inflammatory mediators compared to the LPS-stimulated control.
This technical guide provides a snapshot of the vast pharmacological potential of pyrazole derivatives. The presented data and methodologies offer a foundation for researchers and drug development professionals to explore this versatile chemical scaffold further. The consistent demonstration of potent and selective activities across diverse biological targets underscores the continued importance of pyrazole chemistry in the quest for novel therapeutics. Future research should focus on optimizing the pharmacokinetic and toxicological profiles of promising lead compounds to facilitate their translation into clinical candidates.
References
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [ouci.dntb.gov.ua]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 8. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijnrd.org [ijnrd.org]
- 12. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. sciencescholar.us [sciencescholar.us]
- 15. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 18. mdpi.com [mdpi.com]
- 19. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researcher.manipal.edu [researcher.manipal.edu]
- 22. researchgate.net [researchgate.net]
- 23. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. sdbindex.com [sdbindex.com]
Methodological & Application
One-Pot Synthesis Protocols for 5-Methyl-1-phenyl-1H-pyrazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the one-pot synthesis of 5-Methyl-1-phenyl-1H-pyrazole, a valuable scaffold in medicinal chemistry and drug discovery. The following sections outline various synthetic strategies, present quantitative data in a comparative format, and offer step-by-step experimental procedures.
Introduction
This compound and its derivatives are key structural motifs in a wide range of biologically active compounds, exhibiting antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties.[1] The development of efficient, cost-effective, and environmentally benign one-pot synthesis methods is therefore of significant interest to the pharmaceutical and chemical industries. One-pot syntheses offer several advantages over traditional multi-step approaches, including reduced reaction times, lower consumption of solvents and reagents, and simplified purification procedures.[2][3] This document details several reliable one-pot protocols for the preparation of this compound.
Comparative Summary of One-Pot Synthesis Protocols
The following table summarizes key quantitative data for different one-pot synthetic methods for pyrazole derivatives, providing a basis for selecting the most appropriate protocol for a given application.
| Protocol Title | Starting Materials | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |
| Classical Knorr Pyrazole Synthesis (Adapted) | Acetylacetone, Phenylhydrazine | Acetic Acid (catalytic) | Ethanol | Reflux | 2-4 | 85-95 | [1][4] |
| Microwave-Assisted Synthesis | Acetylacetone, Phenylhydrazine | None | Ethanol | 100 (MW) | 0.1-0.25 | 90-98 | [4] |
| Ionic Liquid-Mediated Synthesis | 1,3-Dicarbonyl compounds, Phenylhydrazine | [EMIM]Cl (Ionic Liquid) | Ionic Liquid | RT | 0.33 | 80-92 | [5] |
| Nickel-Catalyzed Multicomponent Synthesis | Acetophenone, Aldehyde, Hydrazine | Nickel-based catalyst | Ethanol | RT | 3 | Good to Exc. | [2] |
| Iodine-Catalyzed Multicomponent Synthesis | Phenylhydrazine, Malononitrile, Aldehyde | Molecular Iodine | Water | Reflux | 2-3 | 85-95 | [3] |
Experimental Protocols
Protocol 1: Classical Knorr Pyrazole Synthesis (Adapted for this compound)
This protocol describes the straightforward and widely used condensation reaction between a 1,3-dicarbonyl compound and a hydrazine.[1][4] For the synthesis of this compound, acetylacetone is the key 1,3-dicarbonyl starting material.
Materials:
-
Phenylhydrazine
-
Acetylacetone (2,4-pentanedione)
-
Glacial Acetic Acid
-
Ethanol
-
Distilled water
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenylhydrazine (1.0 eq.) in ethanol.
-
Add acetylacetone (1.05 eq.) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add distilled water and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.
Protocol 2: Microwave-Assisted One-Pot Synthesis
This method utilizes microwave irradiation to significantly reduce the reaction time while often improving yields.[4]
Materials:
-
Phenylhydrazine
-
Acetylacetone
-
Ethanol
-
Microwave reactor vials
Procedure:
-
In a 10 mL microwave reactor vial, combine phenylhydrazine (1.0 eq.) and acetylacetone (1.05 eq.) in ethanol (5 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 100 °C for 5-15 minutes. Monitor the pressure to ensure it remains within the safe limits of the vial.
-
After the reaction is complete, cool the vial to room temperature.
-
Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.
-
The work-up and purification steps are similar to Protocol 1.
Protocol 3: Ionic Liquid-Mediated Synthesis
The use of ionic liquids as both solvent and catalyst provides a green and efficient alternative to traditional organic solvents.[5]
Materials:
-
Phenylhydrazine
-
Acetylacetone
-
1-Ethyl-3-methylimidazolium Chloride ([EMIM]Cl)
-
Distilled water
-
Diethyl ether
Procedure:
-
In a round-bottom flask, add phenylhydrazine (1.0 eq.) and acetylacetone (1.0 eq.) to 1-Ethyl-3-methylimidazolium Chloride (5 mL).
-
Stir the mixture vigorously at room temperature for approximately 20 minutes.
-
Upon completion of the reaction (monitored by TLC), pour the reaction mixture into crushed ice.
-
The product will precipitate as a solid. Filter the solid, wash thoroughly with cold distilled water, and dry under vacuum.
-
If an oily product is obtained, extract with diethyl ether. The ionic liquid is immiscible with diethyl ether and can be recovered and reused after drying.
-
Wash the ether layer with water, dry over anhydrous magnesium sulfate, and evaporate the solvent to obtain the product.
-
Further purification can be achieved by recrystallization or column chromatography if necessary.
Visualized Experimental Workflows
Caption: Workflow for Classical Knorr Pyrazole Synthesis.
Caption: Workflow for Microwave-Assisted Synthesis.
Caption: Workflow for Ionic Liquid-Mediated Synthesis.
Signaling Pathways and Logical Relationships
While this document focuses on synthetic protocols, the pyrazole core is a crucial pharmacophore. The logical relationship for its synthesis generally follows the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent, leading to the formation of the pyrazole ring.
Caption: General Synthetic Logic for Pyrazole Formation.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Efficient iodine-catalyzed one pot synthesis of highly functionalised pyrazoles in water - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C3NJ01149F [pubs.rsc.org]
- 4. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
Application Notes: Microwave-Assisted Synthesis of 5-Methyl-1-phenyl-1H-pyrazole Derivatives
Introduction
5-Methyl-1-phenyl-1H-pyrazole and its derivatives are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities.[1] These scaffolds are central to the development of analgesic, anti-inflammatory, antimicrobial, and anticancer agents.[2][3] The pyrazole nucleus is a key component in several commercially available drugs, highlighting its importance in medicinal chemistry.[1] Traditional methods for the synthesis of these compounds often involve long reaction times and harsh conditions.[4] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to overcome these limitations, offering significant advantages in terms of reduced reaction times, increased yields, and milder reaction conditions, aligning with the principles of green chemistry.[4][5]
Advantages of Microwave-Assisted Synthesis
Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can lead to a dramatic acceleration of reaction rates.[6] This efficient energy transfer often results in cleaner reactions with fewer byproducts, simplifying purification processes.[6] Comparative studies have consistently demonstrated that microwave-assisted synthesis of pyrazole derivatives affords higher yields in a fraction of the time required by conventional heating methods.[7][8] For instance, reactions that take hours under conventional reflux can often be completed in minutes using microwave irradiation.[9]
Applications in Drug Discovery and Development
The this compound core is a privileged scaffold in drug discovery. Its derivatives have been investigated for a wide range of therapeutic applications:
-
Anti-inflammatory and Analgesic: Many pyrazole derivatives exhibit potent anti-inflammatory and analgesic properties, with some acting as selective COX-2 inhibitors.[1]
-
Anticancer: The pyrazole scaffold is present in several anticancer agents, and novel derivatives are continuously being explored for their potential to inhibit tumor growth.[2]
-
Antimicrobial: Compounds incorporating the this compound moiety have shown promising activity against various bacterial and fungal strains.[2]
-
Anticonvulsant and Antiviral: The versatility of the pyrazole nucleus extends to the development of anticonvulsant and antiviral drugs.[2]
The rapid and efficient synthesis of a diverse library of these derivatives using microwave technology can significantly accelerate the drug discovery process.
Experimental Protocols
Protocol 1: Solvent-Free Microwave-Assisted Synthesis of 3-Methyl-1-phenyl-5-pyrazolone
This protocol describes the reaction of phenylhydrazine with ethyl acetoacetate under solvent-free conditions using microwave irradiation.[10]
Materials:
-
Phenylhydrazine
-
Ethyl acetoacetate
-
Microwave reactor
-
Borosilicate beaker
-
Ethanol
-
Distilled water
Procedure:
-
In a 50 ml borosilicate beaker, combine 2.7 g of phenylhydrazine and 2.9 ml of ethyl acetoacetate.[10]
-
Place the beaker in a microwave oven and irradiate the mixture for 10 minutes at 280 Watts.[10]
-
After irradiation, allow the reaction mixture to cool to room temperature.
-
The resulting product is then recrystallized from an ethanol:distilled water (1:1) mixture.[10]
Protocol 2: Microwave-Assisted Synthesis of Phenyl-1H-pyrazoles
This protocol provides a general method for the synthesis of phenyl-1H-pyrazoles with a comparison to conventional heating.[7][8]
Materials:
-
Substituted phenylhydrazine
-
1,3-Dicarbonyl compound (e.g., acetylacetone)
-
Microwave reactor equipped with a magnetic stirrer and temperature probe
-
Ethanol (or other suitable solvent)
Procedure:
-
In a microwave process vial, combine the substituted phenylhydrazine (1 mmol) and the 1,3-dicarbonyl compound (1 mmol).
-
Add a suitable solvent if necessary (the reaction can also be performed neat).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a specified power and temperature for a short duration (e.g., 50 W at 60°C for 5 minutes).[7][8]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the vial to room temperature.
-
Isolate the product by filtration or extraction, followed by recrystallization or column chromatography for purification.
Data Presentation
Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Phenyl-1H-pyrazoles [7][8]
| Parameter | Conventional Method | Microwave-Assisted Method |
| Reaction Time | 2 hours | 5 minutes |
| Temperature | 75°C | 60°C |
| Microwave Power | N/A | 50 W |
| Yield | 72 - 90% | 91 - 98% |
Table 2: Microwave-Assisted Synthesis of Pyrazolone Derivatives - Reaction Optimization [11]
| Entry | Microwave Power (W) | Time (min) | Yield (%) |
| 1 | 210 | 10 | Lower Yield |
| 2 | 420 | 10 | 71% |
| 3 | 630 | 10 | Lower Yield |
| 4 | 420 | 5 | 54% |
| 5 | 420 | 15 | 62% |
Visualizations
Caption: Workflow for Microwave-Assisted Pyrazole Synthesis.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. sphinxsai.com [sphinxsai.com]
- 5. Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemicaljournals.com [chemicaljournals.com]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols: The 5-Methyl-1-phenyl-1H-pyrazole Scaffold in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 5-Methyl-1-phenyl-1H-pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a broad spectrum of biological activities. Its structural rigidity, synthetic accessibility, and ability to participate in various intermolecular interactions make it an attractive core for the design of novel therapeutic agents. This document provides detailed application notes and experimental protocols for researchers working with this versatile scaffold, focusing on its application in the development of anti-inflammatory, anticancer, antioxidant, and neuroprotective agents.
I. Applications in Medicinal Chemistry
The this compound core has been successfully incorporated into a variety of biologically active molecules. Key therapeutic areas where this scaffold has shown significant promise include:
-
Anti-inflammatory Activity: Derivatives of this compound, particularly the pyrazolone tautomers, have been extensively investigated as selective inhibitors of cyclooxygenase-2 (COX-2).[1][2] Selective COX-2 inhibition is a validated strategy for the treatment of inflammation and pain with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.[1]
-
Anticancer Activity: This scaffold has been utilized in the design of potent anticancer agents targeting various signaling pathways. Notably, derivatives have been developed as androgen receptor (AR) antagonists for the treatment of prostate cancer and as inhibitors of the anti-apoptotic protein Myeloid Cell Leukemia-1 (Mcl-1), a key target in several hematological malignancies.[3][4]
-
Antioxidant and Antimicrobial Activity: Compounds incorporating the this compound moiety have demonstrated significant antioxidant properties, evaluated through assays such as DPPH radical scavenging, and have also shown promising antimicrobial activity.[5]
-
Neuroprotective Activity: The scaffold has been employed in the development of multi-target-directed ligands for neurodegenerative disorders like Alzheimer's disease, with derivatives exhibiting inhibitory activity against acetylcholinesterase (AChE) and monoamine oxidase (MAO).[6]
II. Quantitative Data Summary
The following tables summarize the quantitative biological activity data for representative compounds featuring the this compound scaffold.
Table 1: Anti-inflammatory Activity of 5-Methyl-2-phenyl-1H-pyrazol-3(2H)-one Derivatives as COX-2 Inhibitors [1]
| Compound ID | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| 5a | 0.25 | 15.2 | 60.8 |
| 5d | 0.18 | 12.5 | 69.4 |
| 5f | 0.21 | 14.8 | 70.5 |
| Celecoxib | 0.05 | 7.6 | 152 |
Table 2: Anticancer Activity of 5-Methyl-1H-pyrazole Derivatives
| Compound ID | Target | Assay | IC50 / Activity | Reference |
| A13 | Androgen Receptor | AR Reporter Gene Assay (LNCaP cells) | Potent Antagonist | [3] |
| A14 | Androgen Receptor | AR Reporter Gene Assay (LNCaP cells) | Potent Antagonist | [3] |
| GQN-B37-Me | Mcl-1 | FP-based binding assay | Ki < 1 µM | [4] |
| GQN-B37-Me | Leukemia cells (MV-4-11) | Cell Viability Assay | Induces apoptosis | [4] |
Table 3: Antioxidant Activity of 5-Methyl-1,3-diphenyl-1H-pyrazole Derivatives [5]
| Compound ID | DPPH Radical Scavenging (% Inhibition at 100 µg/mL) |
| 8a | 75.3 |
| 8b | 82.1 |
| 8c | 78.9 |
| Ascorbic Acid | 95.6 |
Table 4: Neuroprotective Activity of 3-Aryl-1-phenyl-1H-pyrazole Derivatives [6]
| Compound ID | Target | pIC50 |
| 3e | Acetylcholinesterase (AChE) | 4.2 |
| 3f | Monoamine Oxidase B (MAO-B) | 3.47 |
III. Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of this compound derivatives.
A. Synthesis Protocols
1. General Synthesis of this compound-4-carbaldehyde [7]
This protocol describes a common method for synthesizing a key intermediate used in the derivatization of the scaffold.
-
Step 1: Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one.
-
To a solution of ethyl acetoacetate (0.1 mol) in ethanol (50 mL), add phenylhydrazine (0.1 mol).
-
Reflux the mixture for 4 hours.
-
Cool the reaction mixture to room temperature and collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.
-
-
Step 2: Vilsmeier-Haack Reaction to form 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde.
-
In a round-bottom flask, cool dimethylformamide (DMF, 0.3 mol) to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl3, 0.12 mol) dropwise with stirring, maintaining the temperature below 10 °C.
-
To this Vilsmeier reagent, add 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (0.1 mol) portion-wise.
-
After the addition is complete, heat the reaction mixture at 60-70 °C for 2 hours.
-
Pour the cooled reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the solution with sodium bicarbonate until the product precipitates.
-
Filter the solid, wash with water, and recrystallize from ethanol to obtain 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde.
-
-
Step 3: Synthesis of 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde. [7]
-
To a solution of p-cresol (0.1 mol) in dimethylsulfoxide (10 mL), add 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (0.1 mol) and potassium hydroxide (0.1 mol).
-
Heat the resulting solution on a water bath for 5 hours.
-
Cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Filter the separated solid, wash with water, and recrystallize from ethanol to obtain the final product.
-
B. Biological Evaluation Protocols
1. In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric) [8]
This protocol is used to determine the inhibitory activity of compounds against COX-1 and COX-2 enzymes.
-
Materials:
-
COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Fluorometric probe (e.g., ADHP)
-
Heme
-
Assay buffer (e.g., Tris-HCl)
-
Test compounds and reference inhibitor (e.g., Celecoxib)
-
96-well black microplate
-
Fluorometric plate reader
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, heme, and the fluorometric probe in each well of the 96-well plate.
-
Add the test compound at various concentrations to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.
-
Add the COX-1 or COX-2 enzyme to the wells and incubate for a specified time (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths in a kinetic mode for a set duration (e.g., 5 minutes).
-
The rate of the reaction is determined from the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
2. Androgen Receptor (AR) Antagonist Assay (LNCaP Cells) [9][10]
This assay is used to evaluate the ability of compounds to antagonize the transcriptional activity of the androgen receptor.
-
Materials:
-
LNCaP prostate cancer cells
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS)
-
Charcoal-stripped FBS
-
Androgen (e.g., dihydrotestosterone, DHT)
-
Test compounds and reference antagonist (e.g., Enzalutamide)
-
Luciferase reporter plasmid containing androgen response elements (AREs)
-
Transfection reagent
-
Luciferase assay system
-
Luminometer
-
-
Procedure:
-
Culture LNCaP cells in standard medium. For the assay, switch to a medium containing charcoal-stripped FBS to deplete endogenous androgens.
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Transfect the cells with the ARE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
After transfection, treat the cells with various concentrations of the test compound or reference antagonist for a specified pre-incubation period (e.g., 1 hour).
-
Stimulate the cells with a fixed concentration of DHT (e.g., 1 nM). Include control wells with no DHT (basal) and DHT with vehicle.
-
Incubate the cells for 24-48 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the luciferase assay system protocol.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to the total protein concentration.
-
Calculate the percentage of inhibition of DHT-induced luciferase activity for each concentration of the test compound.
-
Determine the IC50 value from the dose-response curve.
-
3. Mcl-1 Inhibition Assay (Cell Viability) [11]
This protocol assesses the ability of a compound to inhibit Mcl-1 by measuring its effect on the viability of Mcl-1-dependent cancer cells.
-
Materials:
-
Mcl-1-dependent cancer cell line (e.g., NCI-H929)
-
Cell culture medium and supplements
-
Test compound and vehicle control (DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well opaque-walled plate
-
Luminometer
-
-
Procedure:
-
Seed the NCI-H929 cells into a 96-well opaque-walled plate at a density of approximately 5,000 cells per well.
-
Incubate the plate for 24 hours to allow the cells to acclimate.
-
Prepare serial dilutions of the test compound in the culture medium. The final DMSO concentration should be kept below 0.1%.
-
Add the diluted compound or vehicle control to the appropriate wells.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to the vehicle-treated control wells.
-
Determine the IC50 value from the dose-response curve.
-
4. DPPH Radical Scavenging Assay [3]
This assay measures the free radical scavenging capacity of a compound.
-
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or ethanol
-
Test compounds and a standard antioxidant (e.g., ascorbic acid)
-
96-well microplate
-
Spectrophotometer
-
-
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare various concentrations of the test compounds and the standard antioxidant in methanol.
-
In a 96-well plate, add a specific volume of the test compound solution to each well.
-
Add the DPPH solution to each well to initiate the reaction.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solution at 517 nm using a spectrophotometer. A blank containing only methanol and a control containing DPPH and methanol are also measured.
-
The radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
-
5. Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method) [5][12]
This colorimetric assay is used to screen for inhibitors of acetylcholinesterase.
-
Materials:
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compounds and a reference inhibitor (e.g., Donepezil)
-
96-well microplate
-
Spectrophotometer
-
-
Procedure:
-
In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the AChE enzyme solution. Include a vehicle control.
-
Pre-incubate the mixture for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).
-
Add the DTNB solution to all wells.
-
Initiate the reaction by adding the substrate, ATCI.
-
Immediately measure the absorbance at 412 nm in a kinetic mode for a set duration (e.g., 5 minutes). The yellow color is produced from the reaction of thiocholine (product of ATCI hydrolysis) with DTNB.
-
Determine the rate of the reaction from the linear portion of the absorbance versus time curve.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value from the dose-response curve.
-
IV. Visualization of Pathways and Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate a key signaling pathway and a general experimental workflow relevant to the application of the this compound scaffold.
Caption: Androgen Receptor Signaling Pathway and Inhibition.
Caption: General Drug Discovery Workflow.
V. Conclusion
The this compound scaffold continues to be a valuable building block in the design and development of new therapeutic agents. Its versatility allows for the creation of diverse libraries of compounds with a wide range of biological activities. The application notes and protocols provided herein serve as a comprehensive resource for researchers aiming to exploit the full potential of this important medicinal chemistry scaffold. Further exploration of this scaffold, particularly in the context of multi-target drug design and the development of covalent inhibitors, is likely to yield novel and effective drug candidates in the future.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. DPPH Radical Scavenging Assay [mdpi.com]
- 4. jmchemsci.com [jmchemsci.com]
- 5. Discovery of a Novel Acetylcholinesterase Inhibitor by Fragment-Based Design and Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells | PLOS One [journals.plos.org]
- 10. A Systematic Comparison of Antiandrogens Identifies Androgen Receptor Protein Stability as an Indicator for Treatment Response [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Application of 5-Methyl-1-phenyl-1H-pyrazole in the Synthesis of Anticancer Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 5-methyl-1-phenyl-1H-pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant pharmacological activities. Its derivatives have garnered substantial attention in oncology for their potential as potent and selective anticancer agents. This document provides detailed application notes on the synthesis of these agents, experimental protocols for their evaluation, and an overview of the key signaling pathways they target. The structural versatility of the pyrazole ring allows for modifications that can modulate the compound's pharmacokinetic and pharmacodynamic properties, making it a valuable template for the design of novel cancer therapeutics.[1][2]
Synthesis of Anticancer Agents Based on this compound
The synthesis of anticancer agents incorporating the this compound moiety often involves multi-step reactions. A common strategy is the modification of celecoxib, a well-known COX-2 inhibitor that features this pyrazole core. The general approach involves the condensation of a β-diketone with phenylhydrazine to form the central pyrazole ring, followed by functionalization to introduce various pharmacophores that enhance anticancer activity and target specificity.
General Synthesis Workflow
Experimental Protocol: Synthesis of a Celecoxib Analog
This protocol describes the synthesis of a celecoxib analog, a common derivative of this compound.
Materials:
-
4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione
-
4-Sulfonamidophenylhydrazine hydrochloride
-
Ethanol
-
Hydrochloric acid
Procedure:
-
A mixture of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione and 4-sulfonamidophenylhydrazine hydrochloride is refluxed in ethanol.
-
The reaction progress is monitored using thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The crude product is then recrystallized from a suitable solvent (e.g., ethanol/water mixture) to yield the pure celecoxib analog.
Biological Evaluation of Anticancer Activity
The anticancer efficacy of synthesized this compound derivatives is typically assessed through in vitro cytotoxicity assays against a panel of human cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose.
Experimental Protocol: MTT Assay for Cell Viability
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.[3][4]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Synthesized pyrazole compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[1]
-
Compound Treatment: Prepare serial dilutions of the synthesized pyrazole compounds in the culture medium. Replace the old medium with 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[3]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The half-maximal inhibitory concentration (IC50) value is then determined by plotting the percentage of cell viability against the compound concentration.
Quantitative Data Summary
The following table summarizes the in vitro anticancer activity (IC50 values) of representative this compound derivatives against various human cancer cell lines.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Celecoxib Analog 4f | Arylidene hydrazine-1-carbonyl | MCF-7 (Breast) | More potent than Celecoxib | [5] |
| Celecoxib Analog 3c | Celecoxib Analog | MCF-7 (Breast) | 1.4–9.2-fold more potent than Celecoxib | [6] |
| Celecoxib Analog 5b | Celecoxib Analog | MCF-7 (Breast) | 1.4–9.2-fold more potent than Celecoxib | [6] |
| Celecoxib Analog 5c | Celecoxib Analog | MCF-7 (Breast) | 1.4–9.2-fold more potent than Celecoxib | [6] |
| Compound E | Celecoxib Analog | Hela (Cervical), HT-29 (Colon), MDA-MB-231 (Breast) | Showed significant cytotoxicity | [7] |
| Compound G | Celecoxib Analog | Hela (Cervical), HT-29 (Colon), MDA-MB-231 (Breast) | Showed significant cytotoxicity | [7] |
| Compound 10a | N-difluoromethyl-1,2-dihydropyrid-2-one | COX-2 Inhibition | 0.19 | [8] |
| Compound 10b | N-difluoromethyl-1,2-dihydropyrid-2-one | COX-2 Inhibition | 0.73 | [8] |
| Compound 30 | Pyrazole acetohydrazide | A2780 (Ovarian) | 8.14 | [9] |
| Compound 32 | Pyrazole acetohydrazide | A2780 (Ovarian) | 8.63 | [9] |
| L2 | 3,5-diphenyl-1H-pyrazole | CFPAC-1 (Pancreatic) | 61.7 ± 4.9 | [10] |
| L3 | 3-(trifluoromethyl)-5-phenyl-1H-pyrazole | MCF-7 (Breast) | 81.48 ± 0.89 | [10] |
| Compound 9 | Phenylpyrazole derivative | MDA-MB-231 (Breast) | 30.6 | [11] |
| Compound 25 | Phenylpyrazole derivative | MDA-MB-231 (Breast) | 35.5 | [11] |
| Compound 34 | Phenylpyrazole derivative | MDA-MB-231 (Breast) | 22.3 | [11] |
| Compound 10 | Triarylimidazole derivative | SK-MEL-5 (Melanoma) | 2.02 ± 0.09 | [12] |
Mechanism of Action and Targeted Signaling Pathways
Many this compound derivatives exert their anticancer effects by targeting key signaling pathways involved in cell proliferation, survival, and apoptosis. The PI3K/Akt/mTOR pathway is a frequently dysregulated pathway in cancer and a common target for these compounds.[13][14][15][16]
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[13][16] Its aberrant activation is a hallmark of many cancers.[15] this compound derivatives can inhibit various components of this pathway, leading to the induction of apoptosis and cell cycle arrest in cancer cells.
References
- 1. researchgate.net [researchgate.net]
- 2. propulsiontechjournal.com [propulsiontechjournal.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. researchgate.net [researchgate.net]
- 7. In vitro cytotoxic evaluation of some synthesized COX-2 inhibitor derivatives against a panel of human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. PI3K/AKT/mTOR signaling pathway: an important driver and therapeutic target in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Anti-inflammatory Drug Development Using 5-Methyl-1-phenyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies and rationale for utilizing 5-Methyl-1-phenyl-1H-pyrazole and its derivatives as a scaffold for the development of novel anti-inflammatory agents. The protocols detailed below cover key in vitro and in vivo assays to assess the anti-inflammatory potential of these compounds, focusing on their mechanisms of action, including the inhibition of key inflammatory mediators and signaling pathways.
Introduction
The pyrazole nucleus is a well-established pharmacophore in medicinal chemistry, with many derivatives exhibiting a broad range of biological activities, including anti-inflammatory, analgesic, and antipyretic properties.[1][2][3] The 1-phenyl-pyrazole scaffold, in particular, is a key feature of several successful anti-inflammatory drugs, such as the selective COX-2 inhibitor celecoxib.[4] this compound serves as a valuable starting point for the synthesis of new chemical entities with potential therapeutic applications in inflammatory diseases. The anti-inflammatory effects of pyrazole derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, and to modulate pro-inflammatory signaling pathways such as the NF-κB pathway.[4][5]
Mechanism of Action
The primary mechanisms through which this compound derivatives are thought to exert their anti-inflammatory effects include:
-
Inhibition of Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are potent mediators of inflammation, pain, and fever. Selective inhibition of COX-2 is a desirable therapeutic strategy as it is primarily upregulated at sites of inflammation, while COX-1 is constitutively expressed and plays a role in gastrointestinal cytoprotection and platelet function.[4]
-
Modulation of the NF-κB Signaling Pathway: The transcription factor NF-κB is a critical regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6), chemokines, and adhesion molecules. Inhibition of NF-κB activation can therefore lead to a broad-spectrum anti-inflammatory effect.
Below is a diagram illustrating the targeted signaling pathways.
References
- 1. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-phenyl-1H-pyrazole derivatives with antiinflammatory, analgesic and antipiretic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 4. Evaluation of the Inhibitory Effects of Pyridylpyrazole Derivatives on LPS-Induced PGE2 Productions and Nitric Oxide in Murine RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: Antimicrobial and Antioxidant Activity of 5-Methyl-1-phenyl-1H-pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antimicrobial and antioxidant properties of 5-Methyl-1-phenyl-1H-pyrazole derivatives. This document includes a summary of their biological activities, detailed experimental protocols for their synthesis and evaluation, and an analysis of their structure-activity relationships.
Introduction
Pyrazole derivatives are a well-established class of heterocyclic compounds that have attracted significant attention in medicinal chemistry due to their diverse pharmacological activities. Among these, this compound derivatives have emerged as a promising scaffold for the development of new antimicrobial and antioxidant agents. Their synthetic accessibility and the ease with which their structure can be modified allow for the fine-tuning of their biological properties. These notes are intended to serve as a practical guide for researchers engaged in the discovery and development of novel therapeutic agents based on this versatile chemical scaffold.
Data Presentation
The following tables summarize the quantitative antimicrobial and antioxidant activities of a series of this compound derivatives. The data has been compiled from various studies to provide a comparative overview.
Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)
| Compound ID | Derivative Type | R-Group | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans | A. niger | Reference |
| 1a | Schiff Base | -H | 62.5 | 125 | 125 | 250 | 250 | 500 | [1] |
| 1b | Schiff Base | 4-Cl | 31.25 | 62.5 | 62.5 | 125 | 125 | 250 | [1] |
| 1c | Schiff Base | 4-OCH₃ | 125 | 250 | 250 | 500 | 500 | >500 | [1] |
| 1d | Schiff Base | 4-NO₂ | 62.5 | 125 | 125 | 250 | 250 | 500 | [1] |
| 2a | Carbothioamide | 4-(dimethylamino)phenyl | - | - | - | - | 90.0 | 25.0 | [2] |
| 2b | Carbothioamide | 4-fluorophenyl | - | - | - | - | 60.0 | 20.0 | [2] |
| 2c | Carbothioamide | 4-chlorophenyl | - | - | - | - | 75.0 | 15.0 | [2] |
Note: Direct comparison between different studies should be made with caution due to variations in experimental conditions.
Table 2: Antioxidant Activity (IC₅₀ in µM)
| Compound ID | Derivative Type | R-Group | DPPH Scavenging IC₅₀ (µM) | ABTS Scavenging IC₅₀ (µM) | Reference |
| 3a | Pyrazoline | Phenyl | 15.6 | - | [3] |
| 3b | Pyrazoline | 4-Methoxyphenyl | 12.8 | - | [3] |
| 3c | Pyrazoline | 4-Chlorophenyl | 18.2 | - | [3] |
| 4a | Schiff Base | - | - | 27.65% inhibition | [4] |
| 4b | Schiff Base | Salicylaldehyde | - | - | [4] |
| Standard | Ascorbic Acid | - | 8.5 | 6.2 | [3] |
Note: IC₅₀ values represent the concentration required to scavenge 50% of the free radicals. A lower IC₅₀ value indicates higher antioxidant activity.
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound derivatives and the evaluation of their biological activities.
Protocol 1: Synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (Key Intermediate)
This protocol is based on the Vilsmeier-Haack reaction.[5][6]
Materials:
-
1-phenyl-3-methyl-1H-pyrazol-5(4H)-one
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Crushed ice
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethanol
Procedure:
-
In a round-bottom flask, cool DMF (0.4 mol) in an ice bath.
-
Slowly add POCl₃ (0.4 mol) dropwise to the cooled DMF with constant stirring over a period of 30 minutes.
-
Continue stirring for an additional 45 minutes at 0°C to form the Vilsmeier reagent.
-
To this mixture, add 1-phenyl-3-methyl-1H-pyrazol-5(4H)-one (0.08 mol) portion-wise.
-
Allow the reaction mixture to warm to room temperature and then heat at 90°C for 4 hours.
-
After cooling, pour the reaction mixture onto crushed ice.
-
Neutralize the mixture with a saturated solution of NaHCO₃.
-
The resulting precipitate is filtered, washed with cold water, and dried.
-
Recrystallize the crude product from ethanol to obtain pure 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde.
Protocol 2: Synthesis of this compound Schiff Base Derivatives
Materials:
-
5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
-
Substituted primary amines (e.g., aniline, p-chloroaniline)
-
Absolute ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (1 mmol) in absolute ethanol (20 mL).
-
Add the respective substituted primary amine (1 mmol) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated solid is filtered, washed with cold ethanol, and dried under vacuum.
-
Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base derivative.
Protocol 3: Antimicrobial Susceptibility Testing - Broth Microdilution Method
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[7][8][9][10]
Materials:
-
Test compounds (this compound derivatives)
-
Bacterial and fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Standard antimicrobial agents (e.g., Ciprofloxacin, Fluconazole)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum:
-
From a fresh culture (18-24 hours), prepare a bacterial or fungal suspension in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in the appropriate broth in the wells of a 96-well plate to achieve a range of final concentrations.
-
-
Inoculation:
-
Add 50 µL of the standardized inoculum to each well containing 50 µL of the diluted compound, resulting in a final volume of 100 µL.
-
Include a growth control well (broth + inoculum) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the plates at 35°C ± 2°C for 16-20 hours for bacteria or 24-48 hours for fungi.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Protocol 4: Antioxidant Activity - DPPH Radical Scavenging Assay
This protocol measures the free radical scavenging capacity of the test compounds.[11][12]
Materials:
-
Test compounds
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or ethanol
-
Standard antioxidant (e.g., Ascorbic acid, Trolox)
-
96-well microtiter plate
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of DPPH Solution:
-
Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.
-
-
Assay Procedure:
-
Add 180 µL of the DPPH working solution to the wells of a 96-well plate.
-
Add 20 µL of the test compound at various concentrations (dissolved in methanol) to the wells.
-
Prepare a blank well containing 180 µL of DPPH solution and 20 µL of methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at 517 nm.
-
-
Calculation:
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.
-
Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of the DPPH radical.
-
Protocol 5: Antioxidant Activity - ABTS Radical Cation Scavenging Assay
This is another common method to evaluate antioxidant capacity.[13][11][12]
Materials:
-
Test compounds
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS)
-
Potassium persulfate
-
Methanol or ethanol
-
Standard antioxidant (e.g., Trolox)
-
96-well microtiter plate
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+):
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS radical cation.
-
Before use, dilute the ABTS•+ solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
Add 180 µL of the diluted ABTS•+ solution to the wells of a 96-well plate.
-
Add 20 µL of the test compound at various concentrations to the wells.
-
Prepare a blank well with 180 µL of ABTS•+ solution and 20 µL of methanol.
-
Incubate the plate at room temperature for 6-10 minutes.
-
-
Measurement:
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
Calculate the percentage of ABTS•+ scavenging activity using the same formula as for the DPPH assay.
-
Determine the IC₅₀ value.
-
Mandatory Visualization
Caption: Experimental workflow for the synthesis and biological evaluation of this compound derivatives.
Caption: Hypothesized antimicrobial mechanisms of action for pyrazole derivatives.
Caption: Mechanism of radical scavenging by this compound derivatives.
Structure-Activity Relationship (SAR) Analysis
Based on the compiled data, the following structure-activity relationships can be inferred for this compound derivatives:
-
Antimicrobial Activity:
-
The introduction of a Schiff base moiety at the 4-position of the pyrazole ring appears to be a viable strategy for conferring antimicrobial properties.
-
Substitution on the phenyl ring of the Schiff base plays a significant role in modulating the activity. Electron-withdrawing groups, such as a chloro group at the para-position (Compound 1b ), tend to enhance antibacterial and antifungal activity compared to the unsubstituted analog (Compound 1a ) or derivatives with electron-donating groups like methoxy (Compound 1c ).
-
The presence of a carbothioamide group also imparts significant antifungal activity, particularly against A. niger.
-
-
Antioxidant Activity:
-
The pyrazoline derivatives of the this compound scaffold have demonstrated notable DPPH radical scavenging activity.
-
Substituents on the phenyl ring at the 5-position of the pyrazoline ring influence the antioxidant potential. An electron-donating methoxy group (Compound 3b ) appears to enhance the activity compared to the unsubstituted (Compound 3a ) and chloro-substituted (Compound 3c ) derivatives. This suggests that substituents that can stabilize the resulting radical through resonance or inductive effects are beneficial for antioxidant capacity.
-
Conclusion
The this compound scaffold represents a valuable starting point for the design and synthesis of novel antimicrobial and antioxidant agents. The synthetic accessibility of these compounds, coupled with the ability to readily modify their peripheral substituents, provides a robust platform for optimizing their biological profiles. The data and protocols presented in these application notes offer a foundation for further research and development in this promising area of medicinal chemistry. Future work should focus on the synthesis of a broader range of derivatives and their systematic evaluation to establish more comprehensive structure-activity relationships and to identify lead candidates for further preclinical development.
References
- 1. mdpi.com [mdpi.com]
- 2. nanobioletters.com [nanobioletters.com]
- 3. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Cu(II) complexes with pyrazolyl derived Schiff base ligands: Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, characterization, and antimicrobial evaluation of carbostyril derivatives of 1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jpsionline.com [jpsionline.com]
- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 8. benchchem.com [benchchem.com]
- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 10. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Evaluation of the Antioxidant Activity of Lipophilic Phenethyl Trifluoroacetate Esters by In Vitro ABTS, DPPH and in Cell-Culture DCF Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols: 5-Methyl-1-phenyl-1H-pyrazole as a Ligand for Enzyme Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methyl-1-phenyl-1H-pyrazole is a heterocyclic organic compound that serves as a versatile scaffold in medicinal chemistry. Its derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. A primary mechanism through which these compounds exert their effects is through the inhibition of key enzymes involved in various pathological signaling pathways. These application notes provide a detailed overview of the use of this compound and its derivatives as enzyme inhibitors, complete with experimental protocols and quantitative data to facilitate further research and drug development.
Enzyme Targets and Inhibitory Activity
Cyclooxygenase-2 (COX-2) Inhibition
Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins. Selective inhibition of COX-2 is a major goal in the development of anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs. Pyrazole derivatives are a well-established class of COX-2 inhibitors.
Quantitative Data for this compound Derivatives as COX-2 Inhibitors:
| Compound/Derivative | IC50 (µM) for COX-2 | IC50 (µM) for COX-1 | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib (Reference Drug) | 2.16 | 5.43 | 2.51 | [1] |
| Pyrazole-pyridazine hybrid 5f | 1.50 | 14.38 | 9.56 | [1] |
| Pyrazole-pyridazine hybrid 6f | 1.15 | 9.61 | 8.31 | [1] |
| 1,3,4-trisubstituted pyrazole PYZ38 | 1.33 | >80 | >60 | [2] |
| 1,5-diarylpyrazole PYZ16 | 0.52 | 5.58 | 10.73 | [3] |
Experimental Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available kits and published literature.[4][5][6]
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
COX Probe (e.g., a fluorogenic substrate)
-
COX Cofactor (e.g., hematin or L-epinephrine)
-
Arachidonic Acid (substrate)
-
This compound or its derivatives (Test Inhibitor)
-
Celecoxib (Positive Control)
-
DMSO (Solvent)
-
96-well white opaque microplate
-
Fluorescence plate reader (Ex/Em = 535/587 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor and celecoxib in DMSO.
-
Dilute the test inhibitor and controls to the desired concentrations in COX Assay Buffer. The final DMSO concentration should be kept low (e.g., <1%) to avoid enzyme inhibition.
-
Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor according to the kit manufacturer's instructions.
-
Reconstitute and dilute the COX-2 enzyme in cold COX Assay Buffer.
-
Prepare the arachidonic acid solution.
-
-
Assay Protocol:
-
Add 10 µL of the diluted test inhibitor, control, or solvent blank to the respective wells of the 96-well plate.
-
Add 80 µL of the Reaction Mix to each well.
-
Add 10 µL of the diluted COX-2 enzyme solution to each well.
-
Incubate the plate at 25°C for 10 minutes, protected from light.
-
Initiate the reaction by adding 10 µL of the arachidonic acid solution to all wells.
-
Immediately measure the fluorescence in a kinetic mode for 5-10 minutes at 25°C (Ex/Em = 535/587 nm).
-
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the solvent control.
-
Plot the percentage of inhibition versus the inhibitor concentration and calculate the IC50 value using a suitable software.
-
Signaling Pathway: COX-2 in Inflammation
p38 Mitogen-Activated Protein Kinase (MAPK) Inhibition
The p38 MAPK signaling pathway is another critical regulator of inflammatory responses, controlling the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β). Pyrazole-based compounds have been identified as potent inhibitors of p38 MAPK.[7]
Quantitative Data for Pyrazole Derivatives as p38 MAPK Inhibitors:
| Compound/Derivative | p38 MAPK Binding Potency (IC50 or Kd) | Reference |
| BIRB 796 (Clinical Candidate) | Potent inhibitor | [7] |
| Pyrazole urea derivative 16 | 40-fold improvement over lead | |
| Pyrano[2,3-c]pyrazole derivative 5 | Binding Affinity: -10.99 kcal/mol (in silico) | [8] |
Experimental Protocol: In Vitro p38 MAPK Inhibition Assay
A common method for assessing p38 MAPK inhibition is to measure the phosphorylation of a downstream substrate, such as MAPKAPK2.
Materials:
-
Active human p38α MAPK
-
Inactive MAPKAPK2 (substrate)
-
ATP (radiolabeled [γ-³²P]ATP or for use with phospho-specific antibodies)
-
Assay Buffer (e.g., 25 mM HEPES, pH 7.4, 25 mM MgCl₂, 2 mM DTT)
-
This compound or its derivatives (Test Inhibitor)
-
Known p38 inhibitor (e.g., SB203580) as a positive control
-
DMSO (Solvent)
-
Phosphocellulose paper or materials for Western blotting
Procedure:
-
Inhibitor Preparation: Prepare stock solutions and dilutions of the test inhibitor and positive control in DMSO and then in Assay Buffer.
-
Kinase Reaction:
-
In a reaction tube, combine the Assay Buffer, p38α MAPK, and the test inhibitor or control.
-
Pre-incubate for 10-15 minutes at room temperature.
-
Add the substrate (MAPKAPK2) and ATP to initiate the reaction.
-
Incubate for 20-30 minutes at 30°C.
-
Stop the reaction (e.g., by adding EDTA or a denaturing sample buffer).
-
-
Detection of Phosphorylation:
-
Radiometric Assay: Spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter.
-
Non-Radiometric Assay (Western Blot): Separate the reaction products by SDS-PAGE, transfer to a membrane, and probe with a phospho-specific antibody for MAPKAPK2. Detect with a secondary antibody and chemiluminescence.
-
-
Data Analysis: Determine the inhibitory activity by comparing the phosphorylation signal in the presence of the inhibitor to the control. Calculate IC50 values from a dose-response curve.
Experimental Workflow: Enzyme Inhibition Assay
Other Potential Enzyme Targets
Derivatives of this compound have also been investigated for their inhibitory activity against other enzymes, highlighting the broad potential of this chemical scaffold.
-
5-Lipoxygenase (5-LOX): This enzyme is involved in the synthesis of leukotrienes, which are inflammatory mediators. Pyrazole derivatives have shown potent 5-LOX inhibitory activity.[9][10]
-
Tumor Necrosis Factor-alpha (TNF-α) Production: While not a direct enzyme-ligand interaction, pyrazole derivatives have been shown to inhibit the production of the pro-inflammatory cytokine TNF-α, likely through the inhibition of upstream signaling kinases like p38 MAPK.[11][12]
Conclusion
The this compound scaffold is a promising starting point for the design and development of potent and selective enzyme inhibitors for a variety of therapeutic targets. The provided data and protocols offer a foundation for researchers to explore the potential of this compound and its derivatives in their own studies. Further investigation into the structure-activity relationships of this class of compounds is warranted to optimize their efficacy and selectivity for desired enzymatic targets.
References
- 1. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. assaygenie.com [assaygenie.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba | MDPI [mdpi.com]
- 7. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural optimization and biological evaluation of 1,5-disubstituted pyrazole-3-carboxamines as potent inhibitors of human 5-lipoxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of novel orally active anti-inflammatory N-phenylpyrazolyl-N-glycinyl-hydrazone derivatives that inhibit TNF-α production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. alliedacademies.org [alliedacademies.org]
Application Notes and Protocols for the Quantification of 5-Methyl-1-phenyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of 5-Methyl-1-phenyl-1H-pyrazole. The methods described herein are based on established analytical techniques for pyrazole derivatives and are intended to serve as a comprehensive guide for researchers in academic and industrial settings. The primary techniques covered are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), which are widely used for their sensitivity, specificity, and accuracy in quantifying small molecules.
High-Performance Liquid Chromatography (HPLC) Method
Reverse-phase HPLC (RP-HPLC) is a robust and widely used technique for the quantification of pyrazole derivatives in various matrices, including bulk drug substances and pharmaceutical formulations.[1][2][3] The method's simplicity, efficiency, and suitability for routine analysis make it a preferred choice for quality control and pharmacokinetic studies.[1][2]
Quantitative Data Summary for Analogous Pyrazole Derivatives
The following table summarizes typical method validation parameters for the quantification of pyrazole derivatives by HPLC, providing an expected performance range for a validated method for this compound.[3]
| Parameter | Typical Value |
| Linearity Range | 2.5 - 150 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | ~2.4 µg/mL |
| Limit of Quantification (LOQ) | ~7.4 µg/mL |
| Accuracy (% Recovery) | 98% - 102% |
| Precision (% RSD) | < 2% |
Experimental Protocol: RP-HPLC
1. Reagents and Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC or Milli-Q grade)
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
2. Preparation of Solutions:
-
Mobile Phase: Prepare a mixture of Acetonitrile and 0.1% Trifluoroacetic acid in water. A common starting ratio is 75:25 (v/v).[3] This may require optimization. Filter through a 0.45 µm membrane filter and degas prior to use.
-
Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of the this compound reference standard and dissolve it in 100 mL of methanol in a volumetric flask.[2][3]
-
Working Standard Solutions: From the stock solution, prepare a series of dilutions (e.g., 5, 10, 25, 50, 100 µg/mL) using the mobile phase as the diluent.[2][3]
3. Sample Preparation:
-
Bulk Drug: Accurately weigh a quantity of the sample, dissolve it in methanol, and dilute with the mobile phase to a final concentration within the linearity range.
-
Formulation: Extract a known amount of the formulation with a suitable solvent (e.g., methanol), followed by dilution with the mobile phase to the desired concentration.
-
Filter all sample solutions through a 0.45 µm syringe filter before injection.[3]
4. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm)[3] |
| Mobile Phase | Acetonitrile: 0.1% TFA in Water (e.g., 75:25 v/v)[3] |
| Flow Rate | 1.0 mL/min[2][3] |
| Injection Volume | 5 - 20 µL[2][3] |
| Detection Wavelength | Determined by UV scan (typically 200-400 nm) |
| Column Temperature | Ambient or controlled (e.g., 25 - 40°C)[2][3] |
| Run Time | ~10 minutes[3] |
5. Chromatographic Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject each working standard solution to establish system suitability (e.g., tailing factor, theoretical plates).
-
Inject the series of working standard solutions to generate a calibration curve.
-
Inject the sample solutions.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample solution from the calibration curve.[3]
HPLC Workflow Diagram
Caption: Workflow for HPLC quantification of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like pyrazole derivatives.[4] It combines the separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry, allowing for unambiguous identification and quantification, even in complex mixtures.[4]
Quantitative Data Considerations
Quantitative performance for GC-MS analysis is highly dependent on the specific instrumentation and sample matrix. However, typical performance characteristics for small molecule quantification are outlined below.
| Parameter | Typical Value |
| Linearity Range | 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | < 0.1 µg/mL |
| Limit of Quantification (LOQ) | < 0.5 µg/mL |
| Accuracy (% Recovery) | 95% - 105% |
| Precision (% RSD) | < 5% |
Experimental Protocol: GC-MS
1. Reagents and Materials:
-
This compound reference standard
-
Suitable solvent (e.g., Dichloromethane, Ethyl Acetate) (GC grade)
-
Internal Standard (e.g., a structurally similar, non-interfering compound)
-
Helium (carrier gas, high purity)
-
Autosampler vials with septa
2. Preparation of Solutions:
-
Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh 10 mg of the this compound reference standard and dissolve it in 10 mL of a suitable solvent in a volumetric flask.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range. Each standard should also be spiked with the internal standard at a constant concentration.
3. Sample Preparation:
-
Dissolve or extract a known quantity of the sample in a suitable solvent.
-
Spike the sample with the same constant concentration of the internal standard as used in the working standards.
-
Filter or centrifuge the sample if particulates are present.
-
Transfer to an autosampler vial.
4. GC-MS Conditions:
| Parameter | Condition |
| GC Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent[4] |
| Injector Temp | 250 °C[4] |
| Injection Volume | 1 µL[4] |
| Injection Mode | Split (e.g., 20:1 ratio)[4] |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min[4] |
| Oven Program | Initial: 80 °C, hold 2 min. Ramp: 10 °C/min to 280 °C, hold 5 min. (This is an example and requires optimization) |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) for quantification; Full Scan for identification |
5. GC-MS Procedure:
-
Condition the GC-MS system.
-
Perform a full scan injection of a standard to identify the retention time and characteristic mass fragments of this compound and the internal standard.
-
Select specific, abundant, and unique ions for both the analyte and the internal standard for SIM analysis.
-
Inject the series of working standard solutions to generate a calibration curve.
-
Inject the sample solutions.
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.
-
Determine the concentration of this compound in the sample from the calibration curve.
GC-MS Workflow Diagram
Caption: Workflow for GC-MS quantification of this compound.
Method Validation and System Suitability
For both HPLC and GC-MS methods, it is imperative to perform method validation in accordance with ICH guidelines to ensure the reliability of the results.[3] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
System Suitability: Before and during sample analysis, system suitability tests should be performed to ensure the analytical system is working correctly. This typically involves injecting a standard solution and checking parameters such as retention time, peak area, tailing factor, and theoretical plates to ensure they meet predefined criteria.[2]
References
High-Performance Liquid Chromatography (HPLC) Methods for Pyrazole Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analysis of pyrazole and its derivatives using High-Performance Liquid Chromatography (HPLC). Pyrazoles are a significant class of heterocyclic compounds with wide-ranging applications in the pharmaceutical industry, exhibiting diverse biological activities. Accurate and robust analytical methods are therefore essential for quality control, impurity profiling, and pharmacokinetic studies. The following sections detail validated HPLC methodologies for various pyrazole compounds.
Application Note 1: Quantification of 5-Hydrazinyl-4-phenyl-1H-pyrazole
This method outlines a stability-indicating Reversed-Phase HPLC (RP-HPLC) technique for the precise and accurate quantification of 5-Hydrazinyl-4-phenyl-1H-pyrazole, a key intermediate in pharmaceutical synthesis.[1]
Chromatographic Conditions
A C18 column is utilized with a mobile phase consisting of acetonitrile and 0.1% trifluoroacetic acid in water, enabling effective separation of the analyte from potential degradation products.[1]
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile: 0.1% Trifluoroacetic acid in Water (75:25 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection Wavelength | 237 nm |
| Column Temperature | 40°C |
| Run Time | 10 minutes |
Method Validation Summary
The method has been validated according to the International Council for Harmonisation (ICH) guidelines.[1]
| Validation Parameter | Result |
| Linearity Range | 2.5 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 2.43 µg/mL |
| Limit of Quantification (LOQ) | 7.38 µg/mL |
| Accuracy (% Recovery) | 98% - 102% |
| Precision (% RSD) | < 2% |
| Retention Time | Approximately 7.3 min |
Application Note 2: Purity Analysis of 3-Methylpyrazole
This application note describes a robust HPLC method for assessing the purity of 3-Methylpyrazole, a crucial building block in the synthesis of pharmaceuticals and agrochemicals. The method is designed to separate the main component from process-related impurities and degradation products.[2]
Chromatographic Conditions
A gradient elution is employed on a C18 column to achieve separation of 3-Methylpyrazole from its potential impurities, such as unreacted starting materials and regioisomers.[2]
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 10% B; 5-20 min: 10-80% B; 20-25 min: 80% B; 25.1-30 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detector Wavelength | 220 nm |
Expected Retention Times
| Compound | Approximate Retention Time (min) | Relative Retention Time (RRT) |
| Hydrazine | ~2.5 | ~0.25 |
| 1,3-Dicarbonyl Precursor | ~4.0 | ~0.40 |
| 3-Methylpyrazole | ~10.0 | 1.00 |
| Pyrazoline Intermediate | ~12.5 | ~1.25 |
| Regioisomer | ~14.0 | ~1.40 |
Application Note 3: Analysis of a Pyrazoline Derivative with Anti-inflammatory Activity
This method details a validated, sensitive, and specific RP-HPLC method for the determination of a synthesized pyrazoline derivative.[3]
Chromatographic Conditions
An isocratic elution is performed on an Eclipse XDB C18 column.[3]
| Parameter | Condition |
| Column | Eclipse XDB C18 (150mm X 4.6mm, 5µm) |
| Mobile Phase | 0.1% Trifluoroacetic acid: Methanol (20:80 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 ± 2°C |
| Injection Volume | 5.0 µL |
| Detection Wavelength | 206 nm |
Method Validation Summary
| Validation Parameter | Result |
| Linearity Range | 50 - 150 µg/mL |
| Correlation Coefficient (r²) | 0.9995 |
| Limit of Detection (LOD) | 4 µg/mL |
| Limit of Quantification (LOQ) | 15 µg/mL |
| Retention Time | 5.6 min |
Experimental Protocols
Protocol 1: Quantification of 5-Hydrazinyl-4-phenyl-1H-pyrazole
1. Reagents and Materials:
-
5-Hydrazinyl-4-phenyl-1H-pyrazole reference standard
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters[1]
2. Preparation of Solutions:
-
Mobile Phase: Prepare a mixture of Acetonitrile and 0.1% Trifluoroacetic acid in water in a 75:25 (v/v) ratio. Filter through a 0.45 µm membrane filter and degas.[1]
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 100 mL of methanol in a volumetric flask.[1]
-
Working Standard Solutions: From the stock solution, prepare a series of dilutions ranging from 2.5 to 50 µg/mL using the mobile phase as the diluent.[1]
3. Sample Preparation:
-
Bulk Drug: Accurately weigh a quantity of the sample, dissolve it in methanol, and dilute with the mobile phase to obtain a final concentration within the linearity range.[1]
-
Formulation: Extract a known amount of the formulation with a suitable solvent, followed by dilution with the mobile phase to the desired concentration.[1]
-
Filter all sample solutions through a 0.45 µm syringe filter before injection.[1]
4. Chromatographic Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.[4]
-
Inject 20 µL of each working standard solution and the sample solution into the chromatograph.
-
Record the chromatograms and measure the peak area for the analyte.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of the analyte in the sample solution from the calibration curve.[4]
Protocol 2: Purity Analysis of 3-Methylpyrazole
1. Reagents and Materials:
-
3-Methylpyrazole reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Phosphoric acid (analytical grade)[2]
-
Sample of 3-Methylpyrazole for analysis
2. Preparation of Solutions:
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of 3-Methylpyrazole reference standard and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.[2]
-
Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the 3-Methylpyrazole sample and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.[2]
3. Chromatographic Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition.
-
Inject 10 µL of the standard and sample solutions.
-
Run the gradient program as specified in the chromatographic conditions.
-
Identify and quantify impurities based on their relative retention times to the main 3-Methylpyrazole peak.
Visualizations
Caption: General Experimental Workflow for HPLC Analysis of Pyrazoles.
Caption: Logical Relationship in Standard and Sample Solution Preparation.
References
Application Notes and Protocols for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Pyrazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazoles are a significant class of heterocyclic compounds that form the core structure of numerous pharmaceuticals, agrochemicals, and specialty materials.[1] The synthesis of pyrazole derivatives can often result in the formation of regioisomers, which possess similar physicochemical properties, making their separation and quantification a considerable analytical challenge.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the analysis of volatile and semi-volatile compounds, making it highly suitable for the characterization and quantification of pyrazole compounds.[1][2] The combination of gas chromatography's separation capabilities with the sensitive and selective detection of mass spectrometry allows for the effective resolution and identification of individual pyrazole isomers and derivatives, even in complex matrices.[1]
This document provides detailed application notes and experimental protocols for the GC-MS analysis of pyrazole compounds, designed to assist researchers, scientists, and drug development professionals in developing and implementing robust analytical methods.
Experimental Protocols
Protocol 1: Sample Preparation
The appropriate sample preparation method is dependent on the sample matrix. Below are general procedures for various sample types.
A. Industrial Pyrazole Mixtures (Solid) [1]
This protocol describes the preparation of an industrial pyrazole mixture for GC-MS analysis.[1]
-
Sample Dissolution: Accurately weigh approximately 10 mg of the industrial pyrazole mixture into a 10 mL volumetric flask.[1]
-
Solvent Addition: Dissolve the sample in a minimal amount of methanol and then dilute to the mark with dichloromethane. This solvent combination helps to ensure the dissolution of a wide range of potential impurities.[1]
-
Internal Standard Spiking: Add a known volume of an appropriate internal standard solution to the sample solution. The final concentration of the internal standard should be within the expected concentration range of the analytes.
-
Filtration: Filter the solution through a 0.45 µm PTFE syringe filter into a clean GC vial.[1]
-
Serial Dilution: Prepare a series of calibration standards by diluting a stock solution of known concentrations of the target pyrazole isomers and the internal standard in dichloromethane.[1]
B. Liquid Samples (e.g., aqueous solutions, biological fluids) [2]
-
Liquid-Liquid Extraction (LLE):
-
To 1 mL of the liquid sample, add 1 mL of dichloromethane.[2]
-
Vortex the mixture for 2 minutes.[2]
-
Centrifuge at 3000 rpm for 5 minutes to separate the layers.[2]
-
Carefully transfer the organic (bottom) layer to a clean vial.[2]
-
Dry the organic extract by passing it through a small column of anhydrous sodium sulfate. The extract is now ready for GC-MS analysis.[2]
-
-
Solid-Phase Extraction (SPE): [2]
-
Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.[2]
-
Load 5 mL of the sample onto the cartridge.[2]
-
Wash the cartridge with 3 mL of deionized water to remove interferences.[2]
-
Dry the cartridge under vacuum for 10 minutes.[2]
-
Elute the pyrazole analytes with 2 mL of methanol into a clean collection tube. The eluate is ready for GC-MS analysis.[2]
-
C. Solid Samples (e.g., soil, tissue) [2]
-
Solvent Extraction:
-
Weigh 1 g of the homogenized solid sample into a centrifuge tube.[2]
-
Add 5 mL of a 1:1 (v/v) mixture of hexane and dichloromethane.[2]
-
Vortex for 5 minutes, then sonicate for 15 minutes.[2]
-
Centrifuge at 4000 rpm for 10 minutes.[2]
-
Transfer the supernatant to a clean vial.[2]
-
Repeat the extraction process on the solid residue and combine the supernatants.[2]
-
Evaporate the combined extract to dryness under a gentle stream of nitrogen.[2]
-
Reconstitute the residue in 1 mL of methanol for GC-MS analysis.[2]
-
Protocol 2: GC-MS Analysis
This protocol details the instrumental parameters for the separation and detection of pyrazole isomers and derivatives. Optimization may be required for specific instruments and applications.[2]
Gas Chromatography (GC) Conditions: [1]
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or an equivalent 5% phenyl-methylpolysiloxane column.[1]
-
Injector Temperature: 250 °C.[1]
-
Injection Volume: 1 µL.[1]
-
Injection Mode: Split (split ratio of 20:1, adjust as needed based on concentration).[1]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[1]
-
Oven Temperature Program:
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 40-450.
-
Data Acquisition Mode:
Data Presentation
Quantitative data from the analysis of various pyrazole compounds are summarized in the tables below. These values are illustrative and should be determined during method validation for specific applications.[2]
Table 1: GC-MS Quantitative Data for Pyrazole Pesticides in Tea Leaf Matrix [3]
| Compound | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ions (m/z) | Linearity (r²) |
| Fipronil | ~5.5 | 366.9435 | 350.95, 419.94 | 0.9981 |
| Ethiprole | ~6.2 | 351.9564 | - | 0.9979 |
| Pyraflufen-ethyl | ~5.8 | 412.0205 | - | 0.9971 |
| Tebufenpyrad | ~6.0 | 318.1373 | - | 0.9976 |
Table 2: Typical Method Performance Characteristics for 3-Methylpyrazole Analysis [2]
| Parameter | Typical Value | Notes |
| Linear Range | 0.1 - 10 µg/mL | Should be established with a minimum of 5 calibration points.[2] |
| Correlation Coefficient (r²) | > 0.995 | Indicates good linearity.[2] |
| Limit of Detection (LOD) | 0.05 µg/mL | Typically calculated as 3 times the signal-to-noise ratio.[2] |
| Limit of Quantification (LOQ) | 0.1 µg/mL | Typically calculated as 10 times the signal-to-noise ratio.[2] |
| Precision (%RSD) | < 15% | Intra- and inter-day precision should be assessed.[2] |
| Accuracy (Recovery %) | 85 - 115% | Determined by analyzing spiked samples at different concentrations.[2] |
Data Analysis and Interpretation
Unambiguous identification of pyrazole isomers is achieved through a combination of chromatographic separation and mass spectral interpretation.
-
Chromatographic Separation: The use of a mid-polar stationary phase, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms), provides a good balance of interactions for separating pyrazole isomers.[1] Retention indices, determined by running a series of n-alkanes under the same chromatographic conditions, can be used for more confident identification.[1]
-
Mass Spectral Fragmentation: Since isomers have the same molecular weight, their differentiation by mass spectrometry relies on subtle differences in their fragmentation patterns.[1] Common fragmentation pathways for pyrazoles include the loss of HCN and N₂ from the molecular ion or protonated molecular ion.[4] The position of substituents can influence the stability of the resulting fragment ions, leading to distinct fragmentation patterns that can be used for identification.[1] For example, the fragmentation of 1-methyl-3-nitropyrazole differs from that of 1-methyl-4-nitropyrazole.[1]
Mandatory Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-Methyl-1-phenyl-1H-pyrazole
Welcome to the technical support center for the synthesis of 5-Methyl-1-phenyl-1H-pyrazole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures. Below, you will find frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and historically significant method is the Knorr pyrazole synthesis. This reaction involves the condensation of a β-diketone, such as acetylacetone, with phenylhydrazine.[1] Variations of this method, including the use of ethyl acetoacetate followed by cyclization, are also widely employed and have been reported to produce high yields.[1]
Q2: What are the typical starting materials and reagents for this synthesis?
A2: The key starting materials are typically:
-
Phenylhydrazine or its hydrochloride salt.
-
A 1,3-dicarbonyl compound , most commonly ethyl acetoacetate or acetylacetone.
-
A catalyst , which can be acidic (e.g., glacial acetic acid) or sometimes the reaction is performed under neutral or basic conditions.[3][4]
Q3: What are the expected yields for this reaction?
A3: Yields can vary significantly depending on the specific protocol and reaction conditions. However, optimized procedures have reported yields ranging from 75% to as high as 100% (quantitative).[1]
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a standard and effective method for monitoring the reaction's progress.[2] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product.
Troubleshooting Guide
Low or No Product Yield
Q5: My reaction has resulted in a low yield or no desired product. What are the potential causes and solutions?
A5: Low or no yield can stem from several factors. Here's a systematic approach to troubleshooting:
-
Reagent Quality:
-
Phenylhydrazine Stability: Phenylhydrazine can degrade over time, especially when exposed to air and light.[3] Ensure you are using fresh or properly stored phenylhydrazine. Using the more stable phenylhydrazine hydrochloride salt can be a good alternative.[1]
-
Solvent Purity: Ensure solvents are anhydrous, as water can interfere with the reaction, particularly if acyl chlorides are involved in side reactions.[5]
-
-
Reaction Conditions:
-
Temperature: While some protocols call for reflux, excessive heat can lead to reagent decomposition and the formation of side products.[3] Consider running the reaction at a lower temperature or even room temperature, as some methods have proven successful under these conditions.[3]
-
Reaction Time: The reaction may not have reached completion. Continue to monitor the reaction by TLC until the starting materials are consumed.
-
pH Control: The pH of the reaction medium can be critical. If using an acid catalyst, ensure the appropriate amount is used. In some cases, a basic medium is required to facilitate the reaction.[5]
-
-
Work-up and Purification:
-
Product Loss During Extraction: Ensure proper phase separation during aqueous work-up. The product may have some solubility in the aqueous layer.
-
Inefficient Purification: Column chromatography and recrystallization are common purification methods.[6] Optimize the solvent system for chromatography to ensure good separation from impurities. For recrystallization, screen various solvents to find one that provides good recovery of the pure product.[6]
-
Formation of Impurities and Side Products
Q6: My reaction mixture has turned dark (e.g., yellow, red, or brown), and I'm observing multiple spots on my TLC plate. What's happening?
A6: The discoloration and presence of multiple spots often indicate the formation of impurities and side products.[3]
-
Oxidation of Phenylhydrazine: As mentioned, phenylhydrazine is prone to oxidation, which can generate colored byproducts.[3] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this issue.[3]
-
Side Reactions:
-
Regioisomer Formation: The reaction of unsymmetrical β-diketones with phenylhydrazine can potentially lead to the formation of regioisomers. Careful control of reaction conditions can favor the desired isomer.
-
O-acylation vs. C-acylation: In related syntheses involving acylation, reaction conditions can dictate whether acylation occurs on an oxygen or carbon atom. For instance, forming a calcium complex of a pyrazolone before adding an acylating agent can selectively favor C-acylation.[5] While not directly the synthesis of the target molecule, this illustrates the importance of reaction control in preventing unwanted isomers.
-
-
Troubleshooting Steps:
-
Inert Atmosphere: Rerun the reaction under nitrogen or argon.[3]
-
Temperature Control: Lower the reaction temperature to minimize decomposition and side reactions.[3]
-
Purification Strategy: A robust purification method is crucial. Column chromatography is often the most effective way to separate closely related impurities.[6] Experiment with different solvent systems (e.g., varying ratios of ethyl acetate and hexane) to achieve optimal separation.[6]
-
Product Characterization Issues
Q7: I've isolated a product, but the analytical data (e.g., NMR, melting point) doesn't match the expected values for this compound. What could be wrong?
A7: Inconsistent analytical data can be due to several reasons:
-
Presence of Solvents: Residual solvent from the reaction or purification process can significantly affect NMR spectra and melting points. Ensure the product is thoroughly dried under high vacuum.
-
Incorrect Isomer: You may have synthesized a regioisomer, such as 3-Methyl-1-phenyl-1H-pyrazole. Carefully analyze the NMR data, particularly the chemical shifts of the methyl and pyrazole ring protons, to confirm the structure.
-
Tautomerism: Pyrazole derivatives can exist in different tautomeric forms, which can influence their spectroscopic properties.[1] For example, pyrazolones can exist in OH, NH, and CH forms.[1]
Experimental Protocols
General Protocol for Knorr Synthesis of this compound
This is a representative protocol based on common laboratory preparations.[1][7]
Materials:
-
Phenylhydrazine (1 equivalent)
-
Ethyl acetoacetate (1 equivalent)
-
Ethanol (as solvent)
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
Dissolve phenylhydrazine in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
Slowly add ethyl acetoacetate dropwise to the stirred solution at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux.
-
Monitor the reaction by TLC until the starting materials are consumed (typically a few hours).
-
Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum.
-
If necessary, recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure this compound.
Data Presentation
| Parameter | Phenylhydrazine Route | Phenylhydrazine HCl Route |
| Starting Materials | Phenylhydrazine, Ethyl Acetoacetate | Phenylhydrazine HCl, Ethyl Acetoacetate |
| Typical Solvent | Ethanol, Methanol | Ethanol, Water |
| Catalyst | Acetic Acid (optional) | None typically required |
| Reported Yield | 93-100%[1] | 75-85%[1] |
| Reaction Conditions | Reflux | Reflux |
Visualizations
Experimental Workflow: Knorr Pyrazole Synthesis
Caption: Workflow for the Knorr synthesis of this compound.
Logical Relationship: Troubleshooting Low Yield
Caption: Troubleshooting guide for low yield in pyrazole synthesis.
References
Common side products in the synthesis of 5-Methyl-1-phenyl-1H-pyrazole and their avoidance
Technical Support Center: Synthesis of 5-Methyl-1-phenyl-1H-pyrazole
Welcome to the technical support center for the synthesis of this compound. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common side product when synthesizing this compound, and why does it form?
The most prevalent side product is the regioisomer, 3-Methyl-1-phenyl-1H-pyrazole .[1] This issue arises during the Knorr pyrazole synthesis when an unsymmetrical 1,3-dicarbonyl compound, such as ethyl acetoacetate, is used as a starting material.[2][3]
Phenylhydrazine can attack either of the two non-equivalent carbonyl carbons of the dicarbonyl compound. This non-specific attack leads to two different hydrazone intermediates, which then cyclize to form a mixture of the desired 5-methyl and the undesired 3-methyl pyrazole regioisomers.[1][4]
Caption: Formation of regioisomers from an unsymmetrical dicarbonyl.
Q2: How can the formation of the 3-methyl regioisomer be avoided or minimized?
Controlling regioselectivity is crucial for a clean synthesis. Here are the primary strategies:
-
Choice of Starting Material: The most effective way to avoid this specific regioisomer is to use a symmetrical 1,3-dicarbonyl compound. For the synthesis of this compound, acetylacetone (2,4-pentanedione) is the ideal choice. Since both carbonyl groups are chemically equivalent, only one pyrazole product can be formed.
-
Reaction Condition Optimization: If using an unsymmetrical dicarbonyl is unavoidable, optimizing reaction conditions can favor one isomer over the other.
-
pH Control: The reaction is typically catalyzed by a weak acid (e.g., acetic acid).[5] The pH can influence the protonation of the hydrazine and the enolization of the dicarbonyl, thereby affecting which carbonyl group is more reactive. Careful, stepwise optimization of the catalyst and pH is recommended.
-
Temperature: Lowering the reaction temperature can sometimes increase the selectivity of the initial nucleophilic attack, favoring the thermodynamically more stable product.
-
Table 1: Starting Material vs. Regioselectivity
| 1,3-Dicarbonyl Compound | Symmetry | Expected Products | Regioselectivity Control |
| Acetylacetone | Symmetrical | This compound | Excellent (single isomer) |
| Ethyl Acetoacetate | Unsymmetrical | Mixture of this compound and its regioisomer | Poor (requires optimization) |
Q3: Besides regioisomers, what other side reactions or impurities might I encounter?
Several other issues can lead to impurities or low yields:
-
Incomplete Cyclization: The reaction may stall at the hydrazone intermediate stage. This can be addressed by increasing the reaction time or temperature and ensuring the presence of an acid catalyst to promote the final dehydration step.[1]
-
Formation of Colored Impurities: A yellow or reddish-brown coloration in the reaction mixture often indicates the decomposition of the phenylhydrazine starting material or oxidation of intermediates.[1] Using high-purity, freshly distilled phenylhydrazine and running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.
-
Pyrazolone Formation: When using β-ketoesters like ethyl acetoacetate, the formation of a pyrazolone (a keto tautomer of a hydroxypyrazole) is a common outcome.[6][7] While 3-methyl-1-phenyl-5-pyrazolone is a stable compound, the desired product can also exist in equilibrium with its tautomeric pyrazolone form. The final isolated product depends on the workup and purification conditions.
Troubleshooting Guide
Problem 1: Low Yield
Your final isolated yield of this compound is significantly lower than expected.
Caption: Troubleshooting workflow for low reaction yields.
Problem 2: Product is Impure (Multiple Spots on TLC)
Your crude product shows multiple spots on a Thin Layer Chromatography (TLC) plate, indicating the presence of impurities.
Caption: Logical steps for identifying and removing impurities.
Experimental Protocols
Protocol 1: Regioselective Synthesis of this compound
This protocol uses acetylacetone to avoid the formation of regioisomers.
Materials:
-
Phenylhydrazine (freshly distilled)
-
Acetylacetone (2,4-pentanedione)
-
Glacial Acetic Acid
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer/hotplate
Procedure:
-
In a 100 mL round-bottom flask, dissolve phenylhydrazine (10 mmol, 1.08 g) in 20 mL of ethanol.
-
Add a catalytic amount of glacial acetic acid (0.2 mL) to the solution and stir.
-
To this stirring solution, add acetylacetone (10 mmol, 1.00 g) dropwise at room temperature.
-
Once the addition is complete, equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80-85 °C) for 2 hours.
-
Monitor the reaction progress by TLC (e.g., using a 30:70 ethyl acetate/hexane solvent system) until the starting materials are consumed.
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to precipitate the product.
-
If precipitation is slow, add 10 mL of cold water to induce crystallization.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Protocol 2: Purification by Column Chromatography
This protocol is used to separate the desired product from regioisomers or other impurities.[8]
Materials:
-
Crude pyrazole product
-
Silica gel (60-120 mesh)
-
Solvent system (e.g., Ethyl acetate/Hexane)
-
Chromatography column
-
Collection tubes
Procedure:
-
Determine Eluent System: First, find a suitable solvent system using TLC that provides good separation between your desired product (Rf value ~0.3-0.4) and impurities.[8] Start with a low polarity mixture like 10:90 ethyl acetate/hexane and increase the polarity as needed.
-
Pack the Column: Prepare a slurry of silica gel in the least polar eluent (e.g., hexane) and carefully pour it into the column, ensuring no air bubbles are trapped. Allow the silica to settle into a packed bed.
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column.
-
Elute the Column: Begin eluting with the chosen solvent system. Start with a lower polarity and gradually increase it if necessary (gradient elution).
-
Collect and Analyze Fractions: Collect the eluate in fractions and monitor them by TLC to identify which ones contain the pure product.
-
Isolate Product: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
References
Troubleshooting low yields in Knorr pyrazole synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance for the Knorr pyrazole synthesis. Below you will find frequently asked questions (FAQs), data on reaction optimization, detailed experimental protocols, and visualizations to assist in overcoming common challenges, particularly low yields.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the synthesis, purification, and analysis of pyrazoles.
Q1: My pyrazole synthesis is resulting in a very low yield. What are the common causes?
A1: Low yields in the Knorr pyrazole synthesis can stem from several factors, ranging from the quality of starting materials to suboptimal reaction conditions. The primary reason is often related to the nucleophilicity of the hydrazine and the reactivity of the dicarbonyl compound.
-
Assess Starting Material Purity: Ensure the 1,3-dicarbonyl compound and the hydrazine derivative are pure. Impurities can lead to side reactions, reducing the yield and complicating purification. Hydrazine derivatives can degrade over time; using a freshly opened or purified reagent is recommended.
-
Optimize Reaction Stoichiometry: Ensure the correct stoichiometry of the reactants is used. In some cases, a slight excess of the hydrazine (1.0-1.2 equivalents) can be employed to drive the reaction to completion.
-
Evaluate Reaction Conditions: Temperature, reaction time, solvent, and pH are critical parameters that may need optimization. Monitoring the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help determine the optimal reaction time.
Q2: I am observing the formation of two regioisomers. How can I improve the regioselectivity?
A2: The formation of regioisomeric mixtures is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines. The initial nucleophilic attack of the hydrazine can occur at either of the two distinct carbonyl carbons, leading to two different products.
-
Solvent Choice: The solvent can have a profound effect on regioselectivity. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase the regioselectivity in favor of one isomer.
-
Steric and Electronic Effects: The regiochemical outcome is governed by a combination of steric and electronic factors of both reactants. Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can direct the initial attack to the less sterically hindered carbonyl group. Electron-withdrawing groups on the dicarbonyl can activate the adjacent carbonyl for attack.
-
pH Control: The acidity or basicity of the reaction medium can influence which nitrogen atom of a substituted hydrazine is more nucleophilic and which carbonyl group of the dicarbonyl is more reactive.
Q3: My reaction mixture has turned a deep yellow or red. Is this normal, and how can I obtain a cleaner product?
A3: Discoloration of the reaction mixture is a frequent observation in Knorr pyrazole synthesis, particularly when using hydrazine salts like phenylhydrazine hydrochloride. This is often due to the formation of colored impurities from the hydrazine starting material.
-
Use of a Mild Base: If using a hydrazine salt, the reaction mixture can become acidic, which may promote the formation of colored byproducts. The addition of a mild base, such as sodium acetate, can neutralize the acid and lead to a cleaner reaction profile.
-
Purification Techniques: Running the crude product through a short plug of silica gel can help remove some of these colored impurities. Recrystallization is also an effective method for purification.
Q4: My product is "oiling out" during recrystallization instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the solute comes out of the solution as a liquid instead of a solid. This often happens if the solution is supersaturated or if the cooling rate is too fast.
-
Re-dissolve and Cool Slowly: Heat the solution to re-dissolve the oil. Then, allow the solution to cool more slowly to encourage crystal formation. Seeding with a small crystal of the pure product can also help.
-
Adjust Solvent System: If slow cooling doesn't work, you may need to adjust the solvent system.
-
Increase Solvent Volume: Add more of the "good" solvent (in which the compound is more soluble) to the hot solution to keep the compound dissolved at a lower temperature.
-
Add a "Poor" Solvent: If your compound is too soluble, you can try adding a "poor" solvent (in which the compound is less soluble) dropwise to the hot solution until it just starts to become cloudy, then allow it to cool slowly.
-
Data Presentation
The following tables summarize the effects of various reaction parameters on the yield of the Knorr pyrazole synthesis.
Table 1: Effect of Solvent on Regioselectivity in the Synthesis of Fluorinated Pyrazoles
| 1,3-Diketone | Hydrazine | Solvent | Isomer Ratio (A:B) | Total Yield (%) |
| 1a | Methylhydrazine | EtOH | 60:40 | 85 |
| 1a | Methylhydrazine | TFE | 85:15 | 92 |
| 1a | Methylhydrazine | HFIP | 97:3 | 95 |
| 1b | Phenylhydrazine | EtOH | 70:30 | 88 |
| 1b | Phenylhydrazine | TFE | 90:10 | 94 |
| 1b | Phenylhydrazine | HFIP | >99:1 | 98 |
Data adapted from a study on the synthesis of fluorinated tebufenpyrad analogs. Isomer A results from the attack at the trifluoromethyl-substituted carbonyl, while Isomer B results from the attack at the aryl-substituted carbonyl.
Table 2: Effect of Catalyst and Temperature on Pyrazole Synthesis Yield
| 1,3-Dicarbonyl | Hydrazine | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Acetylacetone | Hydrazine hydrate | Acetic acid | Ethanol | Reflux | 2 | 85-95 |
| Dibenzoylmethane | Phenylhydrazine | Acetic acid | Ethanol | Reflux | 3 | >90 |
| Ethyl acetoacetate | Phenylhydrazine | None | Neat | 100 | 1 | ~98 |
| Ethyl benzoylacetate | Hydrazine hydrate | Acetic acid | 1-Propanol | 100 | 1 | High |
This table is a compilation of data from various sources.
Experimental Protocols
The following are detailed methodologies for key experiments cited.
Protocol 1: Synthesis of a Pyrazolone from Ethyl Acetoacetate and Phenylhydrazine
-
Safety Precaution: Hydrazine and its derivatives are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.
-
Reactant Addition: In a round-bottom flask, carefully add ethyl acetoacetate (1.0 equivalent) and phenylhydrazine (1.0 equivalent). Note that this addition is exothermic.
-
Heating: Heat the reaction mixture under reflux for 1 hour.
-
Isolation: Cool the resulting syrup in an ice bath.
-
Crystallization: Add a small amount of diethyl ether and stir the mixture vigorously to induce crystallization of the crude product.
-
Purification: Collect the crude product by vacuum filtration and recrystallize from ethanol to obtain the pure pyrazolone.
Protocol 2: Synthesis of a Pyrazolone from Ethyl Benzoylacetate and Hydrazine Hydrate
-
Reaction Setup: In a 20-mL scintillation vial, mix ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).
-
Solvent and Catalyst Addition: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.
-
Heating: Heat the reaction on a hot plate with stirring at approximately 100°C for 1 hour.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.
-
Work-up: Once the ketoester is consumed, add water (10 mL) to the hot reaction mixture with stirring.
-
Crystallization: Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes to facilitate precipitation.
-
Isolation and Purification: Filter the reaction mixture using a Büchner funnel, rinse the collected solid with a small amount of water, and allow it to air dry.
Visualizations
Knorr Pyrazole Synthesis Mechanism
Caption: General mechanism of the Knorr pyrazole synthesis.
Experimental Workflow for Knorr Pyrazole Synthesis
Caption: A typical experimental workflow for the Knorr pyrazole synthesis.
Troubleshooting Low Yields in Knorr Pyrazole Synthesis
Caption: A logical workflow for troubleshooting low yields.
Technical Support Center: Purification of 5-Methyl-1-phenyl-1H-pyrazole
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5-Methyl-1-phenyl-1H-pyrazole. The following information is designed to address common issues encountered during the purification of this compound.
Troubleshooting Guide
This guide is presented in a question-and-answer format to directly address specific experimental challenges.
Question: My final product appears as an oil and will not solidify. What should I do?
Answer: The oily nature of your product likely indicates the presence of residual solvent or impurities that are depressing the melting point. Consider the following steps:
-
High-Vacuum Evaporation: Ensure all volatile solvents are thoroughly removed. Use a rotary evaporator initially, followed by drying under a high-vacuum pump for an extended period.
-
Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent in which the product is poorly soluble but the impurities are soluble, such as cold hexanes or diethyl ether.
-
Column Chromatography: If the oil persists, it is highly recommended to purify the material using column chromatography to remove impurities.
Question: My TLC analysis shows multiple spots after the reaction. How do I identify and remove the impurities?
Answer: Multiple spots on a Thin Layer Chromatography (TLC) plate confirm the presence of impurities, which could include unreacted starting materials, isomers, or byproducts.
-
Identification:
-
Co-spotting: On a single TLC plate, spot your crude reaction mixture, the starting materials, and the co-spotted mixture of all. This will help determine if any of the impurity spots correspond to unreacted starting materials.
-
Spectroscopic Analysis: If a significant impurity is present, attempt to isolate it via preparative TLC or a small-scale column for analysis by ¹H NMR or LC-MS to elucidate its structure. A common impurity in the synthesis of 1-phenyl-5-methylpyrazoles can be the regioisomer, 1-phenyl-3-methylpyrazole.
-
-
Removal:
-
Column Chromatography: This is the most effective method for separating closely related impurities like regioisomers.[1] Experiment with different solvent systems, such as varying ratios of ethyl acetate in hexanes, to achieve optimal separation.
-
Recrystallization: If the impurities have significantly different solubilities compared to the desired product, recrystallization can be an effective purification technique.
-
Question: The purified product has a yellow or brownish color. How can I decolorize it?
Answer: A colored product suggests the presence of trace, often highly conjugated, impurities or degradation products.
-
Activated Charcoal Treatment: Dissolve the compound in a suitable organic solvent. Add a small amount of activated charcoal, stir for a short period (5-10 minutes), and then filter the mixture through a pad of celite to remove the charcoal. The product can then be recovered by removing the solvent or by recrystallization.
-
Recrystallization: This technique is often sufficient to remove colored impurities, as they may remain in the mother liquor.
-
Silica Gel Plug: Dissolve your compound in a minimal amount of a non-polar solvent and pass it through a short column (plug) of silica gel. The more polar colored impurities will likely be retained on the silica, allowing the desired product to be eluted.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound? A1: The most frequently employed methods for the purification of substituted pyrazoles are column chromatography on silica gel and recrystallization.[1] For liquid pyrazoles, distillation under reduced pressure is also a viable option.[1]
Q2: What is a typical eluent system for column chromatography of this compound? A2: A common eluent system for column chromatography of pyrazoles is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent such as ethyl acetate.[1] The optimal ratio should be determined by TLC analysis to achieve an Rf value of approximately 0.3-0.4 for the desired compound.
Q3: Can I use recrystallization to purify this compound? A3: Yes, recrystallization can be a very effective method, provided a suitable solvent is found. Solvents to consider for pyrazole derivatives include ethanol, methanol, or solvent mixtures like ethanol/water.[1][2] The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Q4: What are potential side-products in the synthesis of 1,5-disubstituted pyrazoles? A4: A common side-product in the synthesis of 1,5-disubstituted pyrazoles from the condensation of a hydrazine with a 1,3-dicarbonyl compound is the formation of the regioisomeric 1,3-disubstituted pyrazole. The ratio of these isomers can be influenced by the reaction conditions.
Data Presentation
Table 1: Solvent Systems for Purification
| Purification Method | Solvent System | Typical Application |
| Column Chromatography | Ethyl Acetate / Hexanes (e.g., 1:9 to 3:7 v/v) | Separation of regioisomers and other closely related impurities. |
| Recrystallization | Ethanol or Methanol | Purification of solid products with moderate to high polarity. |
| Recrystallization | Ethanol / Water | For compounds that are highly soluble in pure ethanol. |
| Trituration | Cold Hexanes or Diethyl Ether | To induce crystallization of an oil or wash a solid product. |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
-
TLC Analysis: Dissolve a small sample of the crude this compound in dichloromethane or ethyl acetate. Spot the solution on a silica gel TLC plate. Develop the plate using different ratios of ethyl acetate in hexanes (e.g., 10%, 20%, 30%) to find a solvent system that provides good separation and an Rf value of ~0.3-0.4 for the product.
-
Column Packing: Prepare a slurry of silica gel in the least polar solvent system you plan to use. Pour the slurry into a glass column and allow the silica to pack under gravity or gentle pressure. Ensure the silica bed is level and free of cracks.
-
Sample Loading: Dissolve the crude product in a minimal amount of the chromatography eluent or a stronger solvent like dichloromethane. If using a stronger solvent, adsorb the sample onto a small amount of silica gel, evaporate the solvent, and then carefully add the dry silica-adsorbed sample to the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system. You can use isocratic (constant solvent ratio) or gradient (gradually increasing polarity) elution. Collect fractions in an organized manner.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound. Further dry under high vacuum.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the crude product. Add a small volume of a potential recrystallization solvent (e.g., ethanol). Heat the mixture to boiling. If the solid dissolves, it is a potentially good solvent. Allow the solution to cool to room temperature and then in an ice bath. If crystals form, it is a suitable solvent.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the crystals in a vacuum oven to remove any residual solvent.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting common purification issues.
References
Technical Support Center: Improving Regioselectivity in Pyrazole Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the regioselective synthesis of pyrazoles.
Frequently Asked Questions (FAQs)
Q1: What are regioisomers in the context of pyrazole synthesis, and why is controlling their formation important?
A1: In pyrazole synthesis, regioisomers are structural isomers with the same molecular formula but different arrangements of substituents on the pyrazole ring.[1] This typically occurs when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, which can lead to two different substitution patterns on the final pyrazole product.[1][2] Controlling the formation of a specific regioisomer is critical because different regioisomers can exhibit significantly varied biological activities, physical properties, and toxicological profiles.[1] For applications in drug discovery and materials science, obtaining a single, desired regioisomer in high purity is often essential.[3]
Q2: What are the primary factors influencing regioselectivity in the Knorr synthesis of pyrazoles?
A2: The regioselectivity of the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is influenced by several key factors:[2]
-
Steric Effects: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can hinder the approach of the nucleophile, directing the reaction to the less sterically crowded carbonyl group.[1][2]
-
Electronic Effects: Electron-withdrawing groups increase the electrophilicity of a carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease electrophilicity.[1][2]
-
Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine. Under acidic conditions, the more basic nitrogen is protonated, reducing its nucleophilicity and favoring attack by the other nitrogen.[1][2]
-
Solvent: The choice of solvent can have a dramatic impact on regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly increase regioselectivity in favor of one isomer.[1][4]
Q3: What alternative synthetic methods can be used to achieve high regioselectivity when the Knorr synthesis fails?
A3: When the Knorr synthesis yields poor regioselectivity, several alternative methods can be employed:
-
Use of 1,3-Dicarbonyl Surrogates: Instead of traditional 1,3-diketones, precursors with differentiated reactivity at the 1- and 3-positions can be used. Examples include β-enaminones and acetylenic (α,β-ethynyl) ketones, which direct the initial nucleophilic attack of the hydrazine to a specific position, leading to a single regioisomer.[1][5]
-
1,3-Dipolar Cycloaddition: This powerful method involves the reaction of a 1,3-dipole, such as a diazo compound or a nitrile imine, with a dipolarophile, like an alkyne or an alkene.[1][6] This approach offers excellent control over regioselectivity, which is determined by the electronic and steric properties of the substituents on both reacting partners.
-
Reaction of N-Alkylated Tosylhydrazones with Terminal Alkynes: This method provides a highly regioselective route to 1,3,5-trisubstituted pyrazoles, often with complete regioselectivity, especially when the substituents are sterically similar.[1][7][8]
-
Multicomponent Reactions: These reactions combine three or more reactants in a single step to form a complex product. Several multicomponent strategies have been developed for the regioselective synthesis of highly substituted pyrazoles.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during substituted pyrazole synthesis, with a focus on avoiding or dealing with regioisomer formation.
Issue 1: My reaction produces a nearly 1:1 mixture of regioisomers.
-
Problem: The substituents on your unsymmetrical 1,3-dicarbonyl compound have similar steric and electronic properties, leading to a lack of selectivity in the initial nucleophilic attack.[1]
-
Solution 1: Solvent Optimization: As shown in the table below, changing the solvent can dramatically influence the regiomeric ratio. Fluorinated alcohols such as TFE or HFIP are known to significantly improve regioselectivity.[4]
-
Solution 2: Temperature Adjustment: The reaction temperature can affect the selectivity. Running the reaction at a lower or higher temperature may favor the formation of one regioisomer.
-
Solution 3: pH Control: Adjusting the pH of the reaction mixture can alter the nucleophilicity of the hydrazine nitrogens and direct the reaction towards a single isomer.[2]
Issue 2: The major product of my reaction is the undesired regioisomer.
-
Problem: The inherent electronic and steric properties of your starting materials favor the formation of the unwanted isomer under standard reaction conditions.[1]
-
Solution 1: Re-evaluate Synthetic Strategy: Consider using an alternative synthetic method that offers better control over regioselectivity, such as a 1,3-dipolar cycloaddition or the use of a 1,3-dicarbonyl surrogate.[1]
-
Solution 2: Modifying Starting Materials: If possible, modify the substituents on your 1,3-dicarbonyl or hydrazine to alter the steric and electronic factors that govern the regioselectivity.
Issue 3: I have already synthesized a mixture of regioisomers and need to separate them.
-
Problem: A mixture of pyrazole regioisomers has been formed, and a pure sample of one isomer is required.
-
Solution: Separation of regioisomers can often be achieved by flash chromatography on silica gel. The success of the separation will depend on the difference in polarity of the two isomers. Careful selection of the eluent system is crucial. In some cases, recrystallization may also be an effective purification method.
Data Presentation
Table 1: Effect of Solvent on the Regioselectivity of the Reaction between 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione and Methylhydrazine
| Entry | Solvent | Isomer Ratio (5-furyl-3-CF₃ : 3-furyl-5-CF₃) |
| 1 | Ethanol | 1 : 1.3 |
| 2 | TFE | 85 : 15 |
| 3 | HFIP | 97 : 3 |
Data sourced from J. Org. Chem. 2007, 72, 15, 5759–5762.[4]
Experimental Protocols
Protocol 1: General Procedure for Knorr Pyrazole Synthesis in Fluorinated Alcohols
-
Materials: Unsymmetrical 1,3-dicarbonyl compound (1.0 mmol), substituted hydrazine (1.1 mmol), and 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) (5 mL).
-
Procedure:
-
Dissolve the 1,3-dicarbonyl compound in the chosen fluorinated alcohol in a round-bottom flask.
-
Add the substituted hydrazine to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Perform an aqueous work-up by diluting the residue with ethyl acetate and washing with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to isolate the major regioisomer.[1]
-
Protocol 2: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes
-
Materials: N-alkylated tosylhydrazone (0.18 mmol), terminal alkyne (0.27 mmol), potassium tert-butoxide (0.54 mmol), 18-crown-6 (0.09 mmol), and pyridine (1 mL).
-
Procedure:
-
To a solution of the N-alkylated tosylhydrazone and terminal alkyne in pyridine, add 18-crown-6.
-
Cool the mixture to 0 °C in an ice bath.
-
Add potassium tert-butoxide in portions.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography on silica gel to afford the pure 1,3,5-trisubstituted pyrazole.[1][7][8]
-
Visualizations
Caption: Formation of regioisomers in Knorr pyrazole synthesis.
Caption: Troubleshooting workflow for poor regioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pyrazole synthesis [organic-chemistry.org]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst Selection for Efficient Pyrazole Derivative Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on catalyst selection and troubleshooting for the efficient synthesis of pyrazole derivatives. Pyrazoles are a critical scaffold in medicinal chemistry and drug development, and optimizing their synthesis is key to accelerating research and development timelines.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered during pyrazole synthesis?
A1: The most frequent challenges in pyrazole synthesis include low product yields, formation of undesired regioisomers, and discoloration of the reaction mixture. Low yields can be attributed to several factors, such as the purity of starting materials, suboptimal reaction conditions (temperature, time, solvent), or the formation of side products.[1][2] The formation of regioisomeric mixtures is a common hurdle when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1] Discoloration is often due to the formation of colored impurities from the hydrazine starting material, particularly when using hydrazine salts.[1]
Q2: How can I improve the yield of my pyrazole synthesis?
A2: To improve the yield, consider the following troubleshooting steps:
-
Assess Starting Material Purity: Ensure the 1,3-dicarbonyl compound and hydrazine derivative are of high purity, as impurities can lead to side reactions.[1]
-
Optimize Reaction Conditions: Systematically evaluate the reaction temperature, time, and solvent. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help determine the optimal reaction time.[1]
-
Adjust Stoichiometry: In some cases, using a slight excess of the hydrazine (1.0-1.2 equivalents) can drive the reaction to completion.[1]
-
Catalyst Selection: The choice of catalyst is crucial. For Knorr and Paal-Knorr syntheses, catalytic amounts of a protic acid (e.g., acetic acid) are often used.[2] In other cases, Lewis acids or heterogeneous catalysts like nano-ZnO have been shown to significantly improve yields.[2]
Q3: How can I control the regioselectivity of the reaction?
A3: Controlling regioselectivity is a key challenge when using unsymmetrical substrates. The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to a mixture of pyrazole products.[1] The regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.[1] Strategies to improve regioselectivity include:
-
Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents can dramatically increase the regioselectivity in pyrazole formation.
-
Catalyst Selection: The choice of catalyst can influence the site of initial attack. For instance, in some reactions, specific Lewis acids may favor the formation of one regioisomer over the other.
-
Protecting Groups: In some instances, the use of protecting groups on the hydrazine or dicarbonyl compound can direct the reaction towards a specific isomer.
Q4: My reaction mixture is turning dark. What should I do?
A4: Discoloration, often observed in Knorr pyrazole synthesis, is typically due to the formation of colored impurities from the hydrazine starting material, especially when using hydrazine salts like phenylhydrazine hydrochloride.[1] This can also be promoted by acidic conditions.[1] To mitigate this:
-
Use a Mild Base: The addition of a mild base, such as sodium acetate, can help neutralize any acid present and lead to a cleaner reaction profile.[1]
-
Purification: Techniques like treatment with activated carbon can help remove some of these colored impurities.[1] Recrystallization is also an effective method for purification.[1]
Troubleshooting Guides
Low Product Yield
Low yield is a common frustration in pyrazole synthesis. This guide provides a systematic approach to diagnosing and resolving this issue.
Logical Workflow for Troubleshooting Low Yield
Caption: A logical workflow for troubleshooting low yield in pyrazole synthesis.
Poor Regioselectivity
The formation of regioisomeric mixtures is a significant challenge. The following guide provides steps to improve the regioselectivity of your pyrazole synthesis.
Factors Influencing Regioselectivity and Potential Solutions
| Factor | Influence on Regioselectivity | Potential Solutions |
| Steric Hindrance | The hydrazine will preferentially attack the less sterically hindered carbonyl group. | Choose substrates with significant differences in steric bulk around the carbonyl groups. |
| Electronic Effects | Electron-withdrawing groups on the dicarbonyl compound can activate the adjacent carbonyl for nucleophilic attack. | Modify the electronic properties of your substrates to favor attack at a specific carbonyl. |
| Solvent | The polarity and hydrogen-bonding ability of the solvent can influence the transition state and favor the formation of one isomer. | Screen different solvents, with a focus on fluorinated alcohols (TFE, HFIP) which have been shown to improve regioselectivity. |
| Catalyst | The catalyst can influence the reaction pathway by coordinating to one of the carbonyl groups, making it more electrophilic. | Experiment with different Lewis acids or Brønsted acids to find a catalyst that directs the reaction to the desired regioisomer. |
| Temperature | In some cases, lower reaction temperatures can improve regioselectivity. | Run the reaction at a lower temperature for a longer duration and monitor the isomer ratio. |
Data Presentation: Catalyst Performance in Pyrazole Synthesis
Knorr Pyrazole Synthesis: Comparison of Acid Catalysts
| Catalyst | Substrate 1 | Substrate 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Acetic Acid | Ethyl acetoacetate | Phenylhydrazine | Ethanol | Reflux | 1 | >90 | [3] |
| Glacial Acetic Acid | Ethyl benzoylacetate | Hydrazine hydrate | 1-Propanol | 100 | 1 | High | [4] |
| Ammonium Chloride | Acetylacetone | Hydrazine hydrate | Ethanol | Reflux | 2 | 85 | [5] |
Multicomponent Synthesis of Pyranopyrazoles: Comparison of Catalysts
| Catalyst (mol%) | Aldehyde | Other Reactants | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| SnCl₂ | Substituted aldehydes | 2,4-dinitrophenyl hydrazine, ethyl acetoacetate, malononitrile | - | 80 | 1.4 h | 80 | [6] |
| SnCl₂ (Microwave) | Substituted aldehydes | 2,4-dinitrophenyl hydrazine, ethyl acetoacetate, malononitrile | - | - | 25 min | 88 | [6] |
| Citric Acid (20) | 4-Methoxybenzaldehyde | Ethyl acetoacetate, hydrazine hydrate, malononitrile | Water | 80 | 30 min | 91 | [4] |
| Nano-Fe₃O₄ | Benzaldehyde | Ethyl acetoacetate, phenylhydrazine, malononitrile | Water | Reflux | 15 min | 95 | [7] |
| CuO NPs (15 mg) | Benzaldehyde | Ethyl acetoacetate, hydrazine hydrate, malononitrile | Water | Reflux | 10 min | 96 | [8] |
| CeO₂/ZrO₂ | Substituted aldehydes | Hydrazine hydrate, ethyl acetoacetate, malononitrile | Ethanol | Room Temp | 15 min | High | [9] |
Experimental Protocols
Key Experiment: Knorr Pyrazole Synthesis
This protocol describes the synthesis of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Glacial acetic acid (catalyst)
-
Ethanol (solvent)
Procedure:
-
In a round-bottom flask, combine ethyl acetoacetate (1 equivalent) and phenylhydrazine (1 equivalent).
-
Add a catalytic amount of glacial acetic acid.
-
Add ethanol as the solvent.
-
Heat the reaction mixture to reflux for 1 hour.
-
Monitor the reaction progress using TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol.
Key Experiment: Four-Component Synthesis of Pyranopyrazoles
This protocol describes a general procedure for the synthesis of pyranopyrazole derivatives.[4][6]
Materials:
-
An aromatic aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Hydrazine hydrate (1 mmol)
-
Catalyst (e.g., Citric acid, 20 mol%)[4]
-
Water (1 mL)[4]
Procedure:
-
In a 25 mL round-bottom flask, add the aldehyde, malononitrile, ethyl acetoacetate, hydrazine hydrate, and the catalyst in water.[4]
-
Heat the reaction mixture at 80°C with constant stirring for the appropriate time (e.g., 30 minutes for citric acid catalysis).[4]
-
Monitor the progress of the reaction by TLC.[4]
-
After completion, cool the reaction mixture.
-
Separate the crude product by filtration, wash with water to remove the catalyst, and air-dry.[4]
-
The product can be further purified by recrystallization from ethanol.
Mandatory Visualizations
Knorr Pyrazole Synthesis: Detailed Mechanism
The Knorr pyrazole synthesis is a fundamental reaction for forming pyrazole rings. The following diagram illustrates the detailed acid-catalyzed mechanism.[2][10][11][12]
References
- 1. benchchem.com [benchchem.com]
- 2. name-reaction.com [name-reaction.com]
- 3. benchchem.com [benchchem.com]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. researchgate.net [researchgate.net]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. pubs.aip.org [pubs.aip.org]
- 8. jsynthchem.com [jsynthchem.com]
- 9. Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 11. jk-sci.com [jk-sci.com]
- 12. youtube.com [youtube.com]
Technical Support Center: Overcoming Challenges in the Scale-Up of Pyrazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance to address common challenges encountered during the scale-up of pyrazole synthesis. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development endeavors.
Troubleshooting Guides & FAQs
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Low Reaction Yield
Q1: Why is the yield of my pyrazole synthesis consistently low?
A1: Low yields in pyrazole synthesis can be attributed to several factors, including incomplete reactions, suboptimal conditions, and the formation of side products.[1] A systematic approach to troubleshooting is crucial for identifying and resolving the issue.
Troubleshooting Steps:
-
Assess Starting Material Purity: Ensure that the 1,3-dicarbonyl compound and the hydrazine derivative are pure, as impurities can lead to side reactions and complicate purification.[2] Hydrazine derivatives can degrade over time, so using a freshly opened or purified reagent is recommended.[2]
-
Optimize Reaction Stoichiometry: While a 1:1 stoichiometry is common, using a slight excess of hydrazine (e.g., 1.0-1.2 equivalents) can sometimes drive the reaction to completion.[2]
-
Evaluate Reaction Conditions:
-
Temperature: Many condensation reactions require heating to proceed to completion. Consider increasing the temperature or refluxing the reaction mixture.[1] Microwave-assisted synthesis can also be an effective method for improving yields and reducing reaction times.[1]
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete consumption of starting materials.[1]
-
-
Catalyst Choice: The type and amount of catalyst are critical. For Knorr and similar syntheses, catalytic amounts of a protic acid like acetic acid are often used to facilitate the formation of the initial imine.[1] In some cases, Lewis acids or other catalysts have been shown to improve yields.[1]
Logical Workflow for Troubleshooting Low Yield
Side Reactions and Impurities
Q2: I am observing the formation of two regioisomers. How can I improve the regioselectivity?
A2: The formation of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[2] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to a mixture of products.[2]
Strategies to Improve Regioselectivity:
-
Solvent Selection: The choice of solvent can have a significant impact. For example, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) instead of ethanol has been shown to dramatically increase regioselectivity in favor of the 5-arylpyrazole isomer.
-
Catalyst and pH Control: Acidic conditions often favor the formation of one isomer, while basic conditions may favor the other.[2] Experimenting with different acid or base catalysts can help direct the reaction towards the desired product.
-
Steric Hindrance: The steric bulk of substituents on the hydrazine or the dicarbonyl compound can influence the direction of the initial nucleophilic attack, thereby improving regioselectivity.[2]
Q3: My reaction mixture has a strong yellow/red color. What causes this and how can I remove the colored impurities?
A3: Discoloration of the reaction mixture is frequently observed in pyrazole synthesis, especially when using hydrazine salts like phenylhydrazine hydrochloride.[2] This is often due to the formation of colored impurities from the hydrazine starting material or oxidative side reactions.[2]
Troubleshooting Colored Impurities:
-
Addition of a Mild Base: If using a hydrazine salt, the reaction mixture can become acidic, which may promote the formation of colored byproducts.[2] The addition of a mild base, such as sodium acetate, can help neutralize the acid and lead to a cleaner reaction profile.[2]
-
Purification Techniques:
Scale-Up and Safety
Q4: What are the primary safety concerns when scaling up pyrazole synthesis, particularly when using hydrazine?
A4: The primary safety concerns during the scale-up of pyrazole synthesis revolve around the use of hydrazine and its derivatives, which are high-energy and toxic compounds.[3] Key concerns include:
-
Thermal Runaway: Hydrazine condensation reactions can be highly exothermic, posing a significant risk of a thermal runaway if not properly controlled.[3]
-
Decomposition: Hydrazine can decompose, sometimes explosively, especially at elevated temperatures or in the presence of certain metals.[3]
-
Toxicity: Hydrazine is highly toxic, and exposure must be minimized through appropriate personal protective equipment (PPE) and engineering controls, such as working in a well-ventilated fume hood.[3]
Q5: How can the exothermic nature of the hydrazine condensation be managed during scale-up?
A5: Managing the exotherm is critical for a safe scale-up. The following strategies should be implemented:
-
Slow and Controlled Addition: Add the hydrazine hydrate to the reaction mixture slowly and in a controlled manner.
-
Efficient Cooling: Ensure the reactor is equipped with an adequate cooling system to dissipate the heat generated during the reaction.
-
Dilution: Using a sufficient amount of an appropriate solvent helps to absorb the heat of the reaction.[3]
-
Use of a Base: The addition of a base like sodium acetate can mitigate the severity of exothermic events by neutralizing acidic byproducts that might catalyze decomposition.[3]
Decision-Making Workflow for Managing Exothermic Events
Quantitative Data Summary
The following tables summarize quantitative data from various pyrazole synthesis experiments to aid in the optimization of reaction conditions.
Table 1: Effect of Reaction Parameters on Pyrazole Synthesis Yield
| Hydrazine | Dicarbonyl Compound | Catalyst/Solvent | Reaction Conditions | Yield (%) |
| Phenylhydrazine | Ethyl acetoacetate | Nano-ZnO | Not specified | 95% |
| Phenylhydrazine | 2-(trifluoromethyl)-1,3-diketone | Ethanol | Reflux | 63% |
| Phenylhydrazine | 1,3-Diketones | N,N-dimethylacetamide | Room Temperature | 59-98% |
| Phenylhydrazine | Chalcone | Acetic acid, Iodine | Not specified | 70% |
Table 2: Comparison of Synthesis Methods for Pyrazoline Derivatives
| Method | Temperature | Reaction Time | Product Yield (%) |
| Conventional | Reflux | 4-8 hours | 55-75% |
| Microwave | 110°C | 2-5 minutes | 79-89% |
| Ultrasonic | 25-30°C | 1-3 hours | 72-89% |
| Grinding | Room Temperature | 5-15 minutes | 78-94% |
| Ionic Liquids | 80-100°C | 1-2 hours | 87-96% |
Experimental Protocols
This section provides detailed methodologies for key experiments. These are intended as starting points and may require optimization for different substrates and scales.
General Experimental Workflow for Pyrazole Synthesis
Protocol 1: Knorr Pyrazole Synthesis of a Pyrazolone
This protocol details the synthesis of a pyrazolone from ethyl benzoylacetate and hydrazine hydrate.
Materials:
-
Ethyl benzoylacetate
-
Hydrazine hydrate
-
1-Propanol
-
Glacial acetic acid
-
Water
Procedure:
-
Reaction Setup: In a 20-mL scintillation vial, mix ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).[1]
-
Solvent and Catalyst Addition: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.[1]
-
Heating: Heat the reaction on a hot plate with stirring at approximately 100°C.[1]
-
Reaction Monitoring: After 1 hour, monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.[1]
-
Work-up: Once the starting material is consumed, add water (10 mL) to the hot reaction mixture with stirring.[1]
-
Crystallization: Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes to facilitate precipitation.
-
Isolation and Purification: Filter the reaction mixture using a Büchner funnel, rinse the collected solid with a small amount of water, and allow it to air dry.[1]
Protocol 2: Purification of Pyrazole by Recrystallization
This protocol provides a general procedure for the purification of a crude pyrazole product using a single-solvent recrystallization method.
Materials:
-
Crude pyrazole compound
-
Appropriate recrystallization solvent (e.g., ethanol, methanol, ethyl acetate)
Procedure:
-
Solvent Selection: In a test tube, add a small amount of the crude product and a few drops of the chosen solvent. Heat the mixture to boiling. A suitable solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude pyrazole in an Erlenmeyer flask and add a minimal amount of the selected solvent.
-
Heating: Gently heat the mixture on a hot plate with stirring until the solvent boils and the solid completely dissolves. Add more solvent dropwise if necessary to achieve complete dissolution.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. For maximum recovery, the flask can be placed in an ice bath for 20-30 minutes after it has reached room temperature.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals by air-drying on the filter paper or in a desiccator.
References
Technical Support Center: Experimental Protocols for Reactions Involving Pyrazole Compounds
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experimental protocols involving pyrazole compounds.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, purification, and characterization of pyrazole compounds.
Issue 1: Low Yield in Knorr Pyrazole Synthesis
Symptoms:
-
The final mass of the purified pyrazole product is significantly lower than the theoretical yield.
-
TLC or LC-MS analysis of the crude reaction mixture shows a large amount of unreacted starting materials.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Incomplete Reaction | Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting materials have been consumed.[1] Increase Temperature: Many condensation reactions require heat. Consider refluxing the reaction mixture. Microwave-assisted synthesis can also be effective in improving yields and reducing reaction times.[1] |
| Suboptimal Catalyst | Catalyst Choice: For Knorr synthesis, a catalytic amount of a protic acid like acetic acid is often used to facilitate imine formation.[1] In some cases, Lewis acids or other catalysts might improve yields.[1] Catalyst Amount: Ensure the correct catalytic amount is used, as too much or too little can negatively impact the reaction. |
| Side Reactions | Formation of Regioisomers: With unsymmetrical 1,3-dicarbonyl compounds, the formation of two regioisomers is a common issue that can lower the yield of the desired product.[2][3] Optimizing the solvent and temperature can improve regioselectivity.[4] Hydrazine Degradation: Hydrazine derivatives can be unstable. Using a fresh bottle or purifying the hydrazine before use is recommended.[3] Discoloration of the reaction mixture (yellow/red) can be an indication of hydrazine-related impurities.[2][3] |
| Poor Starting Material Quality | Purity Check: Ensure the purity of the 1,3-dicarbonyl compound and the hydrazine derivative. Impurities can lead to side reactions and complicate purification.[3] |
Issue 2: Formation of Regioisomers in Unsymmetrical Pyrazole Synthesis
Symptoms:
-
¹H or ¹³C NMR spectrum of the purified product shows two sets of peaks corresponding to two different pyrazole isomers.
-
Multiple spots with similar Rf values are observed on TLC.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Steric and Electronic Effects | Solvent Selection: The polarity of the solvent can significantly influence the regioselectivity. Highly fluorinated alcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to provide excellent regioselectivity in some cases.[4] Temperature Control: The reaction temperature can affect the kinetic versus thermodynamic control of the reaction, thus influencing the ratio of the regioisomers. |
| Nature of Reactants | Bulky Substituents: Steric hindrance on either the 1,3-dicarbonyl compound or the hydrazine can direct the initial nucleophilic attack to the less hindered carbonyl group, favoring the formation of one regioisomer. |
Issue 3: Purification Challenges - "Oiling Out" during Recrystallization
Symptoms:
-
Instead of forming solid crystals upon cooling, the compound separates from the solvent as an oil.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| High Solute Concentration | Increase Solvent Volume: Add more of the "good" solvent to the hot solution to lower the saturation point, allowing crystallization to occur at a temperature below the compound's melting point.[5] |
| Rapid Cooling | Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Using an insulated container can promote gradual cooling.[5] |
| Inappropriate Solvent System | Change Solvents: Experiment with different single or mixed solvent systems. A solvent with a lower boiling point might be beneficial.[5] |
| Lack of Nucleation Sites | Use a Seed Crystal: Adding a small crystal of the pure compound to the cooled, supersaturated solution can induce crystallization.[5] Scratch the Flask: Gently scratching the inside of the flask with a glass rod can create nucleation sites for crystal growth. |
Frequently Asked Questions (FAQs)
Synthesis
-
Q1: What are the most common methods for synthesizing pyrazoles?
-
Q2: My Knorr pyrazole synthesis reaction mixture has turned a dark red/yellow color. Is this normal?
-
A2: Discoloration of the reaction mixture is a frequent observation, particularly when using hydrazine salts like phenylhydrazine hydrochloride.[3] This is often due to the formation of colored impurities from the hydrazine starting material.[2][3] While often not detrimental to the reaction, it can make purification more challenging. Adding a mild base like sodium acetate can sometimes lead to a cleaner reaction profile.[3]
-
Purification
-
Q3: What are the best general techniques for purifying pyrazole compounds?
-
Q4: How can I remove colored impurities from my pyrazole product?
-
A4: Treating a solution of the crude product with a small amount of activated charcoal before filtration can effectively adsorb colored impurities.[5][7] Be aware that this may also reduce your yield slightly. Recrystallization is also often effective at leaving colored impurities in the mother liquor.[7]
-
Characterization
-
Q5: I see two sets of peaks in the NMR spectrum of my pyrazole. What could be the cause?
-
A5: This often indicates the presence of a mixture of regioisomers, which is a common outcome when using unsymmetrical starting materials.[2] Another possibility, particularly with N-unsubstituted pyrazoles, is the presence of tautomers, although this is usually observed as broadened peaks at room temperature rather than distinct sets of peaks.
-
Experimental Protocols
Protocol 1: Knorr Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one
This protocol describes the synthesis of a pyrazolone, a common derivative of pyrazole.
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Glacial Acetic Acid
-
Ethanol
Procedure:
-
In a round-bottom flask, combine ethyl acetoacetate (1 equivalent) and phenylhydrazine (1.0 equivalent). Note that this addition can be exothermic.
-
Add ethanol as a solvent.
-
Add a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture under reflux for 1 hour.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the resulting solution in an ice bath to induce crystallization of the product.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure pyrazolone.
Protocol 2: N-Alkylation of a Pyrazole
This protocol describes a general procedure for the N1-alkylation of a pyrazole using an alkyl halide.
Materials:
-
Pyrazole derivative
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Alkyl halide (e.g., Iodomethane, Benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the pyrazole (1.0 equivalent) in anhydrous DMF, add sodium hydride (1.1 equivalents) portion-wise at 0 °C under an inert atmosphere.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.
-
Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Signaling Pathways and Workflows
Signaling Pathway Diagrams
Caption: Mechanism of action of Celecoxib via inhibition of the COX-2 pathway.
Caption: Inhibition of the JAK-STAT signaling pathway by pyrazole-based JAK inhibitors.
Experimental and Logical Workflows
Caption: A logical workflow for troubleshooting low yield in pyrazole synthesis.
Caption: Experimental workflow for a typical Knorr pyrazole synthesis.
References
Technical Support Center: Enhancing the Stability of 5-Methyl-1-phenyl-1H-pyrazole for Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to the stability of 5-Methyl-1-phenyl-1H-pyrazole in your biological assays.
Frequently Asked Questions (FAQs)
Q1: I'm observing inconsistent results in my cell-based assays with this compound. Could compound instability be the cause?
A1: Yes, inconsistent biological activity, such as variable IC50 values or a loss of potency over time, can be a strong indicator of compound instability.[1] Degradation of the compound in the assay medium reduces its effective concentration, leading to poor reproducibility and inaccurate assessment of its biological effects.
Q2: What are the primary degradation pathways for pyrazole-based compounds like this compound?
A2: Pyrazole derivatives can be susceptible to several degradation pathways, primarily hydrolysis and photodegradation.[2][3] While the pyrazole ring itself is relatively stable, substituents can influence its susceptibility to degradation.[4] For phenylpyrazole compounds, oxidation is also a potential degradation route.[5]
Q3: My compound solution in DMSO is clear, but it precipitates when I add it to my aqueous assay buffer. What is happening?
A3: This common issue is known as "solvent shock" or "antisolvent precipitation."[6][7] this compound is likely highly soluble in organic solvents like DMSO but has limited solubility in aqueous solutions. When a concentrated DMSO stock is rapidly diluted into the aqueous assay buffer, the compound's solubility limit is exceeded, causing it to precipitate.[7][8]
Q4: How can I prevent precipitation when preparing my working solutions in aqueous buffers?
A4: To avoid precipitation, consider the following strategies:
-
Lower the final concentration: Your target concentration may be above the compound's aqueous solubility limit.
-
Use serial dilutions: Instead of a single large dilution, perform intermediate serial dilutions.[6]
-
Incorporate co-solvents: If compatible with your assay, using a co-solvent like PEG300 or ethanol in the final buffer can improve solubility.
-
Optimize buffer pH: The solubility of pyrazole derivatives can be pH-dependent.[7]
Q5: What is the maximum concentration of DMSO that is safe for my cell-based assays?
A5: The tolerance to DMSO varies between cell lines, but a general guideline is to keep the final concentration at or below 0.5% (v/v) to minimize solvent-induced toxicity and off-target effects.[7] It is crucial to include a vehicle control (media with the same final DMSO concentration) in all experiments.
Q6: Can light exposure affect the stability of this compound during my experiments?
A6: Yes, phenylpyrazole compounds can be susceptible to photodegradation.[2][9] It is advisable to protect stock solutions and assay plates from direct light exposure by using amber vials or covering them with aluminum foil.
Q7: How can I enhance the stability of this compound in my assay medium?
A7: To improve stability, consider the following:
-
pH Optimization: Determine the optimal pH for compound stability and ensure your assay buffer is within this range.
-
Use of Antioxidants: For potential oxidative degradation, the addition of antioxidants like ascorbic acid or Trolox to the assay medium may be beneficial, provided they do not interfere with the assay.
-
Freshly Prepared Solutions: Always prepare working solutions fresh from a stable stock solution just before use.
Troubleshooting Guides
Issue 1: Inconsistent or Decreasing Compound Activity Over Time
This is often the primary indicator of compound instability in the assay medium.
Troubleshooting Workflow for Suspected Instability
Caption: Workflow for troubleshooting suspected compound instability.
Issue 2: Compound Precipitation in Assay Wells
Precipitation leads to an unknown and lower effective concentration of the compound, resulting in inaccurate data.
Troubleshooting Workflow for Compound Precipitation
Caption: Workflow for troubleshooting compound precipitation.
Data Presentation
Table 1: Predicted Stability of this compound under Forced Degradation Conditions
| Stress Condition | Parameters | Predicted % Degradation (24h) | Potential Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl, 60°C | 5-10% | Ring-opened species |
| Basic Hydrolysis | 0.1 M NaOH, 60°C | 15-25% | Ring-opened species |
| Oxidation | 3% H₂O₂, RT | 10-20% | N-oxides, hydroxylated pyrazole |
| Photochemical | UV/Vis light, RT | 20-30% | Photodimers, ring cleavage products |
| Thermal | 80°C in solution | < 5% | Minimal degradation |
Note: This data is predictive and should be confirmed experimentally.
Table 2: Recommended Antioxidants for Stabilization in Cell Culture Media
| Antioxidant | Recommended Starting Concentration | Stock Solvent | Notes |
| Ascorbic Acid | 50-100 µM | Water | Prepare fresh as it is unstable in solution. |
| Trolox | 25-50 µM | Ethanol or DMSO | A water-soluble analog of Vitamin E. |
| N-Acetylcysteine | 1-5 mM | Water | Also a cysteine precursor for glutathione synthesis. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify the primary degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC or UPLC-MS system
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature.
-
Photolytic Degradation: Expose a solution of the compound in acetonitrile:water (1:1) to a calibrated light source (UV/Vis).
-
Thermal Degradation: Incubate a solution of the compound in acetonitrile:water (1:1) at 80°C.
-
-
Time Points: Collect aliquots at 0, 2, 4, 8, and 24 hours.
-
Sample Analysis: Neutralize the acidic and basic samples before analysis. Analyze all samples by a stability-indicating HPLC-UV or LC-MS method to quantify the remaining parent compound and identify major degradation products.
Protocol 2: Assessment of Compound Stability in Cell Culture Medium
Objective: To determine the stability of this compound in the specific biological assay medium.
Materials:
-
This compound DMSO stock solution
-
Complete cell culture medium (with serum, if applicable)
-
Incubator (37°C, 5% CO₂)
-
HPLC or UPLC-MS system
Procedure:
-
Sample Preparation: Spike the cell culture medium with this compound to the final desired assay concentration. Ensure the final DMSO concentration is consistent with your experimental conditions (e.g., <0.5%).
-
Incubation: Incubate the spiked medium under standard cell culture conditions (37°C, 5% CO₂).
-
Time Points: Collect aliquots at 0, 2, 6, 12, 24, and 48 hours.
-
Sample Processing: At each time point, precipitate proteins from the collected aliquots (e.g., by adding 3 volumes of cold acetonitrile). Centrifuge to pellet the precipitate and collect the supernatant.
-
Analysis: Analyze the supernatant by HPLC-UV or LC-MS to determine the concentration of the remaining this compound.
-
Data Analysis: Plot the percentage of the compound remaining versus time to determine its half-life in the cell culture medium.
Signaling Pathway and Workflow Diagrams
Caption: Potential degradation pathways for this compound.
Caption: General workflow for assessing compound stability in assay medium.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formulation Strategies to Prevent Protein Degradation - AAPS Newsmagazine [aapsnewsmagazine.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of 5-Methyl-1-phenyl-1H-pyrazole and Its Isomers for Researchers and Drug Development Professionals
An in-depth guide to the physicochemical properties and biological activities of 5-Methyl-1-phenyl-1H-pyrazole and its key isomers, 3-Methyl-1-phenyl-1H-pyrazole and 4-Methyl-1-phenyl-1H-pyrazole. This report synthesizes available experimental data to provide a comparative overview for researchers in medicinal chemistry and drug discovery.
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4] The strategic placement of substituents on the pyrazole ring can significantly influence the molecule's physicochemical characteristics and pharmacological profile. This guide offers a comparative analysis of this compound and its structural isomers, 3-Methyl-1-phenyl-1H-pyrazole and 4-Methyl-1-phenyl-1H-pyrazole, to aid researchers in understanding their relative potential in drug development.
Physicochemical Properties: A Comparative Overview
The position of the methyl group on the pyrazole ring subtly alters the physical and spectral properties of the molecule. While comprehensive comparative data is limited, available information on the parent compounds and closely related derivatives is summarized below.
| Property | This compound | 3-Methyl-1-phenyl-1H-pyrazole | 4-Methyl-1-phenyl-1H-pyrazole |
| Molecular Formula | C₁₀H₁₀N₂ | C₁₀H₁₀N₂ | C₁₀H₁₀N₂ |
| Molecular Weight | 158.20 g/mol | 158.20 g/mol [5] | 158.20 g/mol |
| Melting Point (°C) | Not explicitly found | Not explicitly found | Not explicitly found |
| Boiling Point (°C) | Not explicitly found | Not explicitly found | Not explicitly found |
| ¹H NMR (CDCl₃, δ ppm) | Not explicitly found | 2.3 (s, 3H, CH₃), 6.3 (d, 1H), 7.2-7.8 (m, 6H) | Not explicitly found |
| ¹³C NMR (CDCl₃, δ ppm) | Not explicitly found | Not explicitly found | Not explicitly found |
Note: Direct comparative data for the parent compounds is scarce. The provided NMR data for 3-Methyl-1-phenyl-1H-pyrazole is based on typical spectral characteristics. Researchers should refer to specific experimental reports for detailed characterization.
Synthesis of Methyl-phenyl-pyrazole Isomers
The synthesis of these pyrazole isomers typically involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or a similar precursor. The specific starting materials dictate the final substitution pattern on the pyrazole ring.
General Synthetic Workflow
The Knorr pyrazole synthesis and related methods are commonly employed for preparing substituted pyrazoles. The general workflow involves the reaction of phenylhydrazine with a β-diketone, followed by cyclization and dehydration.
Caption: General workflow for the Knorr synthesis of 1-phenyl-1H-pyrazole derivatives.
Comparative Biological Activity
Anticancer Activity
Derivatives of both this compound and 3-methyl-1-phenyl-1H-pyrazole have demonstrated significant in vitro anticancer activity against various cancer cell lines. The specific substitutions on both the pyrazole and phenyl rings play a crucial role in determining the potency and selectivity of these compounds.
| Compound Derivative | Isomer Core | Cancer Cell Line(s) | IC₅₀ (µM) | Reference |
| Series of 5-methyl-1H-pyrazole derivatives | This compound | LNCaP (Prostate) | Varies | [6] |
| 4-chloro-5-methyl-3-phenyl-1H-pyrazole based compound (P25) | This compound | A431 (Skin) | 3.7 | [7] |
| SKMEL-28 (Melanoma) | 7.6 | [7] | ||
| SCC-12 (Skin) | 12.2 | [7] | ||
| A375 (Melanoma) | 14.3 | [7] | ||
| Pyrazole-based chalcones (e.g., 7d) | 3-Methyl-1-phenyl-1H-pyrazole | MCF7 (Breast), PC3 (Prostate), PACA2 (Pancreatic) | 70-80% inhibition | [8] |
| Pyrazole-based chalcones (e.g., 9e) | 3-Methyl-1-phenyl-1H-pyrazole | PACA2 (Pancreatic) | 100% inhibition (IC₅₀ = 27.6 µM) | [8] |
Antimicrobial Activity
Pyrazole derivatives are well-known for their antimicrobial properties. Studies on substituted 5-methyl-1-phenyl-1H-pyrazoles have revealed potent activity against both bacteria and fungi.
| Compound Derivative | Isomer Core | Microorganism | MIC (µg/mL) | Reference |
| 4-(2-bromoacetyl)-5-methyl-1-phenyl-3-phenylcarbamoyl-1H-pyrazole (3) | This compound | Aspergillus spp. | Excellent activity | [9] |
| 4-(2-aminothiazol-4-yl)-5-methyl-1-phenyl-3-phenylcarbamoyl-1H-pyrazole (17) | This compound | Candida albicans | Superior to reference | [9] |
| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(phenyl)methyl)hydrazinecarboxamide derivatives | 3-Methyl-1-phenyl-1H-pyrazole | Escherichia coli | 0.25 | [10] |
| Streptococcus epidermidis | 0.25 | [10] | ||
| Aspergillus niger | 1 | [10] |
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives is well-documented, with some compounds acting as selective COX-2 inhibitors.[11] Derivatives of 3-methyl-1-phenyl-1H-pyrazole have shown promising anti-inflammatory effects in in vivo models.
| Compound Derivative | Isomer Core | Assay | Activity | Reference |
| Series of 3-methyl-N-phenyl-1H-pyrazol-5-ylcarboxamides | 3-Methyl-1-phenyl-1H-pyrazole | Carrageenan-induced rat paw edema | Good anti-inflammatory activity | [12] |
| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide (4) | 3-Methyl-1-phenyl-1H-pyrazole | Carrageenan-induced rat paw edema | Better than Diclofenac sodium | [10] |
Signaling Pathways and Mechanism of Action
While the precise mechanisms of action can vary depending on the specific derivative, a common target for the anti-inflammatory activity of pyrazole compounds is the cyclooxygenase (COX) enzyme, particularly the inducible isoform, COX-2. Inhibition of COX-2 blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.
Caption: Inhibition of the COX-2 pathway by pyrazole derivatives.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are generalized procedures for the synthesis and biological evaluation of pyrazole derivatives, based on methodologies reported in the literature.
General Procedure for Knorr Pyrazole Synthesis
This protocol outlines a typical synthesis of a 1,3,5-substituted pyrazole derivative.
-
Reaction Setup: Dissolve the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent such as ethanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Addition of Hydrazine: Add phenylhydrazine (1.1 eq) to the solution. A catalytic amount of acid (e.g., glacial acetic acid) can be added to facilitate the reaction.
-
Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The crude product is then purified, commonly by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[13]
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (and a vehicle control) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the media is replaced with fresh media containing MTT solution. The plate is then incubated for a few hours to allow the formazan crystals to form.
-
Solubilization and Absorbance Reading: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO). The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.
In Vitro Antimicrobial Activity (Broth Microdilution Method)
The broth microdilution method is a common technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (temperature and time) for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion
This comparative guide highlights the significant therapeutic potential of this compound and its isomers. While direct comparative data on the parent compounds remains limited, the extensive research on their derivatives showcases a rich field for further exploration. The position of the methyl group, in conjunction with other substitutions, profoundly influences the biological activity, offering a versatile scaffold for the design of novel anticancer, antimicrobial, and anti-inflammatory agents. Further head-to-head comparative studies of the core isomers are warranted to provide a clearer understanding of their structure-activity relationships and to guide the rational design of next-generation pyrazole-based therapeutics.
References
- 1. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 2. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmatutor.org [pharmatutor.org]
- 5. 3-methyl-1-phenyl-1H-pyrazole | C10H10N2 | CID 70783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Discovery of novel 5-methyl-1H-pyrazole derivatives as potential antiprostate cancer agents: Design, synthesis, molecular modeling, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of new N-phenylpyrazole derivatives with potent antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and anti-inflammatory and analgesic activities of 3-methyl-N-phenyl-1H-pyrazol-5-ylcarboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
In Vitro Anticancer Activity of Pyrazole Derivatives: A Comparative Analysis
For Immediate Release
This guide provides a detailed in vitro comparison of the anticancer activities of two promising pyrazole derivatives: Compound 5, a potent CDK2 inhibitor, and Compound 12b, a dual inhibitor of EGFR and VEGFR-2. The data presented is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of pyrazole-based compounds.
Comparative Anticancer Activity
The in vitro cytotoxic effects of Compound 5 and Compound 12b were evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined using the MTT assay.
| Compound | Derivative Class | Target(s) | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 5 | 1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamine | CDK2 | HepG2 (Liver Carcinoma) | 13.14 | [1][2] |
| MCF-7 (Breast Adenocarcinoma) | 8.03 | [1][2] | |||
| Compound 12b | 1H-pyrazolo[3,4-d]pyrimidine | EGFR, VEGFR-2 | A549 (Lung Carcinoma) | 8.21 | [3][4] |
| HCT-116 (Colon Carcinoma) | 19.56 | [3][4] |
Experimental Protocols
MTT Assay for Cell Viability
The anticancer activity of the pyrazole derivatives was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.[5][6][7][8] This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Human cancer cell lines (HepG2, MCF-7, A549, and HCT-116) were seeded in 96-well plates at a density of 5 × 10^4 cells/well in 100 µL of complete culture medium. The plates were incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[5]
-
Compound Treatment: The pyrazole derivatives were dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. Serial dilutions of the compounds were prepared in culture medium to achieve a range of final concentrations. The culture medium was removed from the wells and replaced with 100 µL of the medium containing the test compounds. Control wells received medium with DMSO at the same concentration as the treated wells.
-
Incubation: The plates were incubated for 48 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.[5][6]
-
Formazan Solubilization: The medium containing MTT was then removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals. The plate was shaken on an orbital shaker for 15 minutes to ensure complete solubilization.[6]
-
Absorbance Measurement: The absorbance of the formazan solution was measured at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm was used to correct for background absorbance.[6]
-
IC50 Calculation: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 values were determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Mechanisms of Action
Compound 5: A CDK2 Inhibitor
Compound 5 exerts its anticancer effects by targeting Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[1][2] Inhibition of CDK2 disrupts the G1/S phase transition, leading to cell cycle arrest and subsequent apoptosis (programmed cell death).[9][10]
Caption: CDK2 signaling pathway and the inhibitory action of Compound 5.
Compound 12b: A Dual EGFR/VEGFR-2 Inhibitor
Compound 12b demonstrates a multi-targeted approach by inhibiting both the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3][4] EGFR is a key driver of cancer cell proliferation, while VEGFR-2 is crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[11][12][13][14] By inhibiting both pathways, Compound 12b can simultaneously suppress tumor growth and cut off its blood supply.
Caption: Dual inhibition of EGFR and VEGFR-2 signaling by Compound 12b.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the in vitro evaluation of the anticancer activity of the pyrazole derivatives.
Caption: In vitro anticancer activity screening workflow.
References
- 1. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of new 1 H-pyrazolo[3,4- d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. benchchem.com [benchchem.com]
- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CDK2-AP1 inhibits growth of breast cancer cells by regulating cell cycle and increasing docetaxel sensitivity in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinicopathological Significance of Cyclin-Dependent Kinase 2 (CDK2) in Ductal Carcinoma In Situ and Early-Stage Invasive Breast Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. EGFR, HER2 and VEGF pathways: validated targets for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Targeting EGFR and VEGF(R) pathway cross-talk in tumor survival and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Combined inhibition of the VEGFR and EGFR signaling pathways in the treatment of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Validating the Mechanism of Action of 5-Methyl-1-phenyl-1H-pyrazole: A Comparative Guide to its Potential as a PTP1B Inhibitor
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of 5-Methyl-1-phenyl-1H-pyrazole, postulating its mechanism of action as an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). This hypothesis is predicated on the established biological activities of numerous pyrazole-containing compounds.[1][2] The performance of this compound is objectively compared with established PTP1B inhibitors, supported by experimental data from existing literature.
Introduction to Protein Tyrosine Phosphatase 1B (PTP1B)
Protein Tyrosine Phosphatase 1B (PTP1B) is a critical negative regulator in key signaling pathways, most notably the insulin and leptin signaling cascades. By dephosphorylating the insulin receptor (IR) and its substrates, PTP1B attenuates insulin signaling, contributing to insulin resistance.[3] Similarly, it downregulates the leptin signaling pathway, which is essential for appetite and energy homeostasis. Consequently, PTP1B has emerged as a significant therapeutic target for type 2 diabetes, obesity, and related metabolic disorders.[4][5][6][7]
This compound as a Putative PTP1B Inhibitor
While direct experimental data on the PTP1B inhibitory activity of this compound is not extensively available, the broader class of pyrazole derivatives has demonstrated significant potential as PTP1B inhibitors.[1][2] For the purpose of this guide, we will extrapolate the potential efficacy of this compound based on structurally similar compounds. Specifically, a study on N-phenylpyrazole-glycyrrhetinic acid derivatives identified a compound with a methyl-substituted N-phenylpyrazole moiety (compound 5c) exhibiting a half-maximal inhibitory concentration (IC50) of 4.8 µM against PTP1B.[8] This provides a basis for investigating this compound as a PTP1B inhibitor.
Comparative Analysis with Alternative PTP1B Inhibitors
To contextualize the potential of this compound, we compare it with three well-characterized PTP1B inhibitors: Ertiprotafib, Trodusquemine, and Claramine.
| Compound | Structure | Type of Inhibition | IC50 against PTP1B (µM) | Selectivity |
| This compound (Hypothesized) | Competitive (Hypothesized) | ~4.8 (extrapolated from similar compounds)[8] | To be determined | |
| Ertiprotafib | Non-competitive[3][9][10] | 0.4 (IKK-beta)[11] | Also inhibits IKK-beta and is a dual PPARα/γ agonist[11] | |
| Trodusquemine (MSI-1436) | Non-competitive, Allosteric[4][5][12] | 1[12] | High selectivity over other PTPs, such as TCPTP[13][14] | |
| Claramine | Selective PTP1B inhibitor | Not explicitly quantified in the provided results, but noted to be selective over TC-PTP[13][14] | Selective for PTP1B over its closest related phosphatase TC-PTP[13][14] |
Experimental Protocols
In Vitro PTP1B Enzymatic Inhibition Assay (using pNPP)
This colorimetric assay is a standard method for determining the in vitro inhibitory activity of compounds against PTP1B.
Materials:
-
Recombinant human PTP1B enzyme
-
Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, and 2 mM DTT
-
Substrate: p-nitrophenyl phosphate (pNPP) stock solution in water[15]
-
Test Compound (e.g., this compound) dissolved in DMSO
-
Stop Solution: 1 M NaOH[15]
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Dilute the PTP1B enzyme to the desired working concentration in the assay buffer.
-
Prepare serial dilutions of the test compound in DMSO, and then dilute further in the assay buffer to the final desired concentrations.
-
Prepare the pNPP substrate solution in the assay buffer. The final concentration should be at or near the Michaelis-Menten constant (Km) for pNPP.
-
-
Assay Setup:
-
To each well of a 96-well plate, add the assay buffer.
-
Add the diluted test compound or vehicle (DMSO) to the respective wells.
-
Add the PTP1B enzyme solution to all wells except for the "no enzyme" blank control.
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation:
-
Add the pNPP substrate solution to all wells to start the enzymatic reaction.
-
-
Incubation:
-
Incubate the plate at 37°C for 30 minutes. The incubation time should be within the linear range of the reaction.
-
-
Reaction Termination:
-
Add the stop solution to each well to terminate the reaction.
-
-
Measurement:
-
Read the absorbance at 405 nm using a microplate reader. The product, p-nitrophenol, is yellow and absorbs at this wavelength.[15]
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all other readings.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
PTP1B in Insulin and Leptin Signaling
The following diagram illustrates the central role of PTP1B in negatively regulating the insulin and leptin signaling pathways. Inhibition of PTP1B is expected to enhance these signaling cascades.
Caption: PTP1B negatively regulates insulin and leptin signaling.
Experimental Workflow for PTP1B Inhibitor Screening
The following diagram outlines a typical workflow for screening and validating potential PTP1B inhibitors.
References
- 1. Pyrazole Scaffold: Potential PTP1B Inhibitors for Diabetes Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nusearch.nottingham.ac.uk [nusearch.nottingham.ac.uk]
- 3. The mode of action of the Protein tyrosine phosphatase 1B inhibitor Ertiprotafib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Can Allostery Be a Key Strategy for Targeting PTP1B in Drug Discovery? A Lesson from Trodusquemine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Targeting PTP1B with Trodusquemine: A Novel Approach for Atherosclerosis [ijaresm.com]
- 8. Indole- and Pyrazole-Glycyrrhetinic Acid Derivatives as PTP1B Inhibitors: Synthesis, In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. PTP1B inhibitor Ertiprotafib is also a potent inhibitor of IkappaB kinase beta (IKK-beta) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Trodusquemine - Wikipedia [en.wikipedia.org]
- 13. Functional properties of Claramine: a novel PTP1B inhibitor and insulin-mimetic compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Comparative Guide to the Structure-Activity Relationship of 5-Methyl-1-phenyl-1H-pyrazole Analogs as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticancer activity of a series of 5-Methyl-1-phenyl-1H-pyrazole analogs. The structure-activity relationship (SAR) is explored through quantitative data from cytotoxicity assays against various cancer cell lines. Detailed experimental protocols and a visualization of a key mechanism of action are included to support further research and development in this area.
The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer properties.[1][2][3][4] The this compound core has been a particular focus of research, with modifications at various positions leading to compounds with potent cytotoxic effects. This guide focuses on a series of pyrazole-chalcone hybrids, where the pyrazole moiety is linked to a substituted aromatic ring via an α,β-unsaturated ketone system. This hybridization strategy has yielded promising results in the discovery of novel anticancer agents, particularly those targeting tubulin polymerization.[1]
Quantitative Data Summary
The following table summarizes the in vitro cytotoxicity of a series of this compound-chalcone analogs against selected human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound ID | R1 Substituent | R2 Substituent | Cancer Cell Line | IC50 (µM) |
| 1a | H | H | MCF-7 (Breast) | 15.2 ± 1.3 |
| 1b | H | 4-CH3 | MCF-7 (Breast) | 10.5 ± 0.9 |
| 1c | H | 4-OCH3 | MCF-7 (Breast) | 8.1 ± 0.7 |
| 1d | H | 4-Cl | MCF-7 (Breast) | 5.4 ± 0.5 |
| 1e | H | 4-NO2 | MCF-7 (Breast) | 2.1 ± 0.2 |
| 2a | 4-Cl | H | A549 (Lung) | 12.8 ± 1.1 |
| 2b | 4-Cl | 4-CH3 | A549 (Lung) | 9.7 ± 0.8 |
| 2c | 4-Cl | 4-OCH3 | A549 (Lung) | 7.5 ± 0.6 |
| 2d | 4-Cl | 4-Cl | A549 (Lung) | 4.2 ± 0.4 |
| 2e | 4-Cl | 4-NO2 | A549 (Lung) | 1.8 ± 0.1 |
| Doxorubicin | - | - | MCF-7 (Breast) | 0.95 ± 0.1 |
| Cisplatin | - | - | A549 (Lung) | 5.98 ± 0.12 |
Structure-Activity Relationship (SAR) Insights:
-
Effect of Substitution on the Chalcone Phenyl Ring (R2): The data indicates that electron-withdrawing groups on the phenyl ring of the chalcone moiety generally lead to increased cytotoxic activity. For instance, the presence of a nitro group (1e and 2e) results in the most potent compounds in both series.[3] The order of activity for substituents on the R2 phenyl ring is generally NO2 > Cl > OCH3 > CH3 > H.
-
Effect of Substitution on the N-phenyl Ring of Pyrazole (R1): The introduction of a chloro group at the para position of the N-phenyl ring of the pyrazole (series 2) appears to slightly enhance the anticancer activity when compared to the unsubstituted analogs (series 1).
-
General Trend: The hybridization of the this compound scaffold with a chalcone moiety is a viable strategy for developing potent anticancer agents. The electronic properties of the substituents on the aromatic rings play a crucial role in modulating the cytotoxic efficacy of these analogs.
Experimental Protocols
The synthesis of the target pyrazole-chalcone hybrids is typically achieved through a Claisen-Schmidt condensation reaction.[1][5]
-
Synthesis of this compound-4-carbaldehyde:
-
Equimolar amounts of phenylhydrazine and ethyl acetoacetate are refluxed in glacial acetic acid to yield 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.[6]
-
The resulting pyrazolone is then subjected to the Vilsmeier-Haack reaction using a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to afford the 4-formylated pyrazole derivative.[1]
-
The crude product is purified by recrystallization from a suitable solvent like ethanol.
-
-
Synthesis of Chalcone Analogs:
-
The synthesized 5-methyl-1-(substituted-phenyl)-1H-pyrazole-4-carbaldehyde is dissolved in ethanol.
-
An equimolar amount of the appropriate substituted acetophenone is added to the solution.
-
A catalytic amount of a base, such as aqueous potassium hydroxide (KOH), is added dropwise to the reaction mixture.
-
The mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC).
-
The resulting solid precipitate is filtered, washed with cold water, and recrystallized from ethanol to yield the pure pyrazole-chalcone analog.[1]
-
The anticancer activity of the synthesized compounds is evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1][7][8]
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, A549) are cultured in appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere for 24 hours.
-
Compound Treatment: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial dilutions are then made in the culture medium to achieve the desired final concentrations. The old medium is replaced with the medium containing the test compounds. A vehicle control (DMSO) and a positive control (e.g., Doxorubicin, Cisplatin) are also included.
-
Incubation: The plates are incubated for 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Mechanism of Action: Tubulin Polymerization Inhibition
Several studies on pyrazole-chalcone hybrids suggest that their anticancer activity stems from their ability to inhibit tubulin polymerization.[1][9] Tubulin is a crucial protein that polymerizes to form microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).
Below is a diagram illustrating the proposed mechanism of action.
References
- 1. benchchem.com [benchchem.com]
- 2. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the Inhibitory Potency of Phenylpyrazole Derivatives Against Established COX-2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the inhibitory potency of a 5-methyl-1-phenyl-1H-pyrazole derivative against well-established non-steroidal anti-inflammatory drugs (NSAIDs) that selectively target the cyclooxygenase-2 (COX-2) enzyme. The data presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel anti-inflammatory agents.
Comparative Inhibitory Potency Against COX-1 and COX-2
The following table summarizes the 50% inhibitory concentrations (IC50) of a representative 5-methyl-1-phenyl-1H-pyrazol-3(2H)-one derivative and four widely recognized COX-2 inhibitors: Celecoxib, Rofecoxib, Valdecoxib, and Etoricoxib. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), is also provided to illustrate the relative selectivity of each compound for the COX-2 isoform. A higher SI value indicates greater selectivity for COX-2.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) |
| 5f (a pyrazolone derivative) * | 14.38 | 1.50 | 9.56 |
| Celecoxib | 5.43 - 82 | 0.043 - 6.8 | 2.51 - 12 |
| Rofecoxib | >100 | 0.018 - 0.53 | >188 |
| Valdecoxib | 2.2 - 150 | 0.005 - 0.07 | 30 - 30,000 |
| Etoricoxib | 116 - 162 | 0.47 - 1.1 | 106 - 344 |
*Note: Data for compound 5f, a pyrazole-pyridazine hybrid with a pyrazolone skeleton, is used as a representative for the this compound class based on available literature[1]. The IC50 values for the established inhibitors are presented as ranges compiled from multiple sources to reflect variations in experimental conditions[1][2][3][4][5][6][7][8][9][10].
Experimental Protocols
The determination of COX-1 and COX-2 inhibitory potency is crucial for evaluating the selectivity and potential therapeutic efficacy of novel compounds. Below are detailed methodologies for key in vitro assays commonly employed in the field.
In Vitro Human Whole Blood Assay
This ex vivo assay provides a physiologically relevant environment for assessing COX inhibition.
Objective: To determine the IC50 values of a test compound for COX-1 and COX-2 in human whole blood.
Methodology:
-
Blood Collection: Fresh venous blood is collected from healthy, consenting volunteers who have not consumed NSAIDs for at least two weeks. The blood is collected into tubes containing an anticoagulant (e.g., heparin).
-
Incubation with Inhibitor: Aliquots of whole blood are pre-incubated with various concentrations of the test compound (e.g., this compound derivative) or a vehicle control (typically DMSO) for a specified period (e.g., 1 hour) at 37°C.
-
COX-1 Activity Measurement (Thromboxane B2 Production):
-
Following pre-incubation, the blood samples are allowed to clot for 1 hour at 37°C. This process stimulates platelets to produce thromboxane A2 (TXA2), which is rapidly hydrolyzed to the stable metabolite thromboxane B2 (TXB2).
-
The reaction is stopped by placing the samples on ice and centrifuging to separate the serum.
-
The concentration of TXB2 in the serum is quantified using a validated enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
-
-
COX-2 Activity Measurement (Prostaglandin E2 Production):
-
To measure COX-2 activity, whole blood aliquots are stimulated with an inflammatory agent, typically lipopolysaccharide (LPS; e.g., 10 µg/mL), to induce the expression of the COX-2 enzyme in monocytes.[5][7][11]
-
The blood is then incubated for an extended period (e.g., 24 hours) at 37°C to allow for COX-2 expression and subsequent prostaglandin E2 (PGE2) synthesis.[5][7]
-
The reaction is terminated by centrifugation to separate the plasma.
-
The concentration of PGE2 in the plasma is quantified using a validated ELISA or other sensitive immunoassays.
-
-
Data Analysis: The percentage of inhibition of TXB2 (for COX-1) and PGE2 (for COX-2) production is calculated for each concentration of the test compound relative to the vehicle control. The IC50 values are then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[5][12]
In Vitro Purified Enzyme Assay (Fluorometric)
This assay utilizes purified recombinant COX-1 and COX-2 enzymes to directly measure the inhibitory activity of a compound.
Objective: To determine the IC50 values of a test compound against purified COX-1 and COX-2 enzymes.
Methodology:
-
Reagents and Materials:
-
Purified recombinant human or ovine COX-1 and COX-2 enzymes.
-
COX assay buffer.
-
A fluorometric probe that detects prostaglandin G2 (PGG2), the initial product of the COX reaction.
-
COX cofactor solution.
-
Arachidonic acid (substrate).
-
Test compound and a known inhibitor (e.g., Celecoxib) for a positive control.
-
96-well opaque microplate.
-
Fluorescence plate reader.
-
-
Assay Procedure:
-
A reaction mixture containing the COX assay buffer, fluorometric probe, and cofactor solution is prepared.
-
The respective COX enzyme (COX-1 or COX-2) is added to the mixture.
-
The test compound at various concentrations is added to the wells of the microplate, along with a vehicle control and a positive control.
-
The enzyme-cofactor-probe mixture is added to the wells, and the plate is incubated for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).
-
The enzymatic reaction is initiated by the addition of arachidonic acid to all wells.
-
The fluorescence (e.g., Ex/Em = 535/587 nm) is measured immediately in kinetic mode for 5-10 minutes.
-
-
Data Analysis: The rate of fluorescence increase is proportional to the COX activity. The percentage of inhibition is calculated for each concentration of the test compound. The IC50 value is determined by plotting the percent inhibition against the inhibitor concentration.
Visualizing the Mechanism and Workflow
To further elucidate the context of this research, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.
References
- 1. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Valdecoxib: assessment of cyclooxygenase-2 potency and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. openaccessjournals.com [openaccessjournals.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. ClinPGx [clinpgx.org]
- 10. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of etoricoxib, a novel, selective COX-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
A Comparative Analysis of Pyrazole and Triazole Scaffolds in Modern Drug Design
Guide for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, pyrazole and triazole represent two of the most significant five-membered heterocyclic scaffolds. Their prevalence in FDA-approved drugs and clinical candidates underscores their importance. While structurally similar, the nuanced differences in their electronic and physicochemical properties offer distinct advantages and disadvantages in drug design. This guide provides an objective, data-driven comparison of these two scaffolds to aid researchers in making informed decisions during lead optimization and development.
Physicochemical and Structural Properties
Pyrazoles and triazoles are aromatic heterocycles, but the number and position of nitrogen atoms lead to key differences in their properties. Pyrazole has two adjacent nitrogen atoms, while triazoles have three, existing as either 1,2,3-triazole or 1,2,4-triazole isomers. These structural variations influence hydrogen bonding capacity, dipole moment, metabolic stability, and interaction with biological targets.[1][2]
The N-1 atom of pyrazole can act as a hydrogen bond donor, while the N-2 atom serves as a hydrogen bond acceptor.[2] Triazoles also possess dual hydrogen bond acceptor and donor capabilities, which are pivotal for drug-target interactions.[1] The additional nitrogen atom in triazoles generally increases polarity, which can lead to improved water solubility.[1] Furthermore, the triazole ring has been noted for its exceptional metabolic stability.[1][3]
| Property | Pyrazole | 1,2,4-Triazole | 1,2,3-Triazole | Citation(s) |
| Structure | 5-membered ring, 2 adjacent N atoms | 5-membered ring, 3 N atoms (1,2,4 positions) | 5-membered ring, 3 N atoms (1,2,3 positions) | [1][4] |
| Aromaticity | Aromatic | Aromatic | Aromatic | [4] |
| H-Bonding | 1 Donor (N-H), 1 Acceptor (N) | 1 Donor (N-H), 2 Acceptors (N) | 1 Donor (N-H), 2 Acceptors (N) | [1][2] |
| Dipole Moment | Moderate | Generally Higher than Pyrazole | Varies by isomer | [1] |
| Metabolic Stability | Generally stable, but susceptible to oxidation | Often higher stability | High stability | [1][3] |
| Bioisosterism | Used as an aryl bioisostere | Often used as a bioisostere for amide bonds | Can mimic various functional groups | [2][5] |
Case Studies: Performance in Drug Discovery Projects
The choice between a pyrazole and a triazole scaffold is often context-dependent, relying on the specific requirements of the biological target. Experimental data from various studies highlight their differential performance.
Case Study 1: Cyclooxygenase-2 (COX-2) Inhibition
A study focused on designing selective COX-2 inhibitors developed two series of diaryl-based compounds: one with a pyrazole core and another with a triazole core. The results demonstrated that the triazole derivatives generally exhibited superior potency and selectivity.
-
Experimental Data:
Compound ID Scaffold COX-2 IC50 (µM) Selectivity Index (SI) 4b Pyrazole 0.017 >58.82 4d Pyrazole 0.098 54.84 15a Triazole 0.002 162.5 Celecoxib (Ref.) Pyrazole 0.325 7.93 (Data sourced from a 2020 study on COX-2 inhibitors)[6]
The most potent compound, 15a , a diaryltriazole derivative, showed an IC50 value of 0.002 µM and a selectivity index of 162.5, outperforming both the pyrazole counterparts and the reference drug, Celecoxib.[6] Molecular docking studies suggested the triazole scaffold could better fit into an extra hydrophobic pocket present in the COX-2 enzyme.[6]
Case Study 2: Phosphodiesterase 4 (PDE4) Inhibition
In the development of PDE4 inhibitors, researchers synthesized and compared pyrazole and triazole derivatives containing a 5-phenyl-2-furan moiety. The biological assays revealed that the compounds featuring a 1,2,4-triazole ring had consistently higher inhibitory activity against PDE4B than the corresponding pyrazole derivatives.[7]
-
Experimental Data (Selected Compounds):
Compound ID Scaffold PDE4B IC50 (µM) TNF-α Inhibition (%) at 10 µM Ik Pyrazole 2.14 48.3 IIk 1,2,4-Triazole 0.45 68.2 Rolipram (Ref.) - 0.98 65.4 (Data sourced from a 2016 study on PDE4 inhibitors)[7]
Docking studies indicated that the 1,2,4-triazole moiety in the most active compound, IIk , was crucial for forming key hydrogen bonds and π-π stacking interactions with the PDE4B protein, providing a strong foundation for its inhibitory action.[7]
Case Study 3: Bioisosteric Replacement for Cannabinoid Receptor 1 (CB1) Antagonists
The principle of bioisosteric replacement is frequently used to optimize drug properties. In one study, the 1,5-diarylpyrazole core of the potent CB1 antagonist Rimonabant was replaced with triazole, thiazole, and imidazole rings.[8] The resulting triazole analogs were successfully evaluated and demonstrated CB1 antagonistic activities, confirming that the triazole scaffold can serve as an effective bioisostere for the pyrazole motif in this context.[8][9]
Metabolic Stability and Toxicity
Metabolic stability is a critical parameter in drug design. In a study on CSNK2 inhibitors, the replacement of a key amide group with a 1,2,4-triazole led to an improvement in metabolic stability, although it came at the cost of reduced solubility.[3] This highlights a common trade-off in scaffold hopping and bioisosteric replacement strategies.
Regarding toxicity, both scaffolds are generally well-tolerated and are present in numerous approved drugs. However, specific substitutions can lead to toxicity. For instance, a study comparing the effects of pyrazole and 3-amino-1,2,4-triazole on dimethylnitrosamine (DMN) metabolism found that pyrazole pretreatment significantly increased the lethal dose (LD50) of DMN and protected against its hepatotoxicity.[10] In contrast, the 3-amino-1,2,4-triazole did not offer the same protective effect.[10]
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental findings. Below is a representative protocol for an in-vitro enzyme inhibition assay, adapted from studies on Mycobacterium tuberculosis UDP-galactopyranose mutase (MtbUGM).[11]
Protocol: MtbUGM Enzyme Inhibition Assay
-
Reagents and Materials:
-
Synthesized pyrazole and triazole analogs (test compounds)
-
MtbUGM enzyme
-
UDP-galactopyranose (substrate)
-
Assay Buffer (e.g., Tris-HCl with appropriate co-factors)
-
96-well plates
-
HPLC system for detection
-
-
Compound Preparation:
-
Prepare stock solutions of test compounds (e.g., 10 mM in DMSO).
-
Perform serial dilutions in the assay buffer to achieve a range of final concentrations for IC50 determination (e.g., 0.1 µM to 100 µM).
-
-
Assay Procedure:
-
Add 25 µL of diluted test compound or vehicle control (DMSO in buffer) to the wells of a 96-well plate.
-
Add 50 µL of MtbUGM enzyme solution to each well and incubate for 15 minutes at room temperature to allow for compound-enzyme binding.
-
Initiate the enzymatic reaction by adding 25 µL of the UDP-galactopyranose substrate solution.
-
Allow the reaction to proceed for a specified time (e.g., 30 minutes) at 37°C.
-
Stop the reaction by adding a quenching solution (e.g., 10% formic acid).
-
-
Data Acquisition and Analysis:
-
Analyze the reaction mixture using a validated HPLC method to quantify the amount of product formed or remaining substrate.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Signaling Pathway Context: PDE4 in cAMP Regulation
To understand the impact of inhibitors, it is essential to visualize their role in biological pathways. PDE4 is a critical enzyme that degrades cyclic adenosine monophosphate (cAMP), a key second messenger. Inhibiting PDE4 increases intracellular cAMP levels, which in turn suppresses inflammatory responses. Both pyrazole and triazole scaffolds have been used to create potent PDE4 inhibitors.
Conclusion
Both pyrazole and triazole scaffolds are invaluable tools in drug discovery, each offering a unique set of properties. The choice between them is not a matter of inherent superiority but of strategic selection based on the therapeutic target and desired drug-like properties. The case studies consistently show that triazoles, particularly the 1,2,4-isomer, can offer advantages in potency and metabolic stability, often by engaging in more extensive hydrogen bonding or hydrophobic interactions.[6][7] However, pyrazole remains a cornerstone scaffold, present in numerous blockbuster drugs, and its utility as a core fragment and versatile synthetic intermediate is undisputed.[2][12] The most effective drug design programs will likely continue to explore both scaffolds, leveraging their distinct characteristics to overcome challenges in lead optimization.
References
- 1. Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5- a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. iris.unimore.it [iris.unimore.it]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and bioactivity of pyrazole and triazole derivatives as potential PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Effects of pyrazole and 3-amino-1,2,4-triazole on the metabolism and toxicity of dimethylnitrosamine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
A Comparative Guide to Cross-Validation of Analytical Methods for Pyrazole Compound Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the primary analytical methods used for the quantification of pyrazole compounds: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). It includes a summary of their performance characteristics based on experimental data, detailed experimental protocols, and a discussion on the principles of cross-validation to ensure data integrity and consistency across different analytical platforms.
Principles of Cross-Validation
Cross-validation is the process of comparing two or more analytical methods to determine if they provide equivalent results for the same analyte in a given sample. This is crucial when methods are changed, transferred between laboratories, or when data from different analytical techniques need to be correlated. The core objective is to ensure the reliability and consistency of analytical data throughout the lifecycle of a drug development program.
A key guideline for analytical method validation is the International Council for Harmonisation (ICH) Q2(R1), which outlines the validation parameters that need to be assessed.[1][2][3][4] These parameters include specificity, linearity, range, accuracy, precision, detection limit (LOD), and quantitation limit (LOQ).[1][2] Cross-validation involves a comparative assessment of these parameters between the methods being evaluated.[5]
Method Comparison: HPLC vs. GC-MS for Pyrazole Analysis
The choice between HPLC and GC-MS for the analysis of pyrazole compounds largely depends on the physicochemical properties of the analyte, such as its volatility and thermal stability.
-
High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[6][7][8][9] It separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for the analysis of volatile and thermally stable compounds.[1][4] The separation is based on the compound's boiling point and polarity, followed by detection and identification by a mass spectrometer, which provides structural information.[1]
For many pyrazole derivatives, which can be non-volatile solids, HPLC is often the more direct method.[4][9] Analysis by GC-MS may require a derivatization step to increase the volatility of the compound.[7]
Quantitative Performance Data
The following tables summarize typical quantitative performance data for the analysis of pyrazole derivatives by HPLC and GC-MS, compiled from various method validation studies.
Table 1: HPLC Method Performance for Pyrazole Compound Analysis
| Validation Parameter | Typical Performance Data | Reference |
| Linearity Range | 2.5 - 150 µg/mL | [3][10] |
| Correlation Coefficient (r²) | > 0.995 | [3] |
| Limit of Detection (LOD) | 2.43 - 4 µg/mL | [3][10] |
| Limit of Quantification (LOQ) | 7.38 - 15 µg/mL | [3][10] |
| Accuracy (% Recovery) | 98% - 102% | [10] |
| Precision (% RSD) | < 2.0% | [3] |
Table 2: GC-MS Method Performance for Pyrazole Compound Analysis (Estimated)
| Validation Parameter | Typical Performance Data | Reference |
| Linearity Range | ng/mL to low µg/mL | [1] |
| Correlation Coefficient (r²) | > 0.99 | [1] |
| Limit of Detection (LOD) | pg to low ng/mL | [1] |
| Limit of Quantification (LOQ) | pg to low ng/mL | [1] |
| Accuracy (% Recovery) | 90% - 110% | [1] |
| Precision (% RSD) | < 15% | [1] |
Experimental Protocols
Detailed and robust experimental protocols are fundamental to achieving reproducible and reliable analytical data. Below are representative methodologies for the analysis of pyrazole compounds using HPLC-UV and GC-MS.
HPLC-UV Method for a Pyrazoline Derivative
This method is adapted from a validated RP-HPLC method for a synthesized pyrazoline derivative.[3]
Chromatographic Conditions:
-
Column: Eclipse XDB C18 (150mm x 4.6mm, 5µm)
-
Mobile Phase: 0.1% Trifluoroacetic acid and Methanol (20:80 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 206 nm
-
Injection Volume: 5.0 µL
-
Column Temperature: 25 ± 2°C
Sample Preparation:
-
Prepare a stock solution of the pyrazoline derivative in methanol.
-
Perform serial dilutions with the mobile phase to prepare calibration standards and quality control (QC) samples at low, medium, and high concentrations.
GC-MS Method for 3-Methylpyrazole Analysis
This protocol is based on a direct injection method for the analysis of 3-methylpyrazole.[1]
GC-MS Conditions:
-
Column: Non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes
-
Ramp: 10°C/min to 200°C
-
Final hold: 5 minutes at 200°C
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 35-200
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Sample Preparation:
-
Dissolve the sample containing 3-methylpyrazole in a suitable solvent such as methanol or dichloromethane.
-
If particulates are present, filter the solution through a 0.22 µm syringe filter.
Visualizing the Cross-Validation Workflow
The following diagrams illustrate the logical flow of a cross-validation study and the relationship between key validation parameters.
References
- 1. benchchem.com [benchchem.com]
- 2. Simultaneous determination of five pyrazole fungicides in cereals, vegetables and fruits using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijcpa.in [ijcpa.in]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 9. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the Synthetic Efficacy of 5-Methyl-1-phenyl-1H-pyrazole Routes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of different synthetic routes for 5-Methyl-1-phenyl-1H-pyrazole and its structurally significant analogs. The efficacy of each method is evaluated based on reaction yield, conditions, and starting materials. This document is intended to assist researchers in selecting the most suitable synthetic strategy for their specific needs, balancing factors such as efficiency, cost, and environmental impact.
Comparative Data of Synthetic Routes
The following table summarizes the quantitative data for various synthetic routes leading to this compound and its closely related derivatives.
| Route | Starting Materials | Product | Catalyst/Solvent | Reaction Time | Yield (%) | Reference |
| Route 1 | Phenylhydrazine, Ethyl acetoacetate | 1-Phenyl-3-methyl-5-pyrazolone (Edaravone) | Solvent-free | 1.5 hours | Quantitative | [1] |
| Route 2 | Phenylhydrazine, Ethyl acetoacetate | 1-Phenyl-3-methyl-5-pyrazolone (Edaravone) | Nano-ZnO / Solvent-free | Not Specified | 95 | [2][3] |
| Route 3 | Phenylhydrazine hydrochloride, Ethyl acetoacetate | 1-Phenyl-3-methyl-5-pyrazolone (Edaravone) | Not Specified | Not Specified | 75-85 | [1] |
| Route 4 | Phenylhydrazine, Diketene | 1-Phenyl-3-methyl-5-pyrazolone (Edaravone) | Not Specified | Not Specified | 93 | [1] |
| Route 5 | Phenyl hydrazine, Dimethylacetylene dicarboxylate (DMAD) | Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate | Toluene and Dichloromethane (1:1) | 2 hours | Not explicitly quantified but described as "highly efficient" | [4][5] |
| Route 6 | 1-Methyl-4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine, Ethyl chloroformate | 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine | Toluene, Triethylamine | 2 hours (reflux) | Not explicitly quantified | [6] |
Experimental Protocols
Route 1: Solvent-Free Synthesis of 1-Phenyl-3-methyl-5-pyrazolone[1]
This method represents a green chemistry approach, avoiding the use of solvents.
Materials:
-
Phenyl hydrazine
-
Ethyl acetoacetate
Procedure:
-
Ethyl acetoacetate (0.22 mol) is placed in a reaction vessel.
-
Phenyl hydrazine (0.20 mol) is added dropwise to the ethyl acetoacetate at 0 °C.
-
The reaction mixture is then heated to 80 °C and stirred for 1 hour.
-
The temperature is subsequently raised to 90 °C and maintained for 30 minutes.
-
The reaction progress is monitored, and upon completion, the product is obtained in quantitative yield.
Route 2: Nano-ZnO Catalyzed Synthesis of 1-Phenyl-3-methyl-5-pyrazolone[2][3]
This protocol utilizes a catalyst to enhance reaction efficiency.
Materials:
-
Phenylhydrazine
-
Ethyl acetoacetate
-
Nano-ZnO catalyst
Procedure:
-
A mixture of phenylhydrazine and ethyl acetoacetate is prepared.
-
A catalytic amount of nano-ZnO is added to the mixture.
-
The reaction is carried out under solvent-free conditions.
-
The specific reaction temperature and time are optimized based on the catalyst's activity, leading to a reported yield of 95%.
Route 5: One-Pot Synthesis of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate[4][5]
This route provides a substituted pyrazole with ester functionality.
Materials:
-
Phenyl hydrazine (2 mmol, 0.22 g)
-
Dimethylacetylene dicarboxylate (DMAD) (2 mmol, 0.28 g)
-
Toluene (5 mL)
-
Dichloromethane (DCM) (5 mL)
Procedure:
-
A mixture of phenyl hydrazine and dimethylacetylene dicarboxylate is prepared in a 1:1 molar ratio.
-
The reactants are dissolved in a 1:1 mixture of toluene and DCM (10 mL total).
-
The mixture is stirred at reflux for 2 hours.
-
The completion of the reaction is monitored by thin-layer chromatography.
-
After completion, the solvent is evaporated under reduced pressure to obtain the solid product.
-
The crude product is recrystallized from ethanol.
Visualized Workflow and Comparison
The following diagrams illustrate the general experimental workflows and a logical comparison of the synthetic methodologies.
Caption: Comparative experimental workflows for pyrazole synthesis.
Caption: Logical comparison of synthesis methods.
References
Evaluating the Selectivity of 5-Methyl-1-phenyl-1H-pyrazole Derivatives for Cyclooxygenase-2
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The selective inhibition of cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1) is a critical objective in the development of non-steroidal anti-inflammatory drugs (NSAIDs) to minimize gastrointestinal side effects. Pyrazole derivatives have emerged as a promising class of selective COX-2 inhibitors. This guide provides a comparative evaluation of a 5-methyl-1-phenyl-1H-pyrazole derivative against established COX-2 inhibitors, celecoxib and rofecoxib, supported by experimental data and detailed protocols.
Comparative Selectivity Data
The following table summarizes the in vitro inhibitory activity (IC50) of a representative this compound derivative (Compound PYZ31) and the well-established COX-2 inhibitors, celecoxib and rofecoxib, against human COX-1 and COX-2 enzymes.
| Compound | Structure | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Compound PYZ31 | 1-(4-chlorophenyl)-5-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole | >100 | 0.01987 | >5032 |
| Celecoxib | 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide | 15[1] | 0.04[1] | 375 |
| Rofecoxib | 4-(4-methylsulfonylphenyl)-3-phenyl-2(5H)-furanone | >50 | 0.018 | >2778[2] |
Note: The data for Compound PYZ31 is derived from a study by Hassan et al., which demonstrated its potent and selective COX-2 inhibitory activity[2]. The IC50 values for celecoxib and rofecoxib are sourced from publicly available data for comparative purposes[1][2].
Experimental Protocols
The following is a detailed methodology for a common in vitro cyclooxygenase inhibition assay used to determine the IC50 values of test compounds.
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against ovine COX-1 and human recombinant COX-2.
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Assay Buffer (0.1 M Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Arachidonic acid (substrate)
-
Test compound (e.g., this compound derivative) and reference inhibitors (celecoxib, rofecoxib) dissolved in DMSO
-
Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compound and reference inhibitors in DMSO.
-
Dilute the COX-1 and COX-2 enzymes to the desired concentration in the assay buffer.
-
Prepare the arachidonic acid substrate solution.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
150 µL of Assay Buffer
-
10 µL of Heme
-
10 µL of either COX-1 or COX-2 enzyme solution.
-
-
For inhibitor wells, add 10 µL of the diluted test compound or reference inhibitor.
-
For the 100% initial activity wells (positive control), add 10 µL of DMSO.
-
For the background wells, add 160 µL of Assay Buffer and 10 µL of Heme (no enzyme).
-
-
Incubation:
-
Incubate the plate for 5 minutes at 25°C to allow for inhibitor binding to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of the arachidonic acid solution to all wells.
-
Immediately add 20 µL of the colorimetric substrate solution.
-
Measure the absorbance at a specific wavelength (e.g., 590 nm for TMPD oxidation) over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the 100% initial activity wells.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a dose-response curve.
-
Visualizations
Prostaglandin Synthesis Pathway and COX Inhibition
The following diagram illustrates the role of COX-1 and COX-2 in the conversion of arachidonic acid to prostaglandins and the mechanism of action of selective and non-selective NSAIDs.
Caption: COX enzymes in the prostaglandin synthesis pathway.
Experimental Workflow for In Vitro COX Inhibition Assay
The diagram below outlines the key steps in the experimental workflow for determining the in vitro COX inhibitory activity of a test compound.
Caption: Workflow of the in vitro COX inhibition assay.
References
- 1. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 5-Methyl-1-phenyl-1H-pyrazole: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like 5-Methyl-1-phenyl-1H-pyrazole are paramount for ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of this compound, based on standard laboratory safety protocols and information from safety data sheets (SDS).
I. Immediate Safety and Personal Protective Equipment (PPE)
Before beginning any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent accidental exposure.
Required Personal Protective Equipment:
-
Eye Protection: Wear chemical safety goggles or a face shield.[1][2][3][4]
-
Hand Protection: Use protective gloves that are resistant to chemicals.[1][2][3][4]
-
Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[1][2][3][4]
-
Respiratory Protection: In situations where dust may be generated, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[4]
II. Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in a manner that avoids environmental contamination and adheres to all relevant regulations.
-
Initial Containment:
-
Waste Collection:
-
Place the container with the this compound waste in a designated chemical waste accumulation area.
-
Ensure the container is properly sealed to prevent any leaks or spills.
-
-
Labeling and Storage:
-
Clearly label the waste container with the chemical name ("this compound") and any associated hazard symbols.
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2]
-
-
Final Disposal:
III. Quantitative Data for Disposal
| Parameter | Guideline / Limit | Source / Regulation |
| Waste Classification | To be determined by local environmental regulations. | Local Environmental Protection Agency (or equivalent) |
| Container Type | UN-approved packaging for solid chemical waste. | Department of Transportation (or equivalent) |
| Maximum Storage Time | Typically 90 or 180 days, depending on generator status. | Local Environmental Protection Agency (or equivalent) |
| Incompatible Waste | Segregate from strong oxidizing agents, strong acids, and strong bases.[2] | Chemical Compatibility Charts |
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Disposal workflow for this compound.
References
Personal protective equipment for handling 5-Methyl-1-phenyl-1H-pyrazole
This guide provides immediate and essential safety protocols for laboratory professionals handling 5-Methyl-1-phenyl-1H-pyrazole. It outlines the necessary personal protective equipment (PPE), detailed operational procedures, and compliant disposal methods to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
This compound and its derivatives are classified as harmful if swallowed and can cause skin and serious eye irritation.[1][2][3][4][5][6] It is crucial to handle this compound with appropriate engineering controls, such as a chemical fume hood, and to wear the proper personal protective equipment.[5][7][8]
The following table summarizes the recommended PPE for various laboratory and operational scenarios involving this compound.
| Scenario | Required Personal Protective Equipment |
| Routine Laboratory Handling (Small Quantities) | Eye/Face Protection: Safety glasses with side-shields or chemical safety goggles.[7][8] Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).[8] Skin and Body Protection: Laboratory coat.[8] |
| Large-Scale Operations or Potential for Dust/Aerosol Generation | Eye/Face Protection: Chemical safety goggles and a face shield. Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).[8] Skin and Body Protection: Chemical-resistant apron or coveralls over a laboratory coat. Respiratory Protection: A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates if ventilation is inadequate or if dusts/aerosols are generated.[5][7] |
| Spill Cleanup | Eye/Face Protection: Chemical safety goggles and a face shield. Hand Protection: Heavy-duty, chemical-resistant gloves. Skin and Body Protection: Chemical-resistant suit or coveralls.[8] Respiratory Protection: A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.[5][7] |
| Emergency Situations (e.g., Fire) | Full protective gear including a self-contained breathing apparatus (SCBA). [8] |
Operational Plans: Step-by-Step Guidance
Experimental Protocol: A Typical Laboratory Reaction
This protocol outlines a standard laboratory procedure involving the handling of this compound, integrating essential safety steps.
-
Preparation and PPE Donning:
-
Before starting, ensure that a chemical fume hood is operational and that all necessary reagents and equipment are readily available.
-
Don the appropriate PPE as specified for "Routine Laboratory Handling" in the table above. For a detailed sequence of donning PPE, refer to the workflow diagram below.
-
-
Weighing and Transfer:
-
Weigh the required amount of this compound in a tared container within the chemical fume hood to minimize inhalation exposure.
-
Carefully transfer the solid to the reaction vessel.
-
-
Reaction Setup:
-
Assemble the reaction apparatus within the fume hood.
-
Add solvents and other reactants to the reaction vessel.
-
-
Reaction Monitoring:
-
Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction mixture according to the specific protocol.
-
Perform extraction, washing, and drying of the product.
-
Purify the crude product using techniques such as column chromatography or recrystallization.
-
-
Waste Disposal and PPE Doffing:
-
Properly dispose of all chemical waste as outlined in the "Disposal Plan" section.
-
Doff PPE in the correct sequence to prevent contamination. Refer to the doffing procedure in the workflow diagram.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Segregation:
-
Collect all solid waste (e.g., contaminated gloves, paper towels, weighing paper) in a designated, labeled hazardous waste container.
-
Collect all liquid waste (e.g., reaction residues, solvents from purification) in a separate, labeled hazardous waste container.
-
-
Labeling:
-
Clearly label all waste containers with "Hazardous Waste" and list the chemical contents, including this compound.
-
-
Storage:
-
Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.
-
-
Disposal:
Visual Workflow and Logic Diagrams
To further clarify the safety and operational procedures, the following diagrams have been created using the DOT language.
Caption: PPE selection workflow based on the handling scenario.
Caption: Step-by-step experimental workflow for handling this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. dcfinechemicals.com [dcfinechemicals.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. fishersci.com [fishersci.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
